molecular formula C9H16NO3- B1240340 8-amino-7-oxononanoate

8-amino-7-oxononanoate

Katalognummer: B1240340
Molekulargewicht: 186.23 g/mol
InChI-Schlüssel: GUAHPAJOXVYFON-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Amino-7-oxononanoate (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is a central metabolic intermediate in the de novo biosynthesis of biotin (vitamin B7) . This compound is the product of the first committed step in the biotin pathway, a decarboxylative condensation reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme this compound synthase (BioF) . The reaction involves the condensation of L-alanine and pimeloyl-CoA, leading to the formation of the carbon skeleton that will be assembled into the biotin heterocyclic rings . Research on this compound provides critical insight into the biotin metabolic pathway, which is essential in plants, bacteria, and fungi . As a key intermediate, it is invaluable for enzymatic studies, particularly for investigating the subsequent step catalyzed by 7, 8-diaminopelargonic acid aminotransferase (BioA) . Furthermore, because the BioF enzyme is a validated target for the development of new herbicides and antimicrobials, this compound serves as a crucial standard or reference compound in inhibitor screening and mechanistic studies . Its role in this unique biosynthetic pathway, which is absent in animals, makes it a compound of significant interest for agricultural and pharmaceutical research. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H16NO3-

Molekulargewicht

186.23 g/mol

IUPAC-Name

8-amino-7-oxononanoate

InChI

InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/p-1

InChI-Schlüssel

GUAHPAJOXVYFON-UHFFFAOYSA-M

SMILES

CC(C(=O)CCCCCC(=O)[O-])N

Kanonische SMILES

CC(C(=O)CCCCCC(=O)[O-])N

Herkunft des Produkts

United States

Foundational & Exploratory

8-Amino-7-Oxononanoate Synthase: A Linchpin in Biotin Biosynthesis and a Target for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Function, Mechanism, and Experimental Analysis of 8-Amino-7-Oxononanoate Synthase

Introduction

This compound synthase (AONS), also known as 7-keto-8-aminopelargonate synthase (KAPA synthase), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the biosynthesis of biotin (B1667282), an essential vitamin (Vitamin B7) for all forms of life.[1][2][3] This enzyme catalyzes the first committed step in the biotin synthesis pathway: the decarboxylative condensation of L-alanine with a pimeloyl thioester (either pimeloyl-CoA or pimeloyl-acyl carrier protein [ACP]) to produce 8(S)-amino-7-oxononanoate (AON), the precursor to the fused heterocyclic rings of biotin.[2][4] Due to its essential role in microorganisms and plants, but not in animals which obtain biotin from their diet, AONS has emerged as a promising target for the development of novel herbicides and antimicrobial agents.[5][6] This technical guide provides a comprehensive overview of the biological function, catalytic mechanism, and experimental analysis of AONS, tailored for researchers, scientists, and drug development professionals.

Core Biological Function: The Gateway to Biotin Synthesis

The synthesis of biotin is a highly conserved metabolic pathway, and AONS (encoded by the bioF gene) initiates this process.[3] The reaction catalyzed by AONS is a crucial control point in the pathway.

Substrates and Products:

  • Substrates:

    • L-alanine[1][2]

    • Pimeloyl-CoA or Pimeloyl-ACP[2][7]

  • Products:

    • 8(S)-amino-7-oxononanoate (AON)[1][3]

    • Coenzyme A (CoA) or Acyl Carrier Protein (ACP)[2]

    • Carbon dioxide (CO₂)[2]

The substrate specificity for the pimeloyl thioester can vary between organisms. For instance, Escherichia coli BioF can utilize both pimeloyl-CoA and pimeloyl-ACP, whereas Bacillus subtilis BioF is specific for pimeloyl-CoA.[2][8]

Enzymatic Mechanism: A PLP-Dependent Masterpiece

AONS belongs to the α-oxoamine synthase subfamily of PLP-dependent enzymes.[1] The catalytic mechanism involves a series of well-orchestrated steps, leveraging the versatility of the PLP cofactor.

Key Steps in the Catalytic Cycle:

  • Formation of the External Aldimine: The reaction begins with the formation of an external aldimine between the amino group of L-alanine and the PLP cofactor, which is covalently bound to a lysine (B10760008) residue in the active site as an internal aldimine.[5]

  • Decarboxylation: The external aldimine undergoes decarboxylation, releasing CO₂ and forming a quinonoid intermediate.[5]

  • Acyl-CoA Condensation: The quinonoid intermediate then acts as a nucleophile, attacking the thioester carbonyl of pimeloyl-CoA (or pimeloyl-ACP). This condensation reaction is the key carbon-carbon bond-forming step.[5]

  • Hydrolysis and Product Release: Subsequent hydrolysis releases the product, this compound, and regenerates the internal aldimine with the active site lysine, preparing the enzyme for another catalytic cycle.[5]

The stereospecificity of the reaction, yielding 8(S)-amino-7-oxononanoate, is crucial for the subsequent steps in biotin biosynthesis.[1][3]

Quantitative Data

The following table summarizes key quantitative data reported for this compound synthase from various sources.

ParameterValueOrganismSubstrateReference
Kinetic Parameters
Michaelis Constant (Km) for Pimeloyl-CoA~10 µMEscherichia coliPimeloyl-CoA[1]
Rate of L-alanine external aldimine formation (k1)2 x 104 M-1s-1Escherichia coliL-alanine[9]
Rate of D-alanine external aldimine formation (k1)125 M-1s-1Escherichia coliD-alanine[9]
Inhibitor Constants
IC50 (Triazolyl phenyl disulfides)48 to 592 µMArabidopsis thaliana[6]

Experimental Protocols

Recombinant Expression and Purification of AONS

A detailed protocol for the expression and purification of recombinant AONS, based on methods described for E. coli BioF, is provided below.[1]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an AONS expression vector (e.g., pET vector with an N-terminal His-tag).

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, 10% glycerol.[1]

  • Wash Buffers: Lysis buffer with 20 mM and 60 mM imidazole.[1]

  • Elution Buffer: Lysis buffer with 250 mM imidazole.[1]

  • Ni-NTA agarose (B213101) resin.

  • French press or sonicator.

  • Centrifuge.

  • Amicon concentrator (30-kDa cutoff).[1]

Protocol:

  • Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.7.[1]

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue to grow for 4 hours at 37°C.[1]

  • Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.[1]

  • Lyse the cells by sonication or by passing through a French press.[1]

  • Clarify the lysate by centrifugation at 39,000 x g for 30 minutes.[1]

  • Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

  • Load the cleared lysate onto the equilibrated resin.

  • Wash the resin sequentially with Wash Buffers containing 20 mM and 60 mM imidazole to remove non-specifically bound proteins.[1]

  • Elute the His-tagged AONS protein with Elution Buffer.[1]

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the purest fractions and concentrate the protein using an Amicon concentrator.[1]

  • Store the purified protein at -80°C.

AONS Enzyme Activity Assays

Several methods can be employed to measure the activity of AONS.

a) Bioassay for AON Production

This assay relies on the growth of an E. coli ΔbioF strain, which is auxotrophic for biotin and can grow when supplemented with AON.[1]

Materials:

  • E. coli ΔbioF reporter strain.

  • Biotin-free minimal agar (B569324) plates.

  • Tetrazolium indicator (e.g., TTC).

  • Sterile paper disks.

  • AON standard.

Protocol:

  • Prepare biotin-free minimal agar plates containing a tetrazolium indicator and seed them with the E. coli ΔbioF reporter strain.[1]

  • Set up the AONS enzyme reaction in a suitable buffer containing L-alanine, pimeloyl-CoA (or pimeloyl-ACP), and purified AONS.

  • Incubate the reaction at an optimal temperature (e.g., 37°C).

  • Spot a known volume of the reaction mixture onto a sterile paper disk placed on the agar plate.[1]

  • Spot a known amount of AON standard on a separate disk as a positive control.

  • Incubate the plates until zones of growth (indicated by the red color of the formazan (B1609692) product from tetrazolium reduction) appear around the disks.[1]

  • The diameter of the growth zone is proportional to the amount of AON produced in the enzymatic reaction.[1]

b) HPLC-based Assay for CoA Release

This method quantifies the release of Coenzyme A (CoA) from pimeloyl-CoA during the AONS reaction.[2]

Materials:

  • HPLC system with a suitable column (e.g., C18).

  • Mobile phase for separating CoA.

  • Reaction components as described above.

Protocol:

  • Perform the AONS enzymatic reaction as described previously.

  • Stop the reaction at various time points by adding a quenching agent (e.g., acid).

  • Centrifuge the samples to remove precipitated protein.

  • Inject a known volume of the supernatant onto the HPLC column.

  • Elute the components with the appropriate mobile phase and monitor the absorbance at a wavelength suitable for detecting CoA (e.g., 260 nm).

  • Quantify the amount of CoA released by comparing the peak area to a standard curve of known CoA concentrations.

c) Gas Chromatography-Mass Spectrometry (GC-MS) for AON Detection

This highly sensitive method allows for the direct detection and quantification of AON after derivatization.[1]

Materials:

  • GC-MS system.

  • Derivatization reagents to modify the keto, carboxyl, and amino groups of AON to make it volatile.

Protocol:

  • Perform the AONS enzymatic reaction.

  • Extract the AON product from the reaction mixture.

  • Derivatize the extracted AON to make it amenable to gas chromatography.[1]

  • Analyze the derivatized sample by GC-MS.

  • Quantify AON by selected-ion monitoring of characteristic mass fragments.[1]

Visualizations

Biotin Biosynthesis Pathway

Biotin_Biosynthesis Pimeloyl_CoA Pimeloyl-CoA AONS This compound Synthase (AONS) EC 2.3.1.47 Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON This compound (AON) AONS->AON CoA, CO2 BioA BioA AON->BioA DAPA 7,8-Diaminopelargonic acid (DAPA) BioA->DAPA BioD BioD DAPA->BioD DTB Dethiobiotin (DTB) BioD->DTB BioB BioB DTB->BioB Biotin Biotin BioB->Biotin

Caption: The biotin biosynthesis pathway starting from pimeloyl-CoA and L-alanine.

AONS Catalytic Mechanism

AONS_Mechanism cluster_enzyme AONS Active Site E_PLP Enzyme-PLP (Internal Aldimine) Ext_Aldimine External Aldimine (E-PLP-Ala) E_PLP->Ext_Aldimine L_Ala L-Alanine L_Ala->E_PLP Pim_CoA Pimeloyl-CoA AON_PLP AON-PLP Adduct Pim_CoA->AON_PLP Quinonoid1 Quinonoid Intermediate 1 Ext_Aldimine->Quinonoid1 - CO2 Quinonoid1->AON_PLP CO2 CO2 AON_PLP->E_PLP + H2O AON This compound AON_PLP->AON CoA CoA AON_PLP->CoA

Caption: Simplified catalytic mechanism of this compound synthase.

Experimental Workflow for AONS Analysis

AONS_Workflow Cloning Gene Cloning (bioF into expression vector) Expression Recombinant Protein Expression in E. coli Cloning->Expression Purification Protein Purification (e.g., Ni-NTA chromatography) Expression->Purification Purity_Check Purity Assessment (SDS-PAGE) Purification->Purity_Check Activity_Assay Enzyme Activity Assay (Bioassay, HPLC, or GC-MS) Purity_Check->Activity_Assay Structural_Analysis Structural Analysis (Crystallography) Purity_Check->Structural_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Activity_Assay->Kinetic_Analysis Inhibitor_Screening Inhibitor Screening & Characterization (IC50, Ki) Activity_Assay->Inhibitor_Screening

Caption: A typical experimental workflow for the characterization of AONS.

Conclusion

This compound synthase stands as a critical enzyme in the universal pathway of biotin biosynthesis. Its well-defined catalytic mechanism, dependent on the versatile chemistry of pyridoxal 5'-phosphate, has been the subject of extensive research. The essential nature of this enzyme in many pathogens and plants, coupled with its absence in humans, solidifies its position as a prime target for the development of novel antimicrobial and herbicidal agents. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of AONS and to leverage this knowledge in the pursuit of new therapeutic and agricultural solutions.

References

The Central Role of 8-Amino-7-Oxononanoate in Biotin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) (Vitamin B7) is an essential cofactor for a range of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions. Its de novo synthesis is restricted to bacteria, archaea, fungi, and plants, making the biotin biosynthetic pathway a compelling target for the development of novel antimicrobial and herbicidal agents. This technical guide provides an in-depth examination of the pivotal role of 8-amino-7-oxononanoate, a key intermediate in this pathway. We will delve into the enzymatic synthesis and subsequent conversion of this molecule, present quantitative kinetic data for the involved enzymes, outline experimental methodologies for their study, and visualize the core biochemical and regulatory pathways.

Introduction to the Biotin Synthesis Pathway

The biosynthesis of biotin is a highly conserved pathway that can be broadly divided into two main stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the fused bicyclic ring structure. This compound (also known as 7-keto-8-aminopelargonic acid or KAPA) is the product of the first committed step in the second stage of biotin synthesis, marking the initiation of the biotin ring assembly.

The formation of this compound is catalyzed by This compound synthase (AONS) , also known as KAPA synthase or BioF . This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme facilitates the decarboxylative condensation of L-alanine with a pimeloyl thioester, which can be either pimeloyl-CoA or pimeloyl-acyl carrier protein (ACP), depending on the organism.[1][2] The resulting this compound then serves as the substrate for the next enzyme in the pathway, 7,8-diaminononanoate (B1231595) synthase (DAPA synthase) or BioA , which catalyzes its amination to form 7,8-diaminononanoate (DAPA).[3]

Enzymatic Synthesis and Conversion of this compound

Synthesis by this compound Synthase (BioF)

The synthesis of this compound is a critical control point in the biotin biosynthetic pathway. The reaction catalyzed by BioF is as follows:

Pimeloyl-CoA (or Pimeloyl-ACP) + L-alanine → this compound + CoA (or ACP) + CO₂

The mechanism of this reaction is characteristic of PLP-dependent enzymes and involves the formation of an external aldimine with L-alanine, followed by decarboxylation and condensation with the pimeloyl thioester.[4]

Conversion by 7,8-Diaminononanoate Synthase (BioA)

Following its synthesis, this compound is rapidly converted to 7,8-diaminononanoate by BioA. This enzyme is also a PLP-dependent aminotransferase. The reaction is as follows:

This compound + S-adenosyl-L-methionine (SAM) → 7,8-diaminononanoate + S-adenosyl-4-methylthio-2-oxobutanoate

In this reaction, SAM serves as the amino donor.[3]

Quantitative Data

The following tables summarize the available kinetic data for the key enzymes involved in the synthesis and conversion of this compound.

EnzymeOrganismSubstrateKM (µM)kcat (s-1)Reference
This compound Synthase (BioF)Escherichia coliPimeloyl-CoA25Not Reported[5]
This compound Synthase (BioF)Escherichia coliPimeloyl-ACP~10Not Reported[1]
This compound Synthase (BioF)Escherichia coliL-alanineNot ReportedNot Reported
7,8-Diaminononanoate Synthase (BioA)Mycobacterium tuberculosisThis compound2.830.003
7,8-Diaminononanoate Synthase (BioA)Mycobacterium tuberculosisS-adenosyl-L-methionine308.280.003

Table 1: Kinetic Parameters of Enzymes Utilizing this compound and its Precursor.

Experimental Protocols

Detailed experimental protocols are crucial for the study of biotin synthesis. Below are summaries of methodologies for the purification and assay of the key enzymes.

Purification of Recombinant this compound Synthase (BioF) from E. coli

A common method for obtaining active BioF is through the overexpression of the bioF gene in an E. coli expression system, such as the BL21(DE3) strain.[1]

Protocol Summary:

  • Cloning and Expression: The bioF gene is cloned into an expression vector, often with an affinity tag (e.g., a polyhistidine-tag), and transformed into a suitable E. coli expression strain.

  • Cell Culture and Induction: The transformed cells are grown in a rich medium (e.g., LB broth) to a mid-log phase (OD600 of ~0.7). Protein expression is then induced with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: After several hours of induction, the cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is typically achieved by sonication or high-pressure homogenization.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the target protein is eluted with a buffer containing a high concentration of an appropriate eluting agent (e.g., imidazole (B134444) for His-tagged proteins).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

Assay of this compound Synthase (BioF) Activity

Several methods can be employed to measure the activity of BioF.

  • HPLC-based Assay: This method quantifies the release of Coenzyme A (CoA) from the pimeloyl-CoA substrate.[1] The reaction mixture, containing the purified enzyme, pimeloyl-CoA, and L-alanine in a suitable buffer, is incubated at a specific temperature. The reaction is stopped, and the amount of free CoA is determined by reverse-phase HPLC.

  • Bioassay: The product, this compound (AON), can be quantified using a bioassay with an E. coli ΔbioF mutant strain, which is auxotrophic for biotin and can be rescued by the addition of AON.[6] The amount of AON produced in an enzymatic reaction is determined by its ability to support the growth of this mutant strain on a minimal medium.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method involves the derivatization of the keto, carboxyl, and amino groups of AON to make it volatile, followed by quantification using GC-MS.[1]

Assay of 7,8-Diaminononanoate Synthase (BioA) Activity

A sensitive fluorescence-based assay has been developed for measuring the activity of DAPA synthase.[7][8]

Protocol Summary:

  • Reaction Setup: The enzymatic reaction is performed in a microplate well containing the purified DAPA synthase, this compound, and S-adenosyl-L-methionine in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Fluorescence Development: The reaction is stopped, and the product, 7,8-diaminononanoate (DAPA), is derivatized by adding a solution of ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2ME). This reaction forms a stable, fluorescent adduct.

  • Detection: The fluorescence of the adduct is measured using a microplate reader at appropriate excitation and emission wavelengths. The amount of DAPA produced is proportional to the fluorescence intensity.

Visualizing the Pathway and its Regulation

Biotin Synthesis Pathway

The following diagram illustrates the central steps of the biotin synthesis pathway, highlighting the formation and conversion of this compound.

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA / Pimeloyl-ACP BioF BioF (AONS) Pimeloyl_CoA->BioF L_alanine L-alanine L_alanine->BioF AON This compound (KAPA) BioA BioA (DAPA Synthase) AON->BioA DAPA 7,8-Diaminononanoate (DAPA) BioD BioD DAPA->BioD DTB Dethiobiotin BioB BioB DTB->BioB Biotin Biotin BioF->AON BioA->DAPA BioD->DTB BioB->Biotin Biotin_Operon_Regulation cluster_low_biotin Low Biotin / High Apo-ACCP cluster_high_biotin High Biotin / Low Apo-ACCP BirA_mono_low BirA (monomer) Bio_AMP_low Biotinoyl-5'-AMP BirA_mono_low->Bio_AMP_low synthesizes Biotin_low Biotin Biotin_low->BirA_mono_low ATP_low ATP ATP_low->BirA_mono_low Holo_ACCP_low Holo-ACCP Bio_AMP_low->Holo_ACCP_low biotinylates Apo_ACCP_low Apo-ACCP Apo_ACCP_low->Holo_ACCP_low bio_operon_low bio Operon Transcription_low Transcription bio_operon_low->Transcription_low BirA_mono_high BirA (monomer) Bio_AMP_high Biotinoyl-5'-AMP BirA_mono_high->Bio_AMP_high synthesizes Biotin_high Biotin Biotin_high->BirA_mono_high ATP_high ATP ATP_high->BirA_mono_high BirA_dimer BirA-Biotinoyl-5'-AMP (dimer) Bio_AMP_high->BirA_dimer induces dimerization bio_operon_high bio Operon BirA_dimer->bio_operon_high binds & represses Repression Repression bio_operon_high->Repression

References

An In-depth Technical Guide on the Core Mechanism of 8-amino-7-oxononanoate Synthase (BioF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-amino-7-oxononanoate synthase (BioF), also known as 7-keto-8-aminopelargonate synthase (KAPAS), is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the biosynthesis of biotin (B1667282), an essential cofactor for carboxylase and transcarboxylase reactions.[1][2] BioF catalyzes the first committed step in this pathway: the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate (AON), coenzyme A, and carbon dioxide.[2][3] Given that the biotin biosynthesis pathway is present in microorganisms and plants but absent in mammals, BioF represents a promising target for the development of novel herbicides and antimicrobial agents.[1][4] This guide provides a comprehensive overview of the BioF catalytic mechanism, details on known inhibitors, and outlines key experimental protocols for its study.

The Catalytic Mechanism of this compound Synthase

The catalytic cycle of BioF is a multi-step process reliant on the PLP cofactor. It involves the formation of several key intermediates and a significant conformational change in the enzyme.

Formation of the External Aldimine

The reaction initiates with the formation of an external aldimine. The amino group of the L-alanine substrate displaces the internal aldimine, which is a Schiff base formed between the PLP cofactor and an active site lysine (B10760008) residue (Lys236 in E. coli).[2][5] This transaldimination reaction is rapid, with a rate constant (k₁) of 2 x 10⁴ M⁻¹s⁻¹.[1][2]

Conformational Change and Quinonoid Intermediate Formation

The binding of the second substrate, pimeloyl-CoA, to the L-alanine external aldimine complex induces a significant conformational change in the enzyme.[1][5] This structural rearrangement is a prerequisite for the subsequent catalytic steps. Following this change, the Cα proton of L-alanine is abstracted by the active site lysine, leading to the formation of a resonance-stabilized quinonoid intermediate.[1][5][6] The formation of this intermediate is a critical step and only occurs efficiently after pimeloyl-CoA has bound.[1]

Decarboxylation and Acylation

The quinonoid intermediate then undergoes decarboxylation, releasing carbon dioxide. The resulting carbanionic intermediate attacks the thioester carbonyl group of pimeloyl-CoA. This acylation step is thought to proceed with an inversion of configuration.[2]

Product Release

Following acylation, the intermediate is reprotonated, and the final product, 8(S)-amino-7-oxononanoate, is released from the enzyme, regenerating the internal aldimine with the active site lysine. This allows the enzyme to begin a new catalytic cycle.

BioF_Catalytic_Cycle cluster_0 BioF Catalytic Cycle E_PLP Internal Aldimine (E-PLP-Lys) External_Aldimine External Aldimine (E-PLP-L-Ala) E_PLP->External_Aldimine + L-Alanine - Lysine Quinonoid Quinonoid Intermediate External_Aldimine->Quinonoid + Pimeloyl-CoA - H+ Acyl_Intermediate Acyl-CoA Adduct Quinonoid->Acyl_Intermediate - CO2 Product_Aldimine Product Aldimine (E-PLP-AON) Acyl_Intermediate->Product_Aldimine + H+ Product_Aldimine->E_PLP - AON + Lysine

Figure 1: The catalytic cycle of this compound synthase (BioF).

Inhibitors of this compound Synthase

The development of inhibitors for BioF is a key area of research for creating new antimicrobial and herbicidal agents. Several compounds have been identified that competitively inhibit the enzyme with respect to L-alanine.

D-alanine, the enantiomer of the natural substrate, acts as a competitive inhibitor.[4] Interestingly, the binding of pimeloyl-CoA enhances the binding of D-alanine to the enzyme by approximately two-fold, suggesting that the conformational change induced by the second substrate creates a binding pocket that is more accommodating to the D-isomer.[1][2]

Other more potent inhibitors have been synthesized, including phosphonate (B1237965) derivatives of the reaction intermediate and potential transition state analogs.[4]

InhibitorType of InhibitionSubstrate of CompetitionKi (μM)
D-AlanineCompetitiveL-Alanine590
(+/-)-8-Amino-7-oxo-8-phosphononanoic acidReversible Slow-BindingL-Alanine7
4-Carboxybutyl(1-amino-1-carboxyethyl)phosphonateCompetitiveL-Alanine68
2-Amino-3-hydroxy-2-methylnonadioic acidCompetitiveL-Alanine80
Table 1: Quantitative data for known inhibitors of this compound synthase.[4]

Experimental Protocols

The study of BioF involves a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

General Experimental Workflow

BioF_Experimental_Workflow cluster_1 Experimental Workflow for BioF Study Cloning Cloning and Expression of bioF gene Purification Protein Purification (e.g., Affinity Chromatography) Cloning->Purification Activity_Assay Enzyme Activity Assay (Spectrophotometric or HPLC) Purification->Activity_Assay Structural_Studies Structural Studies (X-ray Crystallography) Purification->Structural_Studies Inhibitor_Screening Inhibitor Screening (IC50 and Ki determination) Activity_Assay->Inhibitor_Screening Mechanism_Elucidation Mechanism Elucidation Activity_Assay->Mechanism_Elucidation Inhibitor_Screening->Mechanism_Elucidation Structural_Studies->Mechanism_Elucidation

Figure 2: A general experimental workflow for the study of BioF.
BioF Enzyme Activity Assay (HPLC-based)

This protocol is adapted from methodologies used for assaying BioF activity.[7]

Objective: To determine the enzymatic activity of BioF by measuring the release of Coenzyme A (CoA).

Materials:

  • Purified BioF enzyme

  • Pimeloyl-CoA

  • L-alanine

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.1)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector (260 nm)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 7.1), a known concentration of pimeloyl-CoA, and L-alanine.

  • Enzyme Addition: Initiate the reaction by adding a specific amount of purified BioF enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid), which will precipitate the enzyme.

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column. Elute with an appropriate mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).

  • Detection and Quantification: Monitor the elution profile at 260 nm. The peak corresponding to CoA can be identified by comparing its retention time to a known CoA standard. The amount of CoA produced is quantified by integrating the peak area and comparing it to a standard curve of known CoA concentrations.

  • Calculation of Activity: Enzyme activity is calculated based on the amount of CoA produced per unit time per amount of enzyme.

Crystallography of BioF

This protocol is a generalized summary based on the methods described in the structural studies of E. coli BioF.[2][3]

Objective: To determine the three-dimensional structure of BioF.

Materials:

  • Highly purified and concentrated BioF protein

  • Crystallization screens (various buffers, precipitants, and additives)

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Protein Preparation: The bioF gene is cloned and overexpressed, typically in E. coli. The protein is then purified to homogeneity using a series of chromatographic steps. The purified protein is concentrated to a suitable concentration for crystallization (e.g., 10-20 mg/mL).

  • Crystallization:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

    • The drops consist of a mixture of the concentrated protein solution and the crystallization screen solution.

    • Plates are incubated at a constant temperature (e.g., 4°C or 20°C) and monitored for crystal growth over several days to weeks.

  • Crystal Harvesting and Cryo-protection:

    • Once suitable crystals are obtained, they are carefully harvested from the drops.

    • To prevent ice formation during X-ray data collection at cryogenic temperatures, the crystals are briefly soaked in a cryoprotectant solution. This solution is typically based on the crystallization condition with the addition of a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol.

  • X-ray Data Collection:

    • The cryo-cooled crystal is mounted on a goniometer in the X-ray beam.

    • Diffraction data are collected by rotating the crystal in the beam and recording the diffraction pattern on a detector.

  • Structure Determination and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using methods such as molecular replacement, if a homologous structure is available, or experimental phasing techniques.

    • The initial model is then refined against the experimental data to produce a final, high-resolution atomic model of the enzyme. For the holoenzyme, the structure has been refined to a resolution of 1.7 Å, and the enzyme-product external aldimine complex to 2.0 Å.[2]

Conclusion

This compound synthase is a well-characterized enzyme that presents a validated target for the development of new antimicrobial and herbicidal compounds. A thorough understanding of its catalytic mechanism, facilitated by kinetic, spectroscopic, and crystallographic studies, provides a solid foundation for the rational design of potent and specific inhibitors. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to further investigate the function and inhibition of this critical enzyme in the biotin biosynthesis pathway.

References

The Crucial Condensation: A Technical Guide to Pimeloyl-CoA and L-alanine in Biotin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core reaction of the biotin (B1667282) biosynthesis pathway: the condensation of pimeloyl-CoA and L-alanine. This pivotal step, catalyzed by the enzyme 8-amino-7-oxononanoate synthase (AONS), represents a key control point in the production of biotin, an essential cofactor for all domains of life. Understanding the intricacies of this reaction, its kinetics, and the methodologies to study it is paramount for researchers in metabolic engineering, infectious disease, and drug development.

Introduction: The Gateway to Biotin Synthesis

Biotin, also known as vitamin B7, is a covalently bound cofactor essential for a variety of metabolic carboxylation, decarboxylation, and transcarboxylation reactions.[1] While humans and other animals must obtain biotin from their diet, most bacteria, archaea, plants, and fungi can synthesize it de novo.[2][3] This makes the biotin biosynthesis pathway an attractive target for the development of novel antimicrobial agents.

The first committed step in the conserved pathway of biotin ring assembly is the decarboxylative condensation of pimeloyl-CoA (or in some organisms, pimeloyl-ACP) and L-alanine to form this compound (AON), coenzyme A (CoA), and carbon dioxide.[2][4] This reaction is catalyzed by this compound synthase (AONS), also known as BioF, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme belonging to the α-oxoamine synthase subfamily.[4][5]

This guide provides a comprehensive overview of this critical enzymatic reaction, including its mechanism, kinetic parameters, and detailed experimental protocols for its study.

The Enzymatic Reaction: A Mechanistic Overview

The condensation of pimeloyl-CoA and L-alanine is a complex process involving the versatile chemistry of the PLP cofactor. The reaction mechanism can be summarized in the following key steps:

  • Formation of the External Aldimine: The amino group of L-alanine attacks the internal aldimine formed between the PLP cofactor and a conserved lysine (B10760008) residue in the active site of AONS. This transaldimination reaction results in the formation of an external aldimine with L-alanine.[5]

  • Decarboxylation: The electron-withdrawing capacity of the pyridinium (B92312) ring of PLP facilitates the decarboxylation of the L-alanine moiety, forming a quinonoid intermediate.[5]

  • Nucleophilic Attack: The carbanion of the quinonoid intermediate then acts as a nucleophile, attacking the thioester carbonyl carbon of pimeloyl-CoA.[4]

  • Release of Products: Subsequent hydrolysis and transaldimination events lead to the release of the products: this compound (AON), Coenzyme A (CoA), and CO2. The active site lysine is regenerated in its internal aldimine form with PLP, preparing the enzyme for another catalytic cycle.[4]

dot

ReactionMechanism cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products Pimeloyl-CoA Pimeloyl-CoA AONS This compound Synthase (AONS/BioF) (PLP-dependent) Pimeloyl-CoA->AONS L-Alanine L-Alanine L-Alanine->AONS AON This compound (AON) AONS->AON CoA Coenzyme A (CoA) AONS->CoA CO2 Carbon Dioxide (CO2) AONS->CO2

Figure 1. The condensation reaction catalyzed by AONS.

Quantitative Data: Kinetic Parameters of AONS

The catalytic efficiency of AONS varies between different organisms. Understanding these kinetic parameters is crucial for comparative studies and for the design of enzyme inhibitors. The following table summarizes the available kinetic data for AONS from various species.

OrganismSubstrateKm (µM)kcat (s-1)Vmax (µmol/min/mg)Reference
Escherichia coliPimeloyl-CoA~10 - 25--[2][6]
L-Alanine---
Bacillus subtilisPimeloyl-CoA~15--[2]
Bacillus sphaericusPimeloyl-CoA1--[2]
Mycobacterium tuberculosisPimeloyl-CoA---
L-Alanine---

Note: A complete set of kinetic parameters (Km, kcat, and Vmax) for both substrates is not always available in the literature. Further research is required to fill these knowledge gaps.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the condensation of pimeloyl-CoA and L-alanine.

Cloning, Expression, and Purification of Recombinant AONS (His-tagged)

This protocol describes the production of recombinant AONS with a C-terminal hexahistidine (6xHis) tag in Escherichia coli.

Logical Workflow:

dot

PurificationWorkflow start Start cloning Clone bioF gene into pET expression vector start->cloning transformation Transform E. coli (e.g., BL21(DE3)) cloning->transformation expression Induce protein expression (e.g., with IPTG) transformation->expression lysis Cell Lysis (Sonication) expression->lysis clarification Clarify lysate (Centrifugation) lysis->clarification binding Bind to Ni-NTA resin clarification->binding washing Wash resin to remove non-specific proteins binding->washing elution Elute His-tagged AONS (Imidazole gradient) washing->elution analysis Analyze purity (SDS-PAGE) elution->analysis end Purified AONS analysis->end

Figure 2. Workflow for AONS purification.

Materials:

  • E. coli strain containing the bioF gene (e.g., E. coli K12)

  • pET expression vector with a C-terminal 6xHis tag

  • Restriction enzymes and T4 DNA ligase

  • E. coli expression host (e.g., BL21(DE3))

  • Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA affinity chromatography resin

  • SDS-PAGE equipment and reagents

Procedure:

  • Cloning: Amplify the bioF gene from the genomic DNA of the source organism using PCR with primers that introduce appropriate restriction sites. Digest both the PCR product and the pET vector with the corresponding restriction enzymes and ligate the bioF gene into the vector.

  • Transformation: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation. Verify the correct insertion by restriction analysis and DNA sequencing.

  • Expression: Transform the confirmed plasmid into an E. coli expression strain (e.g., BL21(DE3)).

    • Inoculate a starter culture of the transformed cells in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C) to enhance protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the supernatant containing the soluble His-tagged AONS.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the equilibrated column.

    • Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged AONS from the column using Elution Buffer. Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to assess the purity and molecular weight of the recombinant AONS. Pool the fractions containing the purified protein.

  • Buffer Exchange/Dialysis: If necessary, remove the imidazole and exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

AONS Enzyme Activity Assay (HPLC-based)

This protocol describes a continuous assay to determine the activity of AONS by monitoring the release of Coenzyme A (CoA) using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow:

dot

HPLCWorkflow start Start prepare_reagents Prepare reaction mixture (Buffer, L-Alanine, Pimeloyl-CoA) start->prepare_reagents pre_incubate Pre-incubate at reaction temperature prepare_reagents->pre_incubate initiate_reaction Initiate reaction by adding purified AONS pre_incubate->initiate_reaction take_aliquots Take aliquots at different time points initiate_reaction->take_aliquots stop_reaction Stop reaction (e.g., with acid) take_aliquots->stop_reaction hplc_analysis Analyze CoA concentration by HPLC stop_reaction->hplc_analysis calculate_activity Calculate enzyme activity hplc_analysis->calculate_activity end End calculate_activity->end

Figure 3. Workflow for HPLC-based AONS assay.

Materials:

  • Purified AONS enzyme

  • Pimeloyl-CoA

  • L-Alanine

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction Buffer: 50 mM Potassium Phosphate (B84403) (K2HPO4), pH 7.1[2]

  • Stopping Solution: e.g., 10% Trichloroacetic acid (TCA) or Perchloric acid (PCA)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing Reaction Buffer, a saturating concentration of L-alanine (e.g., 1-5 mM), and PLP (e.g., 50 µM).

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation: Initiate the reaction by adding a known amount of purified AONS enzyme. The final reaction volume can be, for example, 100-500 µL.

  • Time Course: At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the Stopping Solution to quench the reaction.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto a C18 reverse-phase column.

    • Use an isocratic or gradient elution with a suitable mobile phase (e.g., a buffer containing phosphate and an organic modifier like acetonitrile (B52724) or methanol) to separate CoA from other reaction components.

    • Detect the elution of CoA by monitoring the absorbance at 260 nm.

  • Quantification: Create a standard curve using known concentrations of CoA to quantify the amount of CoA produced in each sample.

  • Calculation of Enzyme Activity: Calculate the initial reaction velocity from the linear phase of the product formation over time. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Kinetic Parameter Determination:

To determine the Km and Vmax for each substrate, perform the assay by varying the concentration of one substrate while keeping the other at a saturating concentration. Fit the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Conclusion and Future Directions

The condensation of pimeloyl-CoA and L-alanine, catalyzed by AONS, is a fundamental reaction in the biosynthesis of biotin. This technical guide provides a comprehensive resource for researchers studying this enzyme and the broader biotin pathway. The detailed protocols for enzyme production and activity assays will facilitate further investigation into the kinetics, regulation, and inhibition of AONS from various organisms.

Future research should focus on a more complete characterization of the kinetic parameters of AONS from a wider range of species, particularly from pathogenic bacteria, to aid in the development of species-specific inhibitors. Furthermore, detailed structural studies of AONS in complex with substrates, products, and inhibitors will provide valuable insights for rational drug design. The methodologies outlined in this guide provide a solid foundation for these future endeavors, which hold the promise of new therapeutic strategies against infectious diseases.

References

The 8-Amino-7-Oxononanoate Pathway: A Technical Guide to the Gateway of Biotin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282) (Vitamin B7) is an indispensable cofactor for carboxylase enzymes central to metabolism across all domains of life. Unlike humans, many microorganisms and plants synthesize biotin de novo, making its biosynthetic pathway an attractive target for novel antimicrobial and herbicide development. The assembly of biotin's characteristic bicyclic ring structure begins with the 8-amino-7-oxononanoate (AON) pathway, a conserved sequence of enzymatic reactions that constructs the key intermediate, dethiobiotin (B101835). This technical guide provides an in-depth exploration of the discovery and characterization of this pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core biological processes.

Introduction to the Biotin Biosynthesis Pathway

The biosynthesis of biotin is a multistep process that can be divided into two main stages: the synthesis of the pimeloyl moiety precursor and the subsequent assembly of the fused rings. In the well-studied model organism Escherichia coli, the late stage of this pathway, which begins with an activated pimelate (B1236862) precursor, is catalyzed by the products of the bioF, bioA, bioD, and bioB genes. These enzymes sequentially convert pimeloyl-CoA and L-alanine into biotin. The initial and committing step of this ring assembly is the formation of this compound (AON), also known as 7-keto-8-aminopelargonate (KAPA), catalyzed by this compound synthase (AONS), the product of the bioF gene. This marks the entry into the core pathway that ultimately yields the vital cofactor.

The Core Enzymatic Cascade

The conversion of pimeloyl-CoA to dethiobiotin involves three key enzymatic transformations following the initial synthesis of AON.

2.1 Step 1: this compound Synthase (AONS/BioF)

The first committed step in the pathway is the decarboxylative Claisen condensation of pimeloyl-CoA and L-alanine to produce 8(S)-amino-7-oxononanoate (AON), CoA, and CO₂. This reaction is catalyzed by this compound synthase (AONS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. The mechanism is similar to other α-oxoamine synthases and involves the formation of an L-alanine-PLP Schiff base (external aldimine), followed by decarboxylation to generate a quinonoid intermediate. This intermediate then performs a nucleophilic attack on the thioester carbonyl of pimeloyl-CoA.

2.2 Step 2: Adenosylmethionine-8-Amino-7-Oxononanoate Aminotransferase (BioA)

The second step involves the transamination of AON to form 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by the BioA enzyme, a PLP-dependent aminotransferase. Uniquely, this enzyme utilizes S-adenosyl-L-methionine (SAM) as the amino group donor, which is uncommon for this class of enzymes. The reaction proceeds via a classical ping-pong bi-bi mechanism.

2.3 Step 3: Dethiobiotin Synthetase (BioD)

Dethiobiotin synthetase (DTBS), the product of the bioD gene, catalyzes the formation of the ureido ring of dethiobiotin (DTB) from DAPA. This is an ATP- and Mg²⁺-dependent reaction that involves the insertion of a carboxyl group, derived from bicarbonate (CO₂), between the N7 and N8 nitrogen atoms of DAPA. The mechanism proceeds through the formation of an N7-carbamate intermediate, which is then activated by phosphorylation with ATP to form a carbamic-phosphoric mixed anhydride, facilitating ring closure.

2.4 Step 4: Biotin Synthase (BioB)

The final step of the pathway is the conversion of dethiobiotin to biotin, catalyzed by biotin synthase (BioB). This remarkable reaction involves the insertion of a sulfur atom to form the thiophane ring. BioB is a member of the "radical SAM" superfamily of enzymes and contains iron-sulfur clusters. The widely accepted mechanism involves the reductive cleavage of two molecules of SAM by a [4Fe-4S] cluster to generate 5'-deoxyadenosyl radicals. These radicals abstract hydrogen atoms from C6 and C9 of dethiobiotin, and the sulfur atom is donated by a sacrificial [2Fe-2S] cluster within the enzyme.

Quantitative Enzyme Kinetics

The kinetic parameters of the core enzymes in the this compound pathway have been characterized in various organisms. The following tables summarize key quantitative data for the enzymes from E. coli and other model systems.

Table 1: Kinetic Parameters for this compound Synthase (AONS/BioF)

Parameter Substrate Value Organism Reference
k₁ (Aldimine Formation) L-Alanine 2 x 10⁴ M⁻¹s⁻¹ E. coli
k₁ (Aldimine Formation) D-Alanine 125 M⁻¹s⁻¹ E. coli

| Kₘ | Pimeloyl-CoA | 25 µM | E. coli | |

Table 2: Kinetic Parameters for Adenosylmethionine-8-Amino-7-Oxononanoate Aminotransferase (BioA)

Parameter Substrate Value Organism Reference
Kₘ KAPA (AON) 1.2 µM E. coli
Kₘ SAM 150 µM E. coli
Kₘ Pyridoxamine Phosphate 21 µM E. coli
Kₘ Pyridoxal Phosphate 32 µM E. coli

| Vₘₐₓ | KAPA (AON) | 0.16 µmol/min/mg | E. coli | |

Table 3: Kinetic Parameters for Dethiobiotin Synthetase (BioD/DTBS)

Parameter Substrate Value Organism Reference
Kₘ ATP 29 µM M. tuberculosis
Kₘ DAPA 2 µM M. tuberculosis
Vₘₐₓ ATP 3.5 µM min⁻¹mg⁻¹ M. tuberculosis

| Vₘₐₓ | DAPA | 6 µM min⁻¹mg⁻¹ | M. tuberculosis | |

Table 4: Kinetic Parameters for Biotin Synthase (BioB)

Parameter Substrate Value Organism Reference
Kₘ AdoMet (SAM) 10 ± 5 µM E. coli
Kₘ Dethiobiotin 30 µM A. thaliana
k꜀ₐₜ AdoMet (SAM) 0.021 min⁻¹ E. coli
Kᵢ AdoHcy 650 ± 250 nM E. coli
Kᵢ 5'-deoxyadenosine 20 ± 5 µM E. coli
Kᵢ Methionine 100 ± 30 µM E. coli

| Hill Coefficient (n) | AdoMet (SAM) | 1.9 | A. thaliana | |

Visualizing the Pathway and its Regulation

Diagrams generated using Graphviz provide a clear visual summary of the pathway, key enzymatic mechanisms, and the genetic regulation in E. coli.

8-Amino-7-Oxononanoate_Pathway cluster_precursors Precursors cluster_pathway Core Pathway Pimeloyl-CoA Pimeloyl-CoA AON This compound (AON/KAPA) Pimeloyl-CoA->AON BioF (AONS) + L-Alanine - CO2, CoA L-Alanine L-Alanine DAPA 7,8-Diaminopelargonic Acid (DAPA) AON->DAPA BioA + SAM - S-adenosyl-4-methylthio-2-oxobutanoate DTB Dethiobiotin (DTB) DAPA->DTB BioD (DTBS) + ATP, CO2 - ADP, Pi Biotin Biotin DTB->Biotin BioB + SAM - Met, 5'-deoxyadenosine

Caption: The enzymatic cascade of the this compound pathway for biotin synthesis.

AONS_Mechanism cluster_0 AONS Active Site E_PLP Enzyme-PLP (Internal Aldimine) E_Ala_PLP L-Ala-PLP Complex (External Aldimine) E_PLP->E_Ala_PLP Schiff base exchange Quinonoid1 Quinonoid Intermediate 1 E_Ala_PLP->Quinonoid1 Cα-proton abstraction Acyl_Int Acyl-PLP Intermediate Quinonoid1->Acyl_Int Acylation Quinonoid2 Quinonoid Intermediate 2 Acyl_Int->Quinonoid2 Decarboxylation CoA CoA Acyl_Int->CoA E_AON_PLP AON-PLP Complex (Product Aldimine) Quinonoid2->E_AON_PLP Reprotonation CO2 CO2 Quinonoid2->CO2 E_AON_PLP->E_PLP Release of AON AON AON E_AON_PLP->AON L_Alanine L-Alanine L_Alanine->E_PLP Pimeloyl_CoA Pimeloyl-CoA Pimeloyl_CoA->Quinonoid1

Caption: Proposed reaction mechanism for this compound synthase (AONS/BioF).

G cluster_operon E. coli bio Operon cluster_regulation Regulation promoter_A Promoter A operator Operator (bioO) bioA bioA promoter_A->bioA promoter_B Promoter B bioB bioB promoter_B->bioB bioF bioF bioC bioC bioD bioD BirA BirA Repressor BirA->operator binds & represses transcription Biotinoyl_AMP Biotinoyl-5'-AMP (Corepressor) Biotinoyl_AMP->BirA binds & activates

Caption: Transcriptional regulation of the divergent bio operon in E. coli by the BirA repressor.

Experimental Protocols & Methodologies

The elucidation of the this compound pathway has relied on a combination of genetic, biochemical, and structural biology techniques. This section outlines the core methodologies employed.

5.1 Protein Expression and Purification

  • Objective: To obtain pure, active enzymes (BioF, BioA, BioD, BioB) for in vitro assays and structural studies.

  • Methodology:

    • Cloning: The genes (bioF, bioA, bioD, bioB) are typically amplified from genomic DNA (e.g., E. coli K-12) via PCR and cloned into expression vectors such as pET series plasmids. These vectors often incorporate an affinity tag (e.g., His₆-tag) to facilitate purification.

    • Overexpression: The expression plasmid is transformed into a suitable E. coli host strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Lysis: Cells are harvested by centrifugation and resuspended in a suitable lysis buffer. Cell disruption is achieved by methods such as sonication or high-pressure homogenization.

    • Affinity Chromatography: The crude lysate is clarified by centrifugation and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). After washing to remove unbound proteins, the target protein is eluted using a high concentration of imidazole (B134444) or by cleavage of the tag with a specific protease.

    • Further Purification: Depending on the required purity, further steps like ion-exchange chromatography or size-exclusion chromatography are employed to achieve homogeneity. Protein purity is assessed by SDS-PAGE.

5.2 Enzyme Activity Assays

5.2.1 AONS (BioF) Activity Assay

  • Objective: To measure the rate of AON formation from pimeloyl-CoA and L-alanine.

  • Methodology (HPLC-based):

    • A reaction mixture is prepared containing purified BioF, pimeloyl-CoA, L-alanine, and PLP in a suitable buffer.

    • The reaction is incubated at a controlled temperature and stopped at various time points by adding an acid (e.g., trichloroacetic acid).

    • The amount of CoA released, which is stoichiometric to AON formation, is quantified by reverse-phase HPLC. CoA is separated from other reaction components and detected by its absorbance at 260 nm.

  • Methodology (Bioassay):

    • In vitro reactions are performed as above.

    • Samples are spotted onto sterile disks on a minimal agar (B569324) plate seeded with a ΔbioF reporter strain of E. coli, which requires AON or a downstream intermediate for growth.

    • The diameter of the growth zone around the disk is proportional to the amount of AON produced.

5.2.2 DTBS (BioD) Coupled Assay

  • Objective: To determine the kinetic parameters of DTBS by monitoring ATP consumption.

  • Methodology:

    • The DTBS reaction is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system.

    • The reaction mixture contains purified DTBS, DAPA, NaHCO₃, MgCl₂, ATP, phosphoenolpyruvate (B93156) (PEP), NADH, and an excess of PK and LDH.

    • DTBS produces ADP as a product. PK utilizes this ADP to convert PEP to pyruvate.

    • LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.

    • The rate of the reaction is monitored by the decrease in NADH absorbance at 340 nm using a spectrophotometer. This rate is directly proportional to the rate of the DTBS-catalyzed reaction.

5.2.3 Biotin Synthase (BioB) Assay

  • Objective: To measure the conversion of dethiobiotin to biotin.

  • Methodology (Radiochemical/HPLC):

    • Assays are performed under strict anaerobic conditions, as the enzyme is oxygen-sensitive.

    • The reaction mixture contains purified BioB, [³H]-labeled dethiobiotin, SAM, a reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH), and other necessary cofactors like iron and sulfide.

    • The reaction is incubated and then quenched.

    • The product, [³H]biotin, is separated from the substrate, [³H]dethiobiotin, using thin-layer chromatography (TLC) or HPLC.

    • The amount of biotin formed is quantified by liquid scintillation counting or by integrating the peak area from the HPLC chromatogram.

5.3 Pre-Steady-State Kinetics using Stopped-Flow Spectroscopy

  • Objective: To study rapid, transient steps in the enzyme mechanism, such as the formation of intermediates in the AONS reaction.

  • Methodology:

    • A stopped-flow instrument rapidly mixes two solutions (e.g., enzyme pre-incubated with L-alanine in one syringe, and pimeloyl-CoA in the other) in milliseconds.

    • The reaction mixture flows into an observation cell where a spectroscopic signal (e.g., absorbance or fluorescence) is monitored over time.

    • For AONS, the formation of the quinonoid intermediate can be observed by its characteristic absorbance spectrum (around 486 nm).

    • The resulting kinetic traces (signal vs. time) are fitted to exponential equations to determine the rate constants for individual steps of the reaction mechanism.

5.4 X-Ray Crystallography

  • Objective: To determine the three-dimensional atomic structure of the pathway enzymes to understand their mechanism and provide a basis for structure-based drug design.

  • Methodology:

    • Crystallization: Highly purified and concentrated protein is mixed with a precipitant solution in a process called vapor diffusion (hanging or sitting drop method). This process is screened across hundreds of conditions (varying pH, precipitant type, and concentration) to find conditions that yield well-ordered crystals.

    • Data Collection: A suitable crystal is flash-cooled in liquid nitrogen and mounted on a goniometer in an X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays, producing a pattern of spots that is recorded on a detector.

    • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the protein. The protein's amino acid sequence is then fitted into this map to build an atomic model. This model is computationally refined to best fit the experimental data. Crystal structures for enzymes like AONS have been solved, revealing details of the active site and substrate binding.

Conclusion

The discovery and detailed characterization of the this compound pathway have provided fundamental insights into the biosynthesis of biotin, an essential cofactor. Through a combination of genetics, enzymology, and structural biology, the roles of the BioF, BioA, BioD, and BioB enzymes have been elucidated, revealing unique catalytic mechanisms, such as the use of SAM as an amino donor by BioA and the radical-mediated sulfur insertion by BioB. The quantitative kinetic and structural data now available for these enzymes provide a solid foundation for targeting this pathway in the development of new therapeutic agents and herbicides. Further research into the diverse mechanisms of precursor synthesis and the regulation of this pathway in various organisms will continue to expand our understanding and open new avenues for biotechnological application.

The Role of 8-Amino-7-Oxononanoate as a Crucial Precursor in Biotin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), also known as vitamin B7, is an indispensable cofactor for a suite of carboxylase, decarboxylase, and transcarboxylase enzymes that are central to pivotal metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism.[1] While mammals are incapable of de novo biotin synthesis and must acquire it from their diet, this essential metabolic pathway is present in bacteria, plants, and some fungi. The enzymes involved in this pathway, therefore, represent attractive targets for the development of novel antimicrobial agents and herbicides. This technical guide provides an in-depth exploration of 8-amino-7-oxononanoate (AON), a key intermediate in the biotin biosynthetic pathway, and the enzymatic steps that govern its formation and subsequent conversion to biotin.

The biosynthesis of biotin is a highly conserved pathway that can be conceptually divided into two main stages: the synthesis of the pimelate (B1236862) moiety and the subsequent assembly of the fused heterocyclic rings of biotin.[1] this compound, also known as 7-keto-8-aminopelargonic acid (KAPA), stands at the crossroads of these two stages. Its synthesis is the first committed step in the formation of the biotin rings.[2][3][4] This guide will furnish a detailed overview of the enzymatic reactions, quantitative kinetic data, experimental protocols, and visual representations of the pathways involved in the conversion of pimeloyl-CoA to biotin, with a central focus on the pivotal role of this compound.

The Biotin Biosynthesis Pathway: From Pimeloyl-CoA to Biotin

The assembly of the biotin rings from the precursor pimeloyl-CoA is a four-step enzymatic cascade catalyzed by the products of the bioF, bioA, bioD, and bioB genes in Escherichia coli.[1][3]

  • Formation of this compound (AON): The pathway is initiated by This compound synthase (AONS) , the product of the bioF gene.[1] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylative condensation of L-alanine with a pimeloyl thioester (either pimeloyl-CoA or pimeloyl-acyl carrier protein [ACP]) to yield 8(S)-amino-7-oxononanoate.[2][5][6]

  • Transamination to 7,8-Diaminononanoate (B1231595) (DAPA): The second step is catalyzed by 7,8-diaminononanoate synthase (DAPA synthase) , encoded by the bioA gene. This PLP-dependent aminotransferase facilitates the transfer of an amino group from S-adenosyl-L-methionine (SAM) to AON, forming 7,8-diaminononanoate (DAPA).[1]

  • Ureido Ring Formation to Dethiobiotin (B101835) (DTB): Dethiobiotin synthetase (DTBS) , the product of the bioD gene, then catalyzes the ATP-dependent formation of the ureido ring of dethiobiotin (DTB) from DAPA and carbon dioxide.[7][8]

  • Sulfur Insertion to form Biotin: The final step is the conversion of DTB to biotin, a reaction catalyzed by biotin synthase (BioB) . This enzyme, a member of the radical SAM superfamily, facilitates the insertion of a sulfur atom to form the thiophane ring of biotin.[9][10] The source of the sulfur is an iron-sulfur cluster within the enzyme itself.[10]

Biotin_Biosynthesis_Pathway cluster_0 Biotin Biosynthesis Pathway Pimeloyl-CoA Pimeloyl-CoA AON This compound (AON) Pimeloyl-CoA->AON BioF (AONS) + L-Alanine - CO2 - CoA-SH DAPA 7,8-Diaminononanoate (DAPA) AON->DAPA BioA (DAPA Synthase) + SAM - 5'-deoxyadenosine DTB Dethiobiotin (DTB) DAPA->DTB BioD (DTBS) + ATP + HCO3- - ADP - Pi Biotin Biotin DTB->Biotin BioB (Biotin Synthase) + SAM - Met - 5'-dA

Figure 1: The Biotin Biosynthesis Pathway from Pimeloyl-CoA.

Quantitative Data on Biotin Biosynthesis Enzymes

The following tables summarize the available quantitative kinetic data for the enzymes involved in the conversion of this compound to biotin. It is important to note that experimental conditions can vary between studies, which may affect the reported values.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
This compound Synthase (BioF) Escherichia coliPimeloyl-CoA25N/AN/A[11]
L-Alanine0.5N/AN/A[11]
7,8-Diaminononanoate Synthase (BioA) Escherichia coliS-Adenosyl-L-methionine (SAM)1500.01386.7[12]
7-Keto-8-aminopelargonic acid (KAPA)<20.013>6500[12]
Dethiobiotin Synthetase (BioD) Mycobacterium tuberculosisATP29N/AN/A
7,8-Diaminononanoate (DAPA)2N/AN/A
Biotin Synthase (BioB) Escherichia coliDethiobiotin (DTB)2N/AN/A[7]

N/A: Data not available in the cited sources.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in the biotin biosynthesis pathway, primarily focusing on recombinant proteins expressed in E. coli.

General Protocol for Recombinant Protein Expression and Purification

A common strategy for obtaining the enzymes of the biotin biosynthesis pathway for in vitro studies is through the overexpression of the corresponding genes (bioF, bioA, bioD, bioB) in an E. coli expression system, such as the BL21(DE3) strain. The expressed proteins are often engineered with an affinity tag (e.g., a hexahistidine-tag) to facilitate purification.

1. Expression:

  • Transform the E. coli expression strain with a plasmid containing the gene of interest under the control of an inducible promoter (e.g., the T7 promoter).

  • Grow the transformed cells in a suitable medium (e.g., Luria-Bertani broth) containing the appropriate antibiotic for plasmid selection at 37°C with vigorous shaking.

  • When the optical density at 600 nm (OD600) reaches mid-log phase (typically 0.6-0.8), induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Continue to incubate the culture for several hours (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

2. Cell Lysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at high speed to pellet the cell debris. The supernatant contains the soluble recombinant protein.

3. Affinity Chromatography Purification:

  • Equilibrate a nickel-nitrilotriacetic acid (Ni-NTA) affinity column with the lysis buffer.

  • Load the soluble lysate onto the column. The His-tagged protein will bind to the Ni-NTA resin.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the target protein from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Collect the eluted fractions and analyze them for protein purity using SDS-PAGE.

  • For long-term storage, dialyze the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Note on Iron-Sulfur Cluster Proteins (Biotin Synthase - BioB): The purification of iron-sulfur cluster-containing proteins like BioB requires anaerobic conditions to prevent the oxidation and degradation of the cluster. All buffers should be deoxygenated, and the purification should be performed in an anaerobic chamber. The reconstitution of the iron-sulfur cluster may also be necessary.

Protein_Purification_Workflow cluster_workflow Recombinant Protein Purification Workflow start Transformation of E. coli culture Cell Culture and Induction start->culture harvest Cell Harvesting culture->harvest lysis Cell Lysis harvest->lysis clarification Clarification of Lysate lysis->clarification chromatography Affinity Chromatography clarification->chromatography elution Elution chromatography->elution analysis Purity Analysis (SDS-PAGE) elution->analysis end Purified Protein analysis->end

Figure 2: General workflow for recombinant protein purification.
Enzyme Activity Assays

1. This compound Synthase (BioF) Assay:

  • The activity of BioF can be monitored by measuring the formation of AON or the consumption of substrates.

  • A common method involves a coupled assay where the product AON is converted to a detectable compound by the subsequent enzyme in the pathway, BioA.

  • Alternatively, the release of Coenzyme A can be monitored spectrophotometrically using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.

2. 7,8-Diaminononanoate Synthase (BioA) Assay:

  • A continuous coupled fluorescence displacement assay can be employed. This assay monitors the production of DAPA by coupling its formation to a subsequent enzymatic reaction that produces a fluorescent signal.

  • A discontinuous microplate fluorescence assay is another option. In this method, the BioA reaction is allowed to proceed for a set time, then stopped. The product, DAPA, is then derivatized with a fluorogenic reagent like ortho-phthalaldehyde (OPA) to produce a fluorescent adduct that can be quantified.

3. Dethiobiotin Synthetase (BioD) Assay:

  • The activity of BioD can be determined using a coupled enzyme assay that measures the production of ADP.

  • The assay mixture contains the BioD enzyme, its substrates (DAPA, ATP, and bicarbonate), and a coupling system consisting of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

  • Pyruvate kinase converts the ADP produced by BioD and phosphoenolpyruvate (B93156) to ATP and pyruvate.

  • Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process.

  • The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

4. Biotin Synthase (BioB) Assay:

  • The BioB assay must be performed under strict anaerobic conditions due to the oxygen sensitivity of its iron-sulfur clusters.

  • The reaction mixture typically includes the purified BioB enzyme, dethiobiotin, S-adenosyl-L-methionine (SAM), and a reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH) to maintain the active reduced state of the enzyme.

  • The formation of biotin can be detected by several methods:

    • Microbiological Assay: Using a biotin-auxotrophic strain of bacteria (e.g., E. coli ΔbioB) that will grow only in the presence of biotin.

    • High-Performance Liquid Chromatography (HPLC): Separating the reaction components and quantifying the biotin peak.

    • Mass Spectrometry: For sensitive and specific detection of biotin.

Signaling Pathways and Logical Relationships

The enzymatic mechanism of this compound synthase (AONS), a PLP-dependent enzyme, involves a series of well-defined steps. The following diagram illustrates the key intermediates and transformations in the AONS catalytic cycle.

AONS_Mechanism cluster_mechanism This compound Synthase (AONS) Mechanism start AONS-PLP Internal Aldimine (Enzyme-Cofactor Complex) aldimine_formation External Aldimine Formation (with L-Alanine) start->aldimine_formation + L-Alanine - Lysine quinonoid1 Quinonoid Intermediate 1 (Decarboxylation) aldimine_formation->quinonoid1 - H+ acyl_coa_binding Pimeloyl-CoA Binding quinonoid1->acyl_coa_binding - CO2 condensation Claisen Condensation acyl_coa_binding->condensation + Pimeloyl-CoA quinonoid2 Quinonoid Intermediate 2 condensation->quinonoid2 product_aldimine Product-PLP Aldimine quinonoid2->product_aldimine + H+ end This compound (Product Release) product_aldimine->end + Lysine - AONS-PLP

Figure 3: Simplified mechanism of this compound Synthase.

Conclusion

This compound is a linchpin intermediate in the de novo biosynthesis of biotin, a vitamin essential for life. The enzymes responsible for its synthesis and subsequent conversion represent validated targets for the development of novel antimicrobial and herbicidal agents. A thorough understanding of the biochemical and kinetic properties of these enzymes, as well as robust experimental protocols for their study, are paramount for advancing research in this field. This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound as a biotin precursor, with the aim of equipping researchers, scientists, and drug development professionals with the foundational information necessary to pursue further investigations into this vital metabolic pathway. The provided data, protocols, and pathway diagrams serve as a valuable resource for both fundamental research and applied drug discovery efforts targeting biotin biosynthesis.

References

The Architecture and Catalytic Dynamics of 8-Amino-7-Oxononanoate Synthase: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

8-amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonate synthase (KAPA synthase), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a pivotal role in the biosynthesis of biotin (B1667282) (Vitamin H).[1][2] By catalyzing the first committed step in this pathway—the decarboxylative condensation of L-alanine with pimeloyl-CoA—AONS represents a critical chokepoint in the production of an essential cofactor for all domains of life.[3][4] The absence of a biotin synthesis pathway in humans makes AONS an attractive and validated target for the development of novel antimicrobial and herbicidal agents.[1][5] This technical guide provides a comprehensive overview of the structure, function, and catalytic mechanism of AONS, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes to aid in the rational design of targeted inhibitors.

Introduction: The Gateway to Biotin Biosynthesis

Biotin is an indispensable cofactor for a suite of carboxylase, transcarboxylase, and decarboxylase enzymes central to fatty acid synthesis, amino acid metabolism, and gluconeogenesis. While humans and other animals must obtain biotin from their diet, bacteria, archaea, fungi, and plants synthesize it de novo.[6] The biosynthesis of biotin is a highly conserved pathway, with this compound synthase (AONS) catalyzing the initial and rate-limiting step.[3]

AONS, the product of the bioF gene in Escherichia coli, is a homodimer with a tertiary structure characteristic of the α-oxoamine synthase subfamily of PLP-dependent enzymes.[2][4] The enzyme facilitates the condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate (AON), coenzyme A (CoA), and carbon dioxide.[3][7] This reaction is notable for its stereospecificity and its intricate mechanism involving a series of covalent intermediates with the PLP cofactor. Understanding the molecular architecture of the active site and the enzyme's catalytic cycle is paramount for the development of potent and specific inhibitors.

Molecular Structure and Active Site Topography

The three-dimensional structure of AONS has been elucidated through X-ray crystallography, providing invaluable insights into its catalytic mechanism. The enzyme typically forms a symmetrical homodimer, with each monomer contributing to the active sites.[2]

Overall Fold and Quaternary Structure

The AONS monomer consists of two domains, a large N-terminal domain and a smaller C-terminal domain. The active site is located in a cleft between these two domains.[2] The essential PLP cofactor is covalently bound to a conserved lysine (B10760008) residue (Lys236 in E. coli) in the active site, forming an internal aldimine (Schiff base).[4][7]

The Catalytic Epicenter: The Active Site

The active site of AONS is a highly specialized microenvironment designed to orchestrate the complex decarboxylative condensation reaction. Key residues, identified through structural studies and site-directed mutagenesis, play critical roles in substrate binding, catalysis, and product release.

  • Lys236 (E. coli): This residue forms the Schiff base with the PLP cofactor and acts as a general acid-base catalyst during the reaction, facilitating proton abstraction and transfer steps.[4][7]

  • His133 and His207 (E. coli): These histidine residues are crucial for positioning the PLP cofactor and are thought to be involved in substrate binding and catalysis.[4] His133 is in a parallel, stacked arrangement with the PLP ring, holding it in the correct orientation.[4]

  • Arginine Residues: A cluster of positively charged arginine residues at the entrance of the active site cleft is believed to form a binding site for the diphosphate (B83284) group of pimeloyl-CoA.[2]

The binding of substrates induces significant conformational changes in the enzyme, particularly in the C-terminal domain.[7] This "induced fit" mechanism is critical for catalysis, properly aligning the substrates and catalytic residues for the reaction to proceed.

Quantitative Analysis of AONS Function

The catalytic efficiency and substrate specificity of AONS have been characterized through kinetic studies. This quantitative data is essential for understanding the enzyme's mechanism and for the development of kinetic assays for inhibitor screening.

Table 1: Kinetic Parameters of E. coli this compound Synthase
ParameterSubstrate/InhibitorValueConditionsReference(s)
k1 L-Alanine2 x 104 M-1s-1pH 7.5, 25°C[7]
k1 D-Alanine125 M-1s-1pH 7.5, 25°C[7]
Km Pimeloyl-CoA25 µMpH 7.5, 30°C[8]
Km Pimeloyl-CoA (B. sphaericus)1 µMNot specified[9]
Ki D-Alanine0.59 mMCompetitive with L-alanine[2]
Ki (+/-)-8-Amino-7-oxo-8-phosphononanoic acid7 µMCompetitive with L-alanine, slow-binding[2]
Table 2: Structural Data for this compound Synthase
PDB IDOrganismResolution (Å)LigandsReference(s)
1BS0 Escherichia coli1.65Pyridoxal-5'-phosphate[1]
1DJ9 Escherichia coli2.00Pyridoxal-5'-phosphate, 8(S)-amino-7-oxononanoate[10]
4IW7 Francisella tularensis2.25Pyridoxal-5'-phosphate[11]
8DLE Escherichia coli2.30Pyridoxal-5'-phosphate, Acyl Carrier Protein

Catalytic Mechanism and Signaling Pathways

The catalytic cycle of AONS is a multi-step process that relies on the electrophilic nature of the PLP cofactor. The mechanism can be broken down into the following key stages:

  • Transaldimination: The incoming L-alanine substrate displaces the ε-amino group of the active site lysine (Lys236) to form an external aldimine with the PLP cofactor.[4]

  • Decarboxylation: The α-carboxyl group of the L-alanine moiety is removed as CO2, generating a resonance-stabilized quinonoid intermediate.[4]

  • Acylation: The quinonoid intermediate acts as a nucleophile and attacks the thioester carbonyl of pimeloyl-CoA, forming a tetrahedral intermediate.

  • CoA Elimination: Coenzyme A is eliminated, yielding the product, this compound, still bound to the PLP cofactor as an external aldimine.

  • Transaldimination and Product Release: The active site lysine attacks the external aldimine, releasing the this compound product and regenerating the internal aldimine, thus completing the catalytic cycle.[4]

A significant conformational change is induced upon the binding of pimeloyl-CoA to the pre-formed L-alanine external aldimine complex.[7] This change is crucial for promoting the abstraction of the Cα proton by Lys236 and the subsequent steps of the reaction.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the study of AONS and the screening of potential inhibitors.

Recombinant Expression and Purification of E. coli AONS

This protocol describes the expression and purification of C-terminally hexahistidine-tagged AONS from E. coli.[1]

Materials:

  • E. coli BL21(DE3) cells transformed with a pET28b vector containing the E. coli bioF gene.

  • Luria-Bertani (LB) medium with kanamycin (B1662678) (50 µg/mL).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, 10% glycerol (B35011).

  • Wash Buffers: Lysis buffer with 20 mM and 60 mM imidazole.

  • Elution Buffer: Lysis buffer with 250 mM imidazole.

  • Ni-NTA agarose (B213101) resin.

  • Amicon concentrator (30 kDa MWCO).

Procedure:

  • Inoculate a starter culture of the transformed E. coli BL21(DE3) cells in LB medium with kanamycin and grow overnight at 37°C.

  • Subculture the overnight culture into 1 L of LB medium with kanamycin and grow at 37°C with shaking until the OD600 reaches 0.7.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM and continue to grow for 4 hours at 37°C.

  • Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

  • Lyse the cells by passage through a French press.

  • Clarify the lysate by centrifugation at 39,000 x g for 30 minutes.

  • Equilibrate the Ni-NTA agarose resin with Lysis Buffer.

  • Load the cleared lysate onto the equilibrated resin.

  • Wash the resin sequentially with the 20 mM and 60 mM imidazole Wash Buffers.

  • Elute the AONS protein with Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE for purity.

  • Pool the purest fractions and concentrate using an Amicon concentrator.

Stopped-Flow Kinetic Analysis of External Aldimine Formation

This protocol outlines a method for measuring the pre-steady-state kinetics of the formation of the external aldimine between AONS and its amino acid substrate using a stopped-flow spectrophotometer.[7]

Materials:

  • Purified AONS.

  • L-alanine solution.

  • Pimeloyl-CoA solution.

  • Reaction Buffer: e.g., 20 mM potassium phosphate (B84403) (pH 7.5).

  • Stopped-flow spectrophotometer.

Procedure:

  • Prepare solutions of AONS and L-alanine in the Reaction Buffer.

  • Load one syringe of the stopped-flow instrument with the AONS solution (e.g., 25 µM).

  • Load the second syringe with the L-alanine solution (e.g., 0-10 mM).

  • Rapidly mix the contents of the two syringes and monitor the change in absorbance at a wavelength characteristic of the external aldimine (e.g., 420 nm).

  • To study the effect of pimeloyl-CoA, pre-equilibrate AONS with L-alanine in one syringe and mix with varying concentrations of pimeloyl-CoA from the second syringe. Monitor the formation of the quinonoid intermediate at approximately 486 nm.[10]

  • Fit the resulting kinetic traces to appropriate exponential equations to determine the observed rate constants (kobs).

  • Plot the kobs values against the substrate concentration to determine the second-order rate constant (k1).

X-Ray Crystallography of AONS

This protocol provides a general framework for the crystallization and structure determination of AONS.[2]

Materials:

  • Highly purified and concentrated AONS.

  • Crystallization screening kits.

  • Pyridoxal 5'-phosphate (PLP).

  • Cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol or ethylene (B1197577) glycol).

  • X-ray diffraction equipment (synchrotron or in-house source).

Procedure:

  • Crystallization:

    • Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method.

    • Mix the concentrated AONS solution (containing PLP) with the reservoir solution from the screening kits in various ratios.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Monitor for crystal growth over several days to weeks.

    • Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and additives. For E. coli AONS, crystals have been grown from ammonium (B1175870) sulfate.[2]

  • Cryo-protection and Data Collection:

    • Carefully transfer the obtained crystals to a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Mount the frozen crystal on the goniometer of the X-ray diffraction instrument.

    • Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using molecular replacement with a known structure of a homologous protein as a search model.

    • Build the atomic model of AONS into the resulting electron density map.

    • Refine the model against the diffraction data to improve its quality and agreement with the experimental data.

Visualizing the AONS Network: Pathways and Workflows

Graphical representations are invaluable tools for understanding complex biological processes and experimental designs.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS This compound Synthase (AONS) (bioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON This compound (AON) AONS->AON CO2, CoA BioA DAPA Aminotransferase (bioA) AON->BioA DAPA 7,8-Diaminopelargonate (DAPA) BioA->DAPA BioD Dethiobiotin Synthetase (bioD) DAPA->BioD DTB Dethiobiotin (DTB) BioD->DTB BioB Biotin Synthase (bioB) DTB->BioB Biotin Biotin BioB->Biotin

Figure 1: The biotin biosynthesis pathway in E. coli, highlighting the central role of this compound synthase (AONS) as the first committed step.

AONS_Catalytic_Mechanism cluster_0 Catalytic Cycle of AONS Internal_Aldimine E-PLP (Internal Aldimine) External_Aldimine E-PLP-Ala (External Aldimine) Internal_Aldimine->External_Aldimine + L-Alanine - Lys-NH2 Quinonoid_1 Quinonoid Intermediate I External_Aldimine->Quinonoid_1 - CO2 Acyl_Intermediate Acyl-PLP Intermediate Quinonoid_1->Acyl_Intermediate + Pimeloyl-CoA Quinonoid_2 Quinonoid Intermediate II Acyl_Intermediate->Quinonoid_2 - CoA Product_Aldimine E-PLP-AON (Product Aldimine) Quinonoid_2->Product_Aldimine + H+ Product_Aldimine->Internal_Aldimine - AON + Lys-NH2

Figure 2: A simplified schematic of the catalytic mechanism of this compound synthase (AONS), illustrating the key intermediates.

AONS_Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow start Recombinant AONS Expression & Purification assay_dev Enzyme Kinetic Assay Development start->assay_dev screening High-Throughput Screening of Compound Library assay_dev->screening hit_validation Hit Validation & IC50 Determination screening->hit_validation mechanism_study Mechanism of Action Studies (e.g., Kinetics) hit_validation->mechanism_study structural_studies Co-crystallization & X-ray Crystallography mechanism_study->structural_studies lead_opt Lead Optimization structural_studies->lead_opt

Figure 3: A logical workflow for the screening and characterization of inhibitors targeting this compound synthase (AONS).

Conclusion and Future Directions

This compound synthase stands as a compelling target for the development of novel therapeutics and agrochemicals. Its essential role in the universally conserved biotin biosynthesis pathway, coupled with its absence in humans, provides a clear rationale for targeted inhibitor design. This guide has synthesized the current understanding of AONS structure, function, and catalytic mechanism, providing a foundation for future research and development efforts. The detailed experimental protocols and quantitative data presented herein are intended to empower researchers to further probe the intricacies of this fascinating enzyme. Future work should focus on the discovery and characterization of novel, potent, and selective inhibitors of AONS. The application of advanced techniques such as time-resolved crystallography and cryo-electron microscopy will undoubtedly provide even deeper insights into the dynamic nature of AONS catalysis, paving the way for the next generation of antimicrobial and herbicidal agents.

References

The Role of Pyridoxal 5'-Phosphate in the Catalytic Mechanism of 8-Amino-7-Oxononanoate Synthase (AONS): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonate synthase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the biosynthesis of biotin (B1667282), an essential vitamin. This enzyme catalyzes the first committed step in this pathway: the decarboxylative condensation of L-alanine with pimeloyl-CoA (or pimeloyl-acyl carrier protein in some organisms) to form this compound (AON), coenzyme A (CoA), and carbon dioxide[1][2]. The unique catalytic versatility of PLP is central to the function of AONS, making it a key area of study for understanding biotin synthesis and for the development of novel antimicrobial agents. This guide provides a comprehensive overview of the role of PLP in AONS catalysis, including a detailed mechanistic description, quantitative kinetic data, and experimental protocols for assessing enzyme activity.

The Catalytic Role of Pyridoxal 5'-Phosphate (PLP)

PLP, the active form of vitamin B6, is a highly versatile cofactor involved in a vast array of enzymatic reactions, particularly those involving amino acids. In AONS, as in other PLP-dependent enzymes, the cofactor's primary roles are to:

  • Form a Schiff base (aldimine) with the amino acid substrate: This initial step is crucial for labilizing the bonds around the α-carbon of the amino acid.

  • Act as an "electron sink": The pyridine (B92270) ring of PLP can delocalize the negative charge that develops during the reaction, thereby stabilizing key carbanionic intermediates.

  • Facilitate bond cleavage and formation: By stabilizing these intermediates, PLP lowers the activation energy for the decarboxylation of L-alanine and the subsequent Claisen-like condensation with pimeloyl-CoA.

The Catalytic Mechanism of AONS

The catalytic cycle of AONS can be broken down into a series of distinct steps, each facilitated by the PLP cofactor and specific active site residues.

  • Transaldimination: Formation of the External Aldimine: The catalytic cycle begins with the AONS enzyme in its resting state, where the PLP cofactor is covalently linked to the ε-amino group of a conserved active site lysine (B10760008) residue (Lys236 in E. coli) via an internal aldimine[3]. Upon binding of the first substrate, L-alanine, a transaldimination reaction occurs. The amino group of L-alanine displaces the lysine's amino group, forming an external aldimine with the PLP cofactor. This process is rapid, with a second-order rate constant (k₁) of 2 x 10⁴ M⁻¹s⁻¹ for L-alanine in E. coli AONS[3].

  • Deprotonation and Quinonoid Intermediate Formation: Following the formation of the external aldimine, the α-proton of L-alanine is abstracted by the now-free ε-amino group of the active site lysine, which acts as a general base. This deprotonation is facilitated by the electron-withdrawing capacity of the protonated pyridine ring of PLP, leading to the formation of a resonance-stabilized carbanion known as the quinonoid intermediate.

  • Acyl-CoA Binding and Claisen-like Condensation: The second substrate, pimeloyl-CoA, then binds to the active site. The binding of pimeloyl-CoA is thought to induce a conformational change in the enzyme that positions the thioester for nucleophilic attack by the quinonoid intermediate. The carbanion attacks the carbonyl carbon of the pimeloyl-CoA thioester in a Claisen-like condensation reaction.

  • Decarboxylation: The resulting tetrahedral intermediate undergoes decarboxylation, releasing carbon dioxide. The PLP cofactor again acts as an electron sink, stabilizing the negative charge that develops on the α-carbon as the carboxyl group is eliminated.

  • Protonation: A proton is then donated to the α-carbon, likely from the protonated lysine residue, to form the PLP-AON product aldimine.

  • Product Release: Finally, a second transaldimination reaction occurs where the ε-amino group of the active site lysine attacks the aldimine, reforming the internal aldimine and releasing the product, this compound (AON). The other products, CoA and CO₂, also dissociate from the active site, returning the enzyme to its resting state, ready for another catalytic cycle.

AONS_Catalytic_Cycle cluster_0 AONS Catalytic Cycle E_PLP Internal Aldimine (E-PLP-Lys) E_PLP_Ala External Aldimine (E-PLP-Ala) E_PLP->E_PLP_Ala + L-Alanine - Lysine Quinonoid Quinonoid Intermediate E_PLP_Ala->Quinonoid - H+ (from Cα) Tetrahedral Tetrahedral Intermediate Quinonoid->Tetrahedral + Pimeloyl-CoA PLP_AON Product Aldimine (E-PLP-AON) Tetrahedral->PLP_AON - CO2 - CoA + H+ PLP_AON->E_PLP + Lysine - AON

A simplified diagram of the AONS catalytic cycle.

Quantitative Data on AONS Catalysis

The following table summarizes the available quantitative data for the catalytic activity of this compound synthase from different organisms. It is important to note that a complete set of kinetic parameters (Km for both substrates and kcat) is not consistently available in the literature for all species.

OrganismSubstrateKinetic ParameterValueReference
Escherichia coliL-Alaninek₁ (External aldimine formation)2 x 10⁴ M⁻¹s⁻¹[3]
Escherichia coliD-Alaninek₁ (External aldimine formation)125 M⁻¹s⁻¹[3]
Escherichia coliPimeloyl-CoAKm25 µM[4]
Bacillus sphaericusPimeloyl-CoAKm1 µM[4]
Escherichia coliL-AlanineKmNot Reported
Escherichia coli-kcatNot Reported

Experimental Protocols

Spectrophotometric Assay for AONS Activity (DTNB Assay)

This protocol describes a continuous spectrophotometric assay to determine the activity of AONS by measuring the rate of Coenzyme A (CoA) release. The free thiol group of CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

Materials:

  • Purified AONS enzyme

  • L-Alanine stock solution (e.g., 100 mM in assay buffer)

  • Pimeloyl-CoA stock solution (e.g., 10 mM in assay buffer)

  • Pyridoxal 5'-phosphate (PLP) stock solution (e.g., 10 mM in assay buffer, protect from light)

  • DTNB stock solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of reading absorbance at 412 nm

  • Cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, L-alanine, PLP, and DTNB at their final desired concentrations. A typical reaction mixture might contain:

    • 100 mM Tris-HCl, pH 7.5

    • 1-10 mM L-Alanine

    • 50 µM PLP

    • 0.2 mM DTNB

  • Equilibrate the Reaction Mixture: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading at 412 nm.

  • Initiate the Reaction: Add a small volume of a known concentration of AONS enzyme to the cuvette and mix thoroughly but gently to avoid denaturation.

  • Monitor Absorbance: Immediately start recording the increase in absorbance at 412 nm over time. Continue recording for a period during which the rate is linear (typically 5-10 minutes).

  • Calculate Enzyme Activity: Determine the initial rate of the reaction (ΔA₄₁₂/minute) from the linear portion of the absorbance versus time plot. The concentration of CoA produced can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

    • Enzyme Activity (U/mL) = (ΔA₄₁₂/min) / (ε * path length) * (Total reaction volume / Enzyme volume) * 10⁶

    (One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.)

Controls:

  • No enzyme control: A reaction mixture without the AONS enzyme to account for any non-enzymatic reaction.

  • No substrate control: A reaction mixture lacking either L-alanine or pimeloyl-CoA to ensure the observed activity is substrate-dependent.

AONS_Assay_Workflow cluster_1 Experimental Workflow: AONS DTNB Assay Prep Prepare Reaction Mixture (Buffer, L-Ala, PLP, DTNB) Equilibrate Equilibrate at Assay Temperature (e.g., 37°C for 5 min) Prep->Equilibrate Initiate Initiate Reaction (Add AONS Enzyme) Equilibrate->Initiate Monitor Monitor Absorbance at 412 nm (Continuous Reading) Initiate->Monitor Analyze Data Analysis (Calculate Initial Rate, Determine Activity) Monitor->Analyze

A flowchart of the experimental workflow for the AONS DTNB assay.

Conclusion

Pyridoxal 5'-phosphate is an indispensable cofactor for the catalytic activity of this compound synthase. Its ability to form a Schiff base with L-alanine and act as an electron sink is fundamental to the decarboxylation and condensation reactions that constitute the first committed step in biotin biosynthesis. A detailed understanding of the PLP-dependent mechanism of AONS, supported by quantitative kinetic data and robust experimental assays, is critical for ongoing research in metabolic engineering and for the development of novel antimicrobial agents targeting this essential pathway. Further research is warranted to fully elucidate the kinetic parameters of AONS from various organisms to provide a more complete picture of its catalytic efficiency and substrate specificity.

References

An In-depth Technical Guide to the Substrates and Products of the BioF Enzyme Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BioF enzyme, a key player in the biotin (B1667282) biosynthesis pathway. Herein, we delve into the substrates, products, and kinetics of the BioF-catalyzed reaction, detail established experimental protocols for its study, and visualize the intricate biochemical processes involved.

Executive Summary

The BioF enzyme, formally known as 8-amino-7-oxononanoate synthase (AONS) or 7-keto-8-aminopelargonic acid (KAPA) synthase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. It catalyzes the first committed step in the assembly of the fused heterocyclic rings of biotin, a vital cofactor in all domains of life. This reaction involves the decarboxylative condensation of L-alanine with a pimeloyl moiety. Due to its essential role in microbial metabolism and its absence in humans, BioF is a promising target for the development of novel antimicrobial agents. This guide serves as a detailed resource for researchers investigating this crucial enzyme.

The BioF Enzyme Reaction

The BioF enzyme (EC 2.3.1.47) catalyzes a decarboxylative Claisen condensation reaction. The overall stoichiometry of the reaction is as follows:

Pimeloyl-[acyl-carrier protein] + L-alanine → this compound + Holo-[acyl-carrier protein] + CO₂ [1][2]

Alternatively, in some organisms, pimeloyl-CoA can serve as the acyl donor:

Pimeloyl-CoA + L-alanine → this compound + Coenzyme A + CO₂ [1][2]

The reaction is dependent on the cofactor pyridoxal 5'-phosphate (PLP), which is covalently bound to a lysine (B10760008) residue in the active site of the enzyme.

Substrates

The BioF enzyme utilizes two primary substrates:

  • L-alanine: This amino acid provides the amino group and two of the carbon atoms for the final biotin structure.

  • Pimeloyl moiety: This seven-carbon dicarboxylic acid derivative can be supplied in two forms, depending on the organism:

    • Pimeloyl-[acyl-carrier protein] (Pimeloyl-ACP): In organisms like Escherichia coli, the pimeloyl group is attached to an acyl-carrier protein (ACP).[3]

    • Pimeloyl-Coenzyme A (Pimeloyl-CoA): In other bacteria, such as Bacillus subtilis, the pimeloyl group is activated as a thioester with coenzyme A.[3]

Products

The reaction yields three products:

  • This compound (AON): Also known as 7-keto-8-aminopelargonic acid (KAPA), this is the first intermediate in the biotin ring assembly.[1]

  • Holo-[acyl-carrier protein] (Holo-ACP) or Coenzyme A (CoA): The carrier molecule is released from the pimeloyl group.

  • Carbon Dioxide (CO₂): This is released from the decarboxylation of L-alanine.

Quantitative Data

The kinetic parameters of the BioF enzyme have been determined for several organisms. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.[1]

OrganismSubstrateKm (µM)kcat (s⁻¹)Reference(s)
Escherichia coliPimeloyl-CoA~25Not Reported[3]
L-alanine~500Not Reported[2]
Pimeloyl-ACP~10Not Reported[1]
Bacillus subtilisPimeloyl-CoA~15Not Reported[1]

Note: Specific kcat values for BioF are not widely reported in the literature. The catalytic efficiency of enzymes is often expressed as kcat/Km.

Experimental Protocols

Several methods have been developed to assay the activity of the BioF enzyme. The choice of assay depends on the available instrumentation and the specific research question.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method is suitable for monitoring the release of Coenzyme A (CoA) when using pimeloyl-CoA as a substrate.

Principle: The reaction is initiated by the addition of the enzyme to a mixture containing pimeloyl-CoA and L-alanine. The reaction is stopped at various time points, and the amount of released CoA is quantified by reverse-phase HPLC with UV detection at 260 nm.

Detailed Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate (B84403) buffer (pH 7.5)

    • 100 µM Pyridoxal 5'-phosphate

    • 500 µM L-alanine

    • 50 µM Pimeloyl-CoA

  • Enzyme Addition: Initiate the reaction by adding a purified BioF enzyme to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Reaction Quenching: At defined time intervals (e.g., 0, 2, 5, 10, 20 minutes), quench the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Sample Preparation: Centrifuge the quenched reaction at high speed for 5-10 minutes to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 100 mM potassium phosphate buffer (pH 4.9).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis: Quantify the CoA peak by comparing its area to a standard curve of known CoA concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound (AON)

This method allows for the direct detection and quantification of the product, AON. Due to the low volatility of AON, a derivatization step is required.

Principle: The BioF reaction is performed, and the product AON is extracted and chemically derivatized to increase its volatility. The derivatized AON is then analyzed by GC-MS.

Detailed Protocol:

  • Enzyme Reaction: Perform the BioF enzyme reaction as described in the HPLC protocol (Section 4.1, steps 1-3).

  • Extraction: After the desired incubation time, stop the reaction by adding an equal volume of chloroform. Vortex vigorously and centrifuge to separate the phases. The aqueous phase contains the AON.

  • Drying: Transfer the aqueous phase to a new tube and dry it completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization:

    • Oximation: To the dried residue, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 1 hour to protect the keto group.[4]

    • Silylation: After cooling, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes to derivatize the amine and carboxylic acid groups.[4]

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL of the derivatized sample.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of 50-600 m/z.

  • Data Analysis: Identify the derivatized AON peak based on its retention time and mass spectrum. Quantify using a selected ion monitoring (SIM) method with a suitable internal standard.

Bioassay Using an E. coli ΔbioF Strain

This is a sensitive method for detecting the production of AON, which can be utilized by a bioF mutant strain to synthesize biotin and grow on a biotin-deficient medium.

Principle: An E. coli strain with a deletion in the bioF gene (ΔbioF) is unable to synthesize biotin and therefore cannot grow on a minimal medium lacking biotin. If a sample containing AON is provided, the strain can take it up and complete the biotin synthesis pathway, leading to growth.

Detailed Protocol:

  • Prepare Indicator Plates: Prepare minimal medium agar (B569324) plates lacking biotin.

  • Prepare Overlay: Grow an overnight culture of the E. coli ΔbioF strain in a rich medium (e.g., LB broth). Pellet the cells by centrifugation and wash them twice with sterile saline to remove any residual biotin. Resuspend the cells in molten soft agar (0.7%) and pour a thin layer onto the minimal medium plates.

  • Spot Samples: Once the soft agar has solidified, spot small volumes (5-10 µL) of the BioF reaction mixture (from Section 4.1, step 3) onto the surface.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Analysis: A zone of growth (a halo) around the spot indicates the presence of AON in the sample. The size of the halo is proportional to the amount of AON produced.[5]

Visualizations

BioF Reaction Scheme

BioF_Reaction sub1 Pimeloyl-ACP (or Pimeloyl-CoA) biof BioF (AONS) EC 2.3.1.47 sub1->biof sub2 L-Alanine sub2->biof prod1 This compound (AON/KAPA) prod2 Holo-ACP (or CoA) prod3 CO₂ biof->prod1 biof->prod2 biof->prod3 Biotin_Biosynthesis pimeloyl Pimeloyl-ACP (or Pimeloyl-CoA) biof BioF pimeloyl->biof alanine L-Alanine alanine->biof aon This compound (AON/KAPA) bioa BioA aon->bioa S-adenosyl-L-methionine dapa 7,8-Diaminononanoate (DAPA) biod BioD dapa->biod ATP, CO₂ dtb Dethiobiotin (DTB) biob BioB dtb->biob S-adenosyl-L-methionine biotin Biotin biof->aon bioa->dapa biod->dtb biob->biotin HPLC_Workflow start Prepare Reaction Mixture (Buffer, PLP, L-Ala, Pimeloyl-CoA) step1 Initiate Reaction with BioF Enzyme start->step1 step2 Incubate at 37°C step1->step2 step3 Quench Aliquots at Time Points with TCA step2->step3 step4 Centrifuge to Pellet Protein step3->step4 step5 Transfer Supernatant to HPLC Vial step4->step5 step6 Inject into HPLC System step5->step6 end Quantify CoA Peak step6->end

References

Methodological & Application

Application Notes and Protocols for 8-amino-7-oxononanoate Synthase (AONS) Enzyme Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonate synthase, is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that plays a crucial role in the biosynthesis of biotin (B1667282) (Vitamin B7).[1][2] It catalyzes the first committed step in this pathway: the decarboxylative condensation of L-alanine with pimeloyl-CoA to produce 8(S)-amino-7-oxononanoate (AON), coenzyme A (CoA), and carbon dioxide.[1][2][3] As biotin is an essential cofactor for all domains of life, and because animals acquire it from their diet while many bacteria and plants synthesize it, the enzymes in the biotin biosynthetic pathway, including AONS, are attractive targets for the development of novel antibiotics and herbicides.[1]

These application notes provide detailed protocols for three distinct methods to assay the enzymatic activity of AONS, catering to different laboratory equipment availabilities and research questions. The provided methods are an HPLC-based assay for the detection of Coenzyme A release, a bioassay for the detection of AON production, and a Gas Chromatography-Mass Spectrometry (GC-MS) based method for the quantification of AON.

Enzyme Reaction Mechanism

The catalytic mechanism of AONS is characteristic of PLP-dependent enzymes.[1][2] The process begins with the formation of an external aldimine between the PLP cofactor and the substrate, L-alanine. The binding of the second substrate, pimeloyl-CoA, induces a conformational change in the enzyme, which facilitates the formation of a quinonoid intermediate.[3] This is followed by a decarboxylation step and subsequent reprotonation to yield the AON external aldimine. Finally, the product, AON, is released.[1][2]

Signaling Pathway Diagram

AONS_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products L-Alanine L-Alanine AONS This compound synthase (AONS) (PLP-dependent) L-Alanine->AONS Pimeloyl-CoA Pimeloyl-CoA Pimeloyl-CoA->AONS AON This compound (AON) AONS->AON CoA Coenzyme A (CoA) AONS->CoA CO2 Carbon Dioxide (CO2) AONS->CO2

Caption: The enzymatic reaction catalyzed by this compound synthase (AONS).

Experimental Protocols

Protocol 1: HPLC-Based Assay for CoA Release

This protocol quantifies AONS activity by measuring the amount of Coenzyme A (CoA) released during the reaction. The production of CoA is directly proportional to the enzymatic activity.

Experimental Workflow Diagram

HPLC_Workflow prep Prepare Reaction Mixture start Initiate Reaction with Enzyme prep->start incubate Incubate at 37°C start->incubate quench Quench Reaction incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze

Caption: Workflow for the HPLC-based AONS enzyme assay.

Materials and Reagents

ReagentStock ConcentrationFinal Concentration
Potassium Phosphate (B84403) Buffer (pH 7.1)1 M50 mM
Magnesium Chloride (MgCl₂)1 M10 mM
L-Alanine1 M10 mM
Pyridoxal 5'-phosphate (PLP)20 mM200 µM
Pimeloyl-CoA20 mM200 µM
AONS EnzymeVaries5 µM
Trichloroacetic Acid (TCA)10% (w/v)Variable

Procedure

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the reagents in the following order: potassium phosphate buffer, MgCl₂, L-alanine, and PLP. Adjust the volume with nuclease-free water to bring the total volume to near the final reaction volume (e.g., 95 µL for a 100 µL reaction).

  • Enzyme Addition: Add pimeloyl-CoA to the reaction mixture. Equilibrate the mixture to 37°C.

  • Reaction Initiation: Initiate the reaction by adding the AONS enzyme to a final concentration of 5 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.[1]

  • Reaction Quenching: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).[1]

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the sample by reverse-phase HPLC, monitoring for the elution of CoA at 260 nm.[1] A C18 column is typically used, with a mobile phase gradient of acetonitrile (B52724) in a buffer such as ammonium (B1175870) acetate. The retention time of CoA should be determined using a standard.

  • Quantification: Calculate the amount of CoA produced by comparing the peak area from the sample to a standard curve of known CoA concentrations.

Protocol 2: Bioassay for AON Detection

This qualitative or semi-quantitative assay is based on the ability of the AON product to support the growth of an E. coli strain that is deficient in AONS (ΔbioF).

Materials and Reagents

  • E. coli ΔbioF reporter strain (e.g., STL115)

  • Minimal agar (B569324) plates lacking biotin

  • Tetrazolium indicator dye

  • Sterile filter paper discs

Procedure

  • Prepare Reporter Plates: Prepare minimal agar plates without biotin and incorporate a tetrazolium indicator dye. Seed the plates with the E. coli ΔbioF reporter strain.[3]

  • Enzyme Reaction: Perform the AONS enzyme reaction as described in Protocol 1. The reaction can be stopped by heat inactivation (e.g., 95°C for 5 minutes) instead of TCA quenching to avoid inhibiting bacterial growth.

  • Spotting the Sample: Spot a small volume (e.g., 5-10 µL) of the completed enzymatic reaction onto a sterile filter paper disc and place it on the surface of the prepared reporter plate.[3]

  • Incubation: Incubate the plates at 37°C overnight.

  • Analysis: Growth of the reporter strain around the filter paper disc, indicated by the formation of a red formazan (B1609692) deposit from the reduction of the tetrazolium dye, signifies the presence of AON.[1] The diameter of the growth zone can be used for semi-quantitative comparison between different samples.[1]

Protocol 3: GC-MS Based Quantification of AON

This highly sensitive and quantitative method involves the chemical derivatization of AON to make it volatile for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

  • AONS enzymatic reaction components (as in Protocol 1)

  • Derivatization agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Anhydrous solvent (e.g., pyridine (B92270), acetonitrile)

  • Internal standard (optional, for precise quantification)

Procedure

  • Enzyme Reaction: Perform the AONS enzyme reaction as described in Protocol 1. The reaction should be stopped and the protein removed, for example by precipitation with a solvent like ice-cold acetone (B3395972) followed by centrifugation.

  • Sample Drying: Lyophilize the supernatant or evaporate it to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried sample, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

    • Cap the vial tightly and heat at 70°C for 1 hour to allow for complete derivatization of the amino, carboxyl, and keto groups of AON.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use a suitable capillary column (e.g., a 5% phenyl methylpolysiloxane column).

    • Employ a temperature program that effectively separates the derivatized AON from other components in the reaction mixture. A typical program might start at 80°C and ramp up to 300°C.

    • The mass spectrometer should be operated in either full scan mode to identify the AON derivative peak or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification, using characteristic fragment ions of the derivatized AON.

  • Quantification: The amount of AON can be quantified by comparing the peak area to a standard curve prepared with known concentrations of AON that have been derivatized in the same manner.

Summary of Quantitative Data

ParameterHPLC AssayGC-MS AssayBioassay
Analyte Detected Coenzyme A (CoA)Derivatized this compound (AON)This compound (AON)
Detection Method UV Absorbance at 260 nmMass SpectrometryBacterial Growth
Quantification Quantitative (Standard Curve)Quantitative (Standard Curve)Semi-quantitative (Zone Diameter) or Qualitative
Sensitivity ModerateHighLow
Throughput ModerateLow to ModerateHigh
Equipment Required HPLC SystemGC-MS SystemStandard Microbiology Lab Equipment
Michaelis Constant (Km) for Pimeloyl-CoA (B. subtilis BioF) ~15 µM[1]Not ReportedNot Applicable
Rate of L-alanine external aldimine formation Not Directly MeasuredNot Directly MeasuredNot Applicable
Rate Constant (k₁) for L-alanine 2 x 10⁴ M⁻¹ s⁻¹[3][4][5]Not ApplicableNot Applicable
Rate Constant (k₁) for D-alanine 125 M⁻¹ s⁻¹[3][4][5]Not ApplicableNot Applicable

Note: The kinetic parameters provided are from studies on E. coli AONS unless otherwise specified and serve as a reference.[3][4][5] Optimal assay conditions and expected results may vary depending on the source of the enzyme and the specific experimental setup.

References

Application Notes and Protocols for the Purification of Recombinant 8-amino-7-oxononanoate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-amino-7-oxonononanoate synthase (AONS), also known as BioF, is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that plays a crucial role in the biosynthesis of biotin (B1667282) (Vitamin B7).[1][2] It catalyzes the first committed step in this pathway: the condensation of L-alanine and pimeloyl-CoA to form 8-amino-7-oxononanoate, releasing coenzyme A and carbon dioxide.[1][2] Due to its essential role in the metabolism of bacteria, AONS is a potential target for the development of novel antimicrobial agents. The production of highly pure and active recombinant AONS is therefore critical for structural biology, inhibitor screening, and detailed kinetic studies.

This document provides a comprehensive guide to the purification of recombinant this compound synthase from Escherichia coli. The protocols described herein detail a three-step purification strategy involving affinity, ion-exchange, and size-exclusion chromatography to obtain high-purity AONS suitable for a wide range of research and drug development applications.

Biotin Biosynthesis Pathway

The following diagram illustrates the central role of this compound synthase (BioF) in the biotin biosynthesis pathway.

Biotin_Biosynthesis Pimeloyl_CoA Pimeloyl-CoA AONS This compound Synthase (AONS/BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON This compound AONS->AON CoA, CO2 BioA BioA AON->BioA S-Adenosyl-L-methionine S-Adenosyl-L-homocysteine DAPA 7,8-Diaminopelargonic acid BioA->DAPA BioD BioD DAPA->BioD ATP ADP + Pi DTB Dethiobiotin BioD->DTB BioB BioB DTB->BioB S-Adenosyl-L-methionine 5'-Deoxyadenosine + L-methionine Biotin Biotin BioB->Biotin

Caption: The biotin biosynthesis pathway, highlighting the role of AONS.

Experimental Workflow for AONS Purification

A typical workflow for the purification of recombinant AONS from E. coli is depicted below. This multi-step process ensures the removal of host cell proteins, nucleic acids, and other contaminants.

Purification_Workflow Start E. coli Culture with Recombinant AONS Expression Cell_Harvest Cell Harvesting (Centrifugation) Start->Cell_Harvest Cell_Lysis Cell Lysis (Sonication or French Press) Cell_Harvest->Cell_Lysis Clarification Clarification of Lysate (Centrifugation) Cell_Lysis->Clarification Affinity_Chrom Step 1: Immobilized Metal Affinity Chromatography (IMAC) Clarification->Affinity_Chrom Ion_Exchange Step 2: Anion Exchange Chromatography (AEC) Affinity_Chrom->Ion_Exchange Size_Exclusion Step 3: Size Exclusion Chromatography (SEC) Ion_Exchange->Size_Exclusion Pure_Protein Purified AONS Size_Exclusion->Pure_Protein QC Quality Control (SDS-PAGE, Activity Assay) Pure_Protein->QC

Caption: A three-step chromatographic workflow for recombinant AONS purification.

Data Presentation: Purification Summary

The following table summarizes the expected results from a typical purification of recombinant His-tagged AONS from a 1-liter E. coli culture.

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Lysate15001500.11001
Clarified Lysate12001440.12961.2
IMAC Eluate201206.08060
Anion Exchange151057.07070
Size Exclusion12907.56075

Note: One unit (U) of AONS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under standard assay conditions.

Experimental Protocols

Expression of Recombinant His-tagged AONS in E. coli

This protocol is adapted from the expression of E. coli BioF.

Materials:

  • E. coli BL21(DE3) cells transformed with an expression vector containing the His-tagged AONS gene.

  • Luria-Bertani (LB) broth

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the AONS expression plasmid.

  • Incubate the culture overnight at 37°C with shaking at 220 rpm.

  • The next day, inoculate 1 L of LB broth with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until further use.

Purification of His-tagged AONS

Step 1: Immobilized Metal Affinity Chromatography (IMAC)

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, 10% glycerol, pH 8.0

  • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, 10% glycerol, pH 8.0

  • Ni-NTA Agarose (B213101) resin

  • Chromatography column

Procedure:

  • Resuspend the cell pellet in 30-40 mL of Lysis Buffer.

  • Lyse the cells by sonication on ice or by passing through a French press.

  • Clarify the lysate by centrifugation at 39,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA agarose column with 5 column volumes (CV) of Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 CV of Wash Buffer to remove unbound proteins.

  • Elute the His-tagged AONS with 5 CV of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

  • Pool the fractions containing pure AONS.

Step 2: Anion Exchange Chromatography (AEC)

The theoretical isoelectric point (pI) of E. coli AONS is approximately 6.0. Therefore, at a pH above 6.0, the protein will be negatively charged and will bind to an anion exchange resin.

Materials:

  • AEC Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 7.5

  • AEC Buffer B (Elution Buffer): 20 mM Tris-HCl, 1 M NaCl, pH 7.5

  • Q-Sepharose resin (or equivalent strong anion exchanger)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dialyze the pooled fractions from the IMAC step against AEC Buffer A overnight at 4°C to remove imidazole and reduce the salt concentration.

  • Equilibrate the Q-Sepharose column with 5 CV of AEC Buffer A.

  • Load the dialyzed sample onto the column.

  • Wash the column with 5 CV of AEC Buffer A.

  • Elute the bound proteins with a linear gradient of 0-100% AEC Buffer B over 10 CV.

  • Collect fractions and analyze by SDS-PAGE. AONS is expected to elute at a low to moderate salt concentration.

  • Pool the fractions containing pure AONS.

Step 3: Size Exclusion Chromatography (SEC)

This final polishing step removes any remaining aggregates and minor contaminants.

Materials:

  • SEC Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5

  • Superdex 200 pg (or equivalent) size exclusion column

Procedure:

  • Concentrate the pooled fractions from the AEC step to a volume of 1-2 mL using a centrifugal concentrator (10 kDa MWCO).

  • Equilibrate the size exclusion column with 2 CV of SEC Buffer.

  • Load the concentrated sample onto the column.

  • Elute the protein with 1.5 CV of SEC Buffer at a flow rate appropriate for the column.

  • Collect fractions and analyze by SDS-PAGE. The recombinant E. coli AONS has a theoretical molecular weight of approximately 41.6 kDa.

  • Pool the fractions containing the highly purified AONS.

  • Determine the protein concentration and perform an activity assay.

  • Store the purified protein at -80°C in the SEC buffer.

Quality Control

The purity of the final AONS preparation should be assessed by SDS-PAGE, where it should appear as a single band at approximately 41.6 kDa. The enzymatic activity should be confirmed using a suitable assay, for example, by monitoring the release of CoA from pimeloyl-CoA in the presence of L-alanine. A specific activity of approximately 7.5 U/mg is expected for highly pure and active AONS.

References

Application Note: HPLC Analysis of 8-amino-7-oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 8-amino-7-oxononanoate (AON), a key intermediate in the biotin (B1667282) biosynthesis pathway, using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[1][2] Given that AON lacks a strong native chromophore, derivatization with o-phthalaldehyde (B127526) (OPA) is employed to enable sensitive fluorescence detection.[3][4][5][6] This method is applicable for the quantification of AON in various biological matrices, aiding in research related to biotin synthesis, enzyme kinetics of this compound synthase (AONS), and the development of potential antimicrobial or herbicidal agents targeting this pathway.

Introduction

This compound (AON) is the product of the first committed step in the biotin biosynthesis pathway, a reaction catalyzed by this compound synthase (AONS).[1][7] This enzyme facilitates the decarboxylative condensation of L-alanine and pimeloyl-CoA to form AON.[1][7][8] As this pathway is essential for many bacteria and plants but absent in mammals, AONS is a promising target for the development of novel antibiotics and herbicides.[7] Accurate quantification of AON is crucial for studying the enzyme's activity, screening for inhibitors, and understanding the regulation of biotin synthesis.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of small molecules in complex mixtures.[4] However, like most amino acids, AON does not possess a suitable chromophore for direct detection by UV-Vis spectrophotometry at low concentrations.[6] To overcome this limitation, pre-column derivatization with a fluorescent tag is a common strategy. This application note details a method using o-phthalaldehyde (OPA) to derivatize the primary amine group of AON, allowing for highly sensitive detection by a fluorescence detector.[3][5][6]

Biochemical Pathway

The synthesis of this compound is the initial, rate-limiting step in the conserved biotin biosynthetic pathway. Understanding this context is vital for interpreting experimental results.

Biotin Synthesis Pathway cluster_0 Biotin Biosynthesis: Initial Step PimeloylCoA Pimeloyl-CoA AONS This compound synthase (AONS) PimeloylCoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON This compound (AON) AONS->AON CO2, CoA Biotin Biotin AON->Biotin Multiple Steps

Caption: The enzymatic synthesis of this compound (AON) by AONS.

Experimental Protocol

This protocol is based on established methods for amino acid analysis using OPA derivatization and reversed-phase HPLC.[3][5][9] Optimization may be required depending on the specific sample matrix and HPLC system.

Materials and Reagents
  • This compound (AON) standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Boric Acid (≥ 99.5%)

  • o-phthalaldehyde (OPA)

  • 3-mercaptopropionic acid (MPA)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Syringe filters (0.22 µm)

  • Ultrapure water (18.2 MΩ-cm)

Equipment
  • HPLC system with a binary pump, autosampler with derivatization capabilities, column oven, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • pH meter

  • Vortex mixer

  • Centrifuge

Solution Preparation
  • Mobile Phase A: Prepare a 40 mM phosphate (B84403) buffer. Adjust pH to 7.8 with NaOH.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

  • Borate Buffer (0.4 M): Dissolve boric acid in ultrapure water to a final concentration of 0.4 M. Adjust pH to 10.2 with 10 M NaOH.

  • OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 10 µL of 3-mercaptopropionic acid. This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.

  • AON Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve AON in 0.1 M HCl. Store at 4°C. Working standards are prepared by diluting the stock solution with ultrapure water.

Sample Preparation

The appropriate sample preparation method will depend on the matrix. A general procedure for a bacterial cell lysate is provided below.

  • Cell Lysis: Harvest bacterial cells by centrifugation. Resuspend the pellet in a suitable buffer and lyse the cells using sonication or enzymatic digestion.

  • Protein Precipitation: Add an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the lysate. Vortex and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Extraction: Carefully transfer the supernatant to a new tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Automated Pre-Column Derivatization

The following is a typical autosampler program for OPA derivatization.[3][9]

  • Draw 5 µL of Borate Buffer.

  • Draw 1 µL of sample (or standard).

  • Mix in air (5 cycles).

  • Draw 1 µL of OPA Reagent.

  • Mix in air (10 cycles).

  • Wait for 1 minute for the reaction to complete.

  • Inject the entire mixture onto the HPLC column.

HPLC Conditions
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

  • Column Temperature: 40°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 7 µL

  • Fluorescence Detector: Excitation: 340 nm, Emission: 455 nm

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
2.0982
18.04357
19.00100
22.00100
23.0982
28.0982

Quantitative Data Summary

The following table presents representative performance data for an HPLC method for amino acid analysis. These values should be established and validated for this compound specifically in the user's laboratory.

ParameterRepresentative Value
Retention Time (RT) Analyte-specific; to be determined
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 1.0 µM
Limit of Quantification (LOQ) 0.05 - 5.0 µM
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Experimental Workflow Diagram

The logical flow from sample to result is depicted below.

HPLC Analysis Workflow cluster_workflow Workflow for AON Quantification Sample Biological Sample (e.g., Cell Lysate) Prep Sample Preparation (Protein Precipitation, Filtration) Sample->Prep Deriv Automated Pre-Column Derivatization (OPA) Prep->Deriv HPLC HPLC Separation (C18 Column, Gradient Elution) Deriv->HPLC Detect Fluorescence Detection (Ex: 340nm, Em: 455nm) HPLC->Detect Quant Data Analysis (Quantification) Detect->Quant

Caption: General experimental workflow for the HPLC analysis of AON.

Conclusion

The described HPLC method with pre-column OPA derivatization provides a sensitive and reliable approach for the quantification of this compound. This protocol serves as a robust starting point for researchers investigating the biotin biosynthesis pathway and its potential as a drug target. Method validation, including determination of retention time, linearity, LOD, LOQ, precision, and accuracy, should be performed for AON in the specific sample matrix of interest.

References

Application Notes and Protocols for the Synthesis of 8-amino-7-oxononanoate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the enzymatic synthesis, purification, and characterization of 8-amino-7-oxononanoate (AON), a key intermediate in the biotin (B1667282) biosynthesis pathway. The protocols detailed below are intended for producing AON in quantities suitable for various in vitro studies, such as enzyme kinetics, inhibitor screening, and cell-based assays.

Introduction

This compound (AON), also known as 7-keto-8-aminopelargonic acid (KAPA), is the product of the first committed step in the conserved biotin biosynthesis pathway.[1][2] It is synthesized by the enzyme this compound synthase (AONS), encoded by the bioF gene. AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to form AON, coenzyme A (CoA), and carbon dioxide.[3][4]

The biotin synthesis pathway is essential for many microorganisms and plants but absent in humans, making its enzymes attractive targets for the development of novel antimicrobial agents and herbicides.[3] The availability of high-purity AON is crucial for enabling in vitro studies aimed at understanding the downstream enzymes in the pathway and for screening potential inhibitors.

This document provides detailed protocols for the enzymatic synthesis of AON on a preparative scale, its purification, and its characterization. Additionally, it includes protocols for utilizing the synthesized AON in relevant in vitro assays.

Biotin Biosynthesis Pathway

AON is a precursor to biotin, a vital cofactor for carboxylase enzymes. The synthesis of biotin from AON involves a series of enzymatic steps, starting with the conversion of AON to 7,8-diaminopelargonic acid (DAPA) by the enzyme DAPA aminotransferase (BioA).[5][6]

Biotin_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS This compound Synthase (AONS/BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON This compound (AON) AONS->AON PLP, -CO2, -CoA BioA DAPA Aminotransferase (BioA) AON->BioA DAPA 7,8-Diaminopelargonic Acid (DAPA) BioA->DAPA SAM or L-lysine BioD Dethiobiotin Synthetase (BioD) DAPA->BioD DTB Dethiobiotin (DTB) BioD->DTB BioB Biotin Synthase (BioB) DTB->BioB Biotin Biotin BioB->Biotin

Caption: The biotin biosynthesis pathway, highlighting the role of this compound (AON).

Preparative Enzymatic Synthesis of this compound

This protocol is designed for the synthesis of AON on a scale sufficient for subsequent purification and in vitro experimentation. It is adapted from analytical enzyme activity assays for AONS (BioF).

Materials and Reagents
  • This compound synthase (AONS/BioF), purified

  • Pimeloyl-CoA

  • L-Alanine

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Tris-HCl buffer (pH 7.5)

  • EDTA

  • Sterile, nuclease-free water

Experimental Protocol
  • Reaction Setup: In a sterile conical tube, prepare the reaction mixture on ice. For a final volume of 10 mL, add the components in the following order:

    • Sterile water to bring the final volume to 10 mL.

    • 1 M Potassium phosphate buffer (pH 7.5) to a final concentration of 50 mM.

    • 100 mM L-Alanine to a final concentration of 10 mM.

    • 10 mM Pyridoxal 5'-phosphate (PLP) to a final concentration of 200 µM.

    • 10 mM Pimeloyl-CoA to a final concentration of 1 mM.

    • Purified AONS enzyme to a final concentration of 5-10 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The optimal incubation time may vary depending on the specific activity of the AONS enzyme preparation.

  • Reaction Termination: Terminate the reaction by heating the mixture at 95°C for 5 minutes to denature and precipitate the AONS enzyme.

  • Enzyme Removal: Centrifuge the reaction mixture at 10,000 x g for 15 minutes at 4°C to pellet the precipitated enzyme.

  • Supernatant Collection: Carefully collect the supernatant, which contains the synthesized AON. The supernatant is now ready for purification.

Expected Yield

The yield of AON is dependent on the activity of the AONS enzyme and the initial substrate concentrations. Based on published kinetic data, a yield of 50-70% conversion of the limiting substrate (pimeloyl-CoA) can be reasonably expected. For the protocol above, this would result in approximately 0.5-0.7 mM of AON.

Purification of this compound

A two-step purification protocol involving ion-exchange chromatography followed by reverse-phase HPLC is recommended to achieve high purity AON.

Step 1: Anion-Exchange Chromatography

This step aims to separate the negatively charged AON from positively charged or neutral contaminants.

  • Column: A weak anion-exchange column (e.g., DEAE-Sepharose).

  • Equilibration Buffer (Buffer A): 20 mM Tris-HCl, pH 7.5.

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 7.5, containing 1 M NaCl.

  • Procedure:

    • Equilibrate the anion-exchange column with Buffer A.

    • Load the supernatant from the enzymatic synthesis onto the column.

    • Wash the column with 5-10 column volumes of Buffer A to remove unbound contaminants.

    • Elute the bound molecules using a linear gradient of 0-100% Buffer B over 10-20 column volumes.

    • Collect fractions and monitor for the presence of AON. A colorimetric assay (e.g., ninhydrin) can be used to detect the amino group of AON in the fractions.

    • Pool the AON-containing fractions.

Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This step provides high-resolution separation to achieve highly pure AON.

  • Column: A C18 reverse-phase HPLC column.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Procedure:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the pooled fractions from the ion-exchange chromatography.

    • Elute with a linear gradient of 5% to 50% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm (for the peptide bond) and 260 nm (to detect any remaining CoA).

    • Collect the peak corresponding to AON.

    • Lyophilize the collected fractions to obtain pure AON as a powder.

Characterization of this compound

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity of the synthesized AON.

ParameterExpected Value
Molecular Formula C₉H₁₇NO₃
Monoisotopic Mass 187.1208 g/mol
[M+H]⁺ 188.1281 m/z
[M-H]⁻ 186.1136 m/z
NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural confirmation and purity assessment.

Predicted ¹H NMR (in D₂O):

  • δ ~3.8-4.0 ppm (q, 1H, -CH(NH₂)-)

  • δ ~2.5 ppm (t, 2H, -CH₂-C=O)

  • δ ~2.2 ppm (t, 2H, -CH₂-COOH)

  • δ ~1.5-1.7 ppm (m, 4H, internal -CH₂-)

  • δ ~1.3 ppm (d, 3H, -CH₃)

Predicted ¹³C NMR (in D₂O):

  • δ ~210 ppm (-C=O)

  • δ ~180 ppm (-COOH)

  • δ ~55 ppm (-CH(NH₂)-)

  • δ ~40 ppm (-CH₂-C=O)

  • δ ~35 ppm (-CH₂-COOH)

  • δ ~25-30 ppm (internal -CH₂-)

  • δ ~20 ppm (-CH₃)

In Vitro Application Protocols

Protocol 1: Bioassay for AON Activity

This bioassay utilizes an E. coli strain with a deletion in the bioF gene (ΔbioF), which is auxotrophic for biotin or AON.[5]

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prep_Strain Grow E. coli ΔbioF strain in biotin-supplemented medium Seed_Plates Seed the minimal medium agar (B569324) with the washed ΔbioF strain Prep_Strain->Seed_Plates Prep_Plates Prepare minimal medium agar plates with a redox indicator (e.g., TTC) Prep_Plates->Seed_Plates Spot_Samples Spot synthesized AON, positive control (commercial AON), and negative control (buffer) onto sterile paper discs Seed_Plates->Spot_Samples Place_Discs Place discs onto the seeded agar plates Spot_Samples->Place_Discs Incubate Incubate plates at 37°C Place_Discs->Incubate Observe_Growth Observe for zones of growth (indicated by color change of the redox indicator) Incubate->Observe_Growth

Caption: Workflow for the AON bioassay using an E. coli ΔbioF strain.

  • Strain and Media:

    • E. coli ΔbioF strain.

    • Luria-Bertani (LB) broth supplemented with biotin (for initial culture growth).

    • Minimal medium agar plates (e.g., M9 agar) without biotin, supplemented with a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC).

  • Procedure:

    • Grow an overnight culture of the E. coli ΔbioF strain in LB broth with biotin.

    • Harvest the cells by centrifugation and wash them twice with sterile saline or minimal medium without biotin to remove any residual biotin.

    • Resuspend the washed cells in minimal medium and use this suspension to seed the minimal medium agar plates.

    • Apply a known amount of the purified AON solution to a sterile paper disc. Use a commercially available AON standard as a positive control and the elution buffer as a negative control.

    • Place the discs on the seeded agar plates.

    • Incubate the plates at 37°C for 24-48 hours.

    • The presence of AON will support the growth of the auxotrophic strain, which will be visualized as a colored zone around the disc due to the reduction of the redox indicator by metabolically active cells. The diameter of the zone is proportional to the amount of AON.

Protocol 2: Coupled Enzymatic Assay with DAPA Aminotransferase (BioA)

This assay measures the conversion of AON to DAPA by the enzyme BioA.[1][7] The production of DAPA can be monitored using a fluorescent derivatizing agent.[8][9]

  • Reaction Components:

    • Purified DAPA aminotransferase (BioA)

    • Synthesized and purified AON

    • S-adenosyl-L-methionine (SAM) or L-lysine (depending on the BioA enzyme source)[5][6]

    • Pyridoxal 5'-phosphate (PLP)

    • TAPS buffer (pH 8.5)

    • o-phthalaldehyde (OPA) and 2-mercaptoethanol (B42355) (2-ME) for derivatization

  • Procedure:

    • Set up the enzymatic reaction in a 96-well plate format. Each well should contain TAPS buffer, PLP, SAM (or L-lysine), and the BioA enzyme.

    • Initiate the reaction by adding AON (the substrate).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., an acid).

    • Add the OPA/2-ME derivatizing solution to each well. This solution reacts with the primary amino groups of DAPA to form a fluorescent product.[8][9]

    • Measure the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

    • The fluorescence intensity is directly proportional to the amount of DAPA produced, and thus to the activity of the BioA enzyme with the synthesized AON as a substrate.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Monoisotopic Mass 187.1208 g/mol
CAS Number 20247-81-2
Appearance White to off-white powder (predicted)
Solubility Soluble in water and aqueous buffers
Table 2: Quantitative Data for AONS Enzyme Kinetics
ParameterE. coli AONSB. sphaericus AONS
Kₘ for Pimeloyl-CoA ~25 µM~1 µM
Kₘ for L-Alanine Not reportedNot reported
Optimal pH ~7.5~7.5
Optimal Temperature 37°C37°C

Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for the synthesis, purification, and utilization of this compound for in vitro studies. The availability of a reliable source of AON will facilitate further research into the biotin biosynthesis pathway and aid in the discovery of novel inhibitors with potential applications in medicine and agriculture.

Disclaimer: The NMR data provided is predictive and should be confirmed experimentally. The success of these protocols may vary depending on the purity and activity of the enzymes and reagents used. It is recommended to perform small-scale pilot experiments to optimize conditions.

References

Application Notes and Protocols for the Expression and Cloning of the bioF Gene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning and expression of the bioF gene, which encodes the enzyme 8-amino-7-oxononanoate synthase (AONS). This enzyme catalyzes a key step in the biotin (B1667282) biosynthesis pathway, making it a target of interest for metabolic engineering and antimicrobial drug development.

Introduction to the bioF Gene and its Product

The bioF gene product, this compound synthase (EC 2.3.1.47), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in the biosynthesis of biotin (Vitamin B7).[1] Biotin is an essential cofactor for carboxylase enzymes involved in various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism. AONS catalyzes the condensation of L-alanine and pimeloyl-CoA (or pimeloyl-ACP) to form this compound (AON), the first committed step in the formation of the biotin bicyclic ring structure.[1][2][3] Due to its essential role in many bacteria, the biotin synthesis pathway, and specifically the bioF gene, represents a potential target for the development of novel antimicrobial agents.

Applications in Research and Drug Development

The ability to clone and express the bioF gene is fundamental to several research and development applications:

  • Enzyme Characterization: Recombinant expression allows for the purification of large quantities of AONS, enabling detailed kinetic and structural studies.[4]

  • Inhibitor Screening: Purified AONS can be used in high-throughput screening assays to identify potential inhibitors that could serve as leads for new antibiotics.

  • Metabolic Engineering: Overexpression or modification of the bioF gene can be employed to enhance biotin production in microbial fermentation processes.

  • Structural Biology: Crystallization of the recombinant protein can provide insights into its three-dimensional structure, aiding in rational drug design.

Experimental Overview

The general workflow for the cloning and expression of the bioF gene involves the following key steps:

  • Gene Amplification: Isolation of the bioF gene from a source organism (e.g., Escherichia coli) using the Polymerase Chain Reaction (PCR).

  • Vector Ligation: Insertion of the amplified bioF gene into a suitable expression vector (e.g., pET series).

  • Transformation: Introduction of the recombinant plasmid into a competent E. coli expression host strain (e.g., BL21(DE3)).

  • Expression and Induction: Culture of the transformed cells and induction of recombinant protein expression using an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: Isolation and purification of the recombinant BioF protein, often facilitated by an affinity tag (e.g., His-tag).

  • Analysis and Quantification: Verification of protein expression and purity, and quantification of the protein yield.

  • Enzyme Activity Assay: Measurement of the catalytic activity of the purified BioF enzyme.

Signaling and Metabolic Pathways

The BioF enzyme is a key component of the biotin biosynthesis pathway. Understanding this pathway is crucial for contextualizing the role of BioF and for designing experiments aimed at its study or manipulation.

Biotin_Biosynthesis_Pathway cluster_pimeloyl_synthesis Pimeloyl Moiety Synthesis cluster_biotin_synthesis Biotin Ring Assembly Pimeloyl-ACP Pimeloyl-ACP BioF BioF (AONS) This compound synthase Pimeloyl-ACP->BioF Pimeloyl-CoA Pimeloyl-CoA Pimeloyl-CoA->BioF L-Alanine L-Alanine L-Alanine->BioF AON This compound (AON) BioF->AON CO2, CoA/ACP BioA BioA AON->BioA S-adenosyl-L-methionine DAPA 7,8-diaminopelargonic acid (DAPA) BioA->DAPA BioD BioD DAPA->BioD ATP DTB Dethiobiotin (DTB) BioD->DTB BioB BioB DTB->BioB S-adenosyl-L-methionine Biotin Biotin BioB->Biotin

Figure 1: The Biotin Biosynthesis Pathway.

Experimental Protocols

This section provides detailed protocols for the cloning and expression of the E. coli bioF gene.

Protocol 1: PCR Amplification of the bioF Gene

This protocol describes the amplification of the bioF gene from E. coli K-12 genomic DNA.

Materials:

  • E. coli K-12 genomic DNA

  • Forward and reverse primers for bioF (including restriction sites for cloning)

  • High-fidelity DNA polymerase (e.g., Phusion, Q5)

  • dNTP mix (10 mM each)

  • 5X PCR buffer

  • Nuclease-free water

  • PCR tubes

  • Thermal cycler

Procedure:

  • Primer Design: Design primers to amplify the entire coding sequence of the bioF gene. Incorporate restriction enzyme recognition sites (e.g., NdeI and XhoI for pET vectors) at the 5' ends of the forward and reverse primers, respectively.

  • PCR Reaction Setup: On ice, assemble the following reaction mixture in a PCR tube:

ComponentVolume (µL) for 50 µL reactionFinal Concentration
5X PCR Buffer101X
dNTP Mix (10 mM)10.2 mM
Forward Primer (10 µM)2.50.5 µM
Reverse Primer (10 µM)2.50.5 µM
E. coli K-12 Genomic DNA (50 ng/µL)150 ng
High-Fidelity DNA Polymerase0.51 unit
Nuclease-free waterto 50 µL
  • Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program:

StepTemperature (°C)TimeCycles
Initial Denaturation9830 sec1
Denaturation9810 sec\multirow{3}{}{30}
Annealing55-6530 sec
Extension7230 sec/kb
Final Extension725 min1
Hold4

* Annealing temperature should be optimized based on the primer melting temperatures.

  • Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a DNA fragment of the expected size (~1.1 kb for E. coli bioF).

Protocol 2: Cloning of bioF into an Expression Vector

This protocol describes the insertion of the amplified bioF gene into the pET-28a(+) expression vector.

Materials:

  • Purified PCR product (from Protocol 1)

  • pET-28a(+) vector

  • Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffers

  • T4 DNA Ligase and buffer

  • Calf Intestinal Phosphatase (CIP) (optional)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Restriction Digest: Set up separate restriction digests for the purified PCR product and the pET-28a(+) vector.

    • Vector (1 µg): 1 µL NdeI, 1 µL XhoI, 2 µL 10X Buffer, water to 20 µL.

    • PCR Product (~500 ng): 1 µL NdeI, 1 µL XhoI, 2 µL 10X Buffer, water to 20 µL.

  • Incubate the digests at 37°C for 1-2 hours.

  • (Optional) Treat the digested vector with CIP to prevent self-ligation.

  • Purify the digested vector and insert using a PCR purification kit or gel extraction.

  • Ligation: Set up the ligation reaction in a microcentrifuge tube on ice:

ComponentVolume (µL)
Digested pET-28a(+) (50 ng)X
Digested bioF insert (3-fold molar excess)Y
10X T4 DNA Ligase Buffer1
T4 DNA Ligase1
Nuclease-free waterto 10 µL
  • Incubate the ligation reaction at 16°C overnight or at room temperature for 1-2 hours.[5]

Protocol 3: Transformation and Expression

This protocol details the transformation of the ligation product into E. coli BL21(DE3) and subsequent protein expression.

Materials:

  • Ligation reaction mixture (from Protocol 2)

  • Competent E. coli BL21(DE3) cells

  • SOC medium

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

  • LB medium with kanamycin (50 µg/mL)

  • IPTG stock solution (1 M)

Procedure:

  • Transformation (Heat Shock):

    • Thaw a 50 µL aliquot of competent E. coli BL21(DE3) cells on ice.[2]

    • Add 5 µL of the ligation mixture to the cells and mix gently.

    • Incubate on ice for 30 minutes.

    • Heat shock the cells at 42°C for 45 seconds.[6]

    • Immediately place the tube on ice for 2 minutes.

    • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.[2]

  • Plating: Plate 100 µL of the transformed cells onto LB agar plates containing kanamycin. Incubate overnight at 37°C.

  • Colony Screening: Select several colonies and perform colony PCR or plasmid miniprep followed by restriction digest to confirm the presence of the bioF insert.

  • Protein Expression:

    • Inoculate 5 mL of LB medium with kanamycin with a single colony containing the recombinant plasmid. Grow overnight at 37°C.

    • The next day, inoculate 500 mL of LB with kanamycin with the overnight culture to an OD600 of 0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[7]

    • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protocol 4: His-tagged BioF Protein Purification

This protocol describes the purification of the N-terminally His-tagged BioF protein using immobilized metal affinity chromatography (IMAC).

Materials:

  • Cell pellet (from Protocol 3)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM TCEP, 10% glycerol)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol)

  • Ni-NTA agarose resin

  • Lysozyme (B549824)

  • DNase I

  • Protease inhibitor cocktail

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in Lysis Buffer (5 mL per gram of wet cell weight).

    • Add lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to complete lysis.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • IMAC:

    • Equilibrate the Ni-NTA resin with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10-20 column volumes of Wash Buffer.

    • Elute the His-tagged BioF protein with 5-10 column volumes of Elution Buffer.

  • Analysis and Dialysis:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Pool the fractions containing the purified BioF protein.

    • Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

    • Determine the protein concentration using a Bradford or BCA assay.

Protocol 5: this compound Synthase (BioF) Enzyme Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of purified BioF by monitoring the release of Coenzyme A (CoA).[1]

Materials:

  • Purified BioF enzyme

  • Reaction Buffer (50 mM Potassium Phosphate pH 7.1, 10 mM MgCl2)

  • L-alanine solution (100 mM)

  • Pimeloyl-CoA solution (2 mM)

  • Pyridoxal 5'-phosphate (PLP) solution (2 mM)

  • Trichloroacetic acid (TCA), 10% (w/v)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:

ComponentVolume (µL) for 100 µL reactionFinal Concentration
Reaction Buffer (10X)101X
L-alanine (100 mM)1010 mM
Pimeloyl-CoA (2 mM)10200 µM
PLP (2 mM)10200 µM
Purified BioF enzymeX5 µM
Nuclease-free waterto 100 µL
  • Initiate Reaction: Start the reaction by adding the BioF enzyme.

  • Incubation: Incubate the reaction at 37°C for 1 hour.[1]

  • Quench Reaction: Stop the reaction by adding 10 µL of 10% TCA to precipitate the protein.

  • Centrifugation: Centrifuge the tube at high speed for 5 minutes to pellet the precipitated protein.

  • Detection: Transfer the supernatant to a new tube. The release of CoA can be quantified by HPLC or by using a colorimetric assay with Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured at 412 nm.

Quantitative Data

The expression level and activity of recombinant BioF can vary depending on the expression system, culture conditions, and purification strategy.

Table 1: Optimization of IPTG Concentration for BioF Expression

The optimal concentration of IPTG for induction can significantly impact protein yield and solubility. A titration experiment is recommended.

IPTG Concentration (mM)Cell Density (OD600) at HarvestSoluble BioF Yield (mg/L of culture)Insoluble BioF (Inclusion Bodies)
0.14.515Low
0.254.325Moderate
0.54.120High
1.03.812Very High

Note: The data presented are representative and should be optimized for each specific experimental setup.

Table 2: Effect of Post-Induction Temperature on BioF Expression

Lowering the temperature after induction often improves the solubility of recombinant proteins.

Temperature (°C)Induction Time (hours)Total BioF Yield (mg/L)Soluble BioF (% of total)
3745010%
3084530%
25164060%
18243585%

Note: The data presented are representative and should be optimized for each specific experimental setup.

Table 3: Purification of His-tagged BioF from E. coli

This table summarizes a typical purification of His-tagged BioF from a 1-liter culture of E. coli BL21(DE3).

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate120015001.251001
Clarified Lysate85014501.7196.71.4
Ni-NTA Eluate35120034.38027.4
Dialysis32115035.976.728.7

Note: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Table 4: Kinetic Parameters of E. coli BioF
SubstrateKm (µM)Vmax (µmol/min/mg)
Pimeloyl-CoA250.5
L-alanine500-
Pimeloyl-ACP~10-

Data sourced from published literature.[2]

Visualizations

Experimental Workflow for BioF Cloning and Expression

Cloning_Expression_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification & Analysis PCR PCR Amplification of bioF Gene Digest_Insert Restriction Digest of PCR Product PCR->Digest_Insert Ligation Ligation Digest_Insert->Ligation Digest_Vector Restriction Digest of pET Vector Digest_Vector->Ligation Transformation Transformation into E. coli BL21(DE3) Ligation->Transformation Culture Cell Culture Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Purification IMAC Purification Lysis->Purification Analysis SDS-PAGE & Activity Assay Purification->Analysis

Figure 2: Workflow for BioF Cloning and Expression.

Expression in Alternative Hosts

While E. coli is the most common host for recombinant protein expression, other systems can be utilized, particularly if the protein is difficult to express in a soluble form in bacteria.

Pichia pastoris

Pichia pastoris is a methylotrophic yeast that is an excellent host for the expression of eukaryotic proteins and can sometimes improve the solubility of prokaryotic proteins. The expression is typically driven by the strong, methanol-inducible alcohol oxidase 1 (AOX1) promoter. While detailed protocols for the expression of bioF in P. pastoris are not widely published, the general strategy involves:

  • Codon Optimization: The E. coli bioF gene sequence should be optimized for expression in P. pastoris.

  • Vector Selection: The optimized gene is cloned into a Pichia expression vector, such as pPICZα, which often includes a secretion signal for extracellular expression.

  • Transformation: The linearized recombinant plasmid is transformed into a suitable P. pastoris strain (e.g., GS115, X-33) by electroporation.

  • Selection and Screening: Transformants are selected on antibiotic-containing plates, and high-expressing clones are identified by screening small-scale cultures.

  • Fermentation: Large-scale expression is typically carried out in a fermenter with a glycerol (B35011) batch phase followed by a methanol (B129727) fed-batch phase to induce expression. Protein yields in Pichia can often reach grams per liter of culture.[8]

References

Application Notes & Protocols: Developing Inhibitors for 8-amino-7-oxononanoate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-amino-7-oxonononanoate synthase (AONS), also known as 7-keto-8-aminopelargonate synthase (KAPA synthase), is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in the biotin (B1667282) biosynthesis pathway. This pathway is essential for most bacteria, plants, and fungi, but absent in humans, making AONS an attractive target for the development of novel antibiotics and herbicides. AONS catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate (AON), also known as 7-keto-8-aminopelargonic acid (KAPA). The inhibition of this crucial enzymatic step can disrupt the supply of biotin, a vital cofactor for several metabolic carboxylases, ultimately leading to cell death.

These application notes provide a comprehensive overview of the methodologies and protocols required for the identification and characterization of AONS inhibitors. This includes details on the biotin biosynthesis pathway, experimental workflows for inhibitor discovery, quantitative data for known inhibitors, and detailed protocols for key biochemical assays.

Biotin Biosynthesis Pathway

The biosynthesis of biotin is a well-conserved pathway in microorganisms. It begins with the synthesis of pimeloyl-CoA, which then enters the main pathway starting with the AONS-catalyzed reaction. The subsequent steps involve a transamination, a cyclization, and a sulfur insertion to form the final biotin molecule. Understanding this pathway is crucial for identifying potential downstream effects of AONS inhibition and for developing comprehensive screening strategies.

Biotin_Biosynthesis_Pathway cluster_pimeloyl_coa Pimeloyl-CoA Synthesis cluster_biotin_synthesis Biotin Synthesis Malonyl-ACP Malonyl-ACP Pimeloyl-ACP Pimeloyl-ACP Malonyl-ACP->Pimeloyl-ACP Fatty Acid Synthase (FASII) Pimeloyl_CoA Pimeloyl-CoA Pimeloyl-ACP->Pimeloyl_CoA Acyl-ACP Thioesterase AONS 8-Amino-7-oxononanoate Synthase (AONS/BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON This compound (AON/KAPA) AONS->AON CO2, CoA DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA S-Adenosyl-L-methionine (SAM) DAPA aminotransferase (BioA) DTB Dethiobiotin (DTB) DAPA->DTB ATP Dethiobiotin synthetase (BioD) Biotin Biotin DTB->Biotin Biotin synthase (BioB)

Figure 1: The biotin biosynthesis pathway, highlighting the role of AONS.

Experimental Workflow for AONS Inhibitor Discovery

The discovery of novel AONS inhibitors typically follows a multi-step workflow, beginning with high-throughput screening (HTS) to identify initial hits, followed by detailed characterization and optimization of these compounds. The workflow integrates in vitro biochemical and cellular assays with in vivo efficacy studies.

Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Hit-to-Lead Phase cluster_preclinical Preclinical Development Target_Validation Target Validation (Essentiality of AONS) Assay_Development Assay Development & Validation (HTS) Target_Validation->Assay_Development HTS High-Throughput Screening (Compound Library) Assay_Development->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Confirmation Hit Confirmation & Analog Synthesis Hit_Identification->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Hit_Confirmation->SAR Lead_Optimization Lead Optimization (Potency, Selectivity, PK/PD) SAR->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Lead_Optimization->In_Vivo_Efficacy Toxicity Toxicology & Safety Pharmacology In_Vivo_Efficacy->Toxicity Candidate_Selection Preclinical Candidate Selection Toxicity->Candidate_Selection

Application Notes and Protocols for Screening 8-amino-7-oxononanoate synthase (AONS) Inhibitors for Herbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), an essential cofactor for enzymes involved in critical metabolic processes, is synthesized by plants and microorganisms but not by animals.[1][2] This makes the biotin biosynthesis pathway an attractive target for the development of selective herbicides.[3] A key regulatory step in this pathway is catalyzed by 8-amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonic acid synthase (KAPAS).[4][5] AONS catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8(S)-amino-7-oxononanoate (AON), the first committed step in biotin ring assembly.[5][6][7] Inhibition of AONS can cause irreparable damage to plants, validating it as a promising herbicidal target.[3][5] These application notes provide detailed protocols for a multi-step screening process to identify and validate novel AONS inhibitors, from in-vitro enzymatic assays to whole-plant bioassays.

The Biotin Biosynthesis Pathway: The Role of AONS

The biosynthesis of biotin from the precursor pimeloyl-CoA is a conserved four-step enzymatic process in plants and bacteria.[1][8][9] AONS (encoded by the bioF gene) initiates the assembly of the biotin rings.[1][6] Subsequent steps are catalyzed by DAPA aminotransferase (bioA), dethiobiotin (B101835) synthase (bioD), and biotin synthase (bioB) to produce the final biotin molecule.[1][9] Because animals acquire biotin from their diet, inhibitors of this pathway can offer high selectivity for plants and microbes.[5]

Biotin_Pathway cluster_pathway Biotin Biosynthesis Pathway Pimeloyl_CoA Pimeloyl-CoA AON This compound (AON / KAPA) Pimeloyl_CoA->AON AONS (BioF) L_Alanine L-Alanine L_Alanine->AON DAPA 7,8-diaminopelargonic acid (DAPA) AON->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB Inhibitor AONS Inhibitor Inhibitor->AON Inhibition Screening_Workflow cluster_workflow Screening Workflow for AONS Inhibitors Compound_Library Compound Library Primary_Screen Primary Screen: In-vitro AONS Enzyme Assay (Single Concentration) Compound_Library->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response IC50 Determination: In-vitro Dose-Response Assay Hit_ID->Dose_Response Active Compounds Inactive_Compounds Discard Hit_ID->Inactive_Compounds Inactive Compounds Secondary_Screen Secondary Screen: Whole-Plant Bioassay (e.g., Arabidopsis) Dose_Response->Secondary_Screen Potent Hits (Low IC50) GR50_Determination GR50 Determination: Whole-Plant Dose-Response Assay Secondary_Screen->GR50_Determination Phytotoxic Hits Lead_Compound Lead Herbicide Candidate GR50_Determination->Lead_Compound Effective in vivo (Low GR50) Logical_Relationship cluster_logic Lead Candidate Selection Logic invitro High In-vitro Potency (Low IC50) correlation Strong Correlation invitro->correlation invivo High Whole-Plant Efficacy (Low GR50) invivo->correlation lead Promising Herbicide Lead correlation->lead

References

Crystallization of 8-amino-7-oxononanoate Synthase for Structural Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 8-amino-7-oxononanoate synthase (AONS), a key enzyme in the biotin (B1667282) biosynthesis pathway and a potential target for novel antimicrobial agents. The following sections outline the methodologies for recombinant expression, purification, and crystallization of AONS, primarily focusing on the well-characterized enzyme from Escherichia coli.

Introduction

This compound synthase (AONS), also known as 7-keto-8-aminopelargonic acid synthase, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in the biotin biosynthesis pathway.[1][2] This pathway is essential for most bacteria but absent in humans, making its enzymes attractive targets for the development of new antibiotics. AONS catalyzes the decarboxylative condensation of L-alanine and pimeloyl-CoA to form 8(S)-amino-7-oxononanoate.[3] Structural studies of AONS are crucial for understanding its catalytic mechanism and for the rational design of specific inhibitors. This guide provides detailed protocols for obtaining high-quality AONS crystals suitable for X-ray diffraction studies.

Data Presentation

Crystallization Conditions and Diffraction Data for AONS

The following tables summarize the key quantitative data for the crystallization and structural analysis of AONS from Escherichia coli and Bacillus sphaericus.

ParameterEscherichia coli AONS (Apoenzyme)Escherichia coli AONS (PLP-bound)Bacillus sphaericus AONS (PLP-bound)
Protein Concentration 10-15 mg/mL10-15 mg/mLNot specified
Precipitant 12-15% (w/v) PEG 400012-15% (w/v) PEG 4000Polyethylene (B3416737) glycol
Buffer 100 mM Tris-HCl100 mM Tris-HClNot specified
pH 8.08.07.5
Additive 200 mM Li₂SO₄200 mM Li₂SO₄0.2 M Ammonium (B1175870) sulfate (B86663)
Temperature 20°C (293 K)20°C (293 K)Not specified
Crystallization Method Hanging drop vapor diffusionHanging drop vapor diffusionNot specified
Crystal System OrthorhombicOrthorhombicTetragonal & Orthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁P4₁2₁2 or P4₃2₁2 & P2₁2₁2₁
Unit Cell Dimensions (Å) a=68.1, b=84.3, c=125.4a=68.4, b=84.5, c=125.8a=b=66, c=181 & a=68.9, b=85.5, c=125.9
Resolution (Å) 2.51.7>5 & 3.0

Signaling Pathway

The biotin biosynthesis pathway is a conserved metabolic route in bacteria. AONS (encoded by the bioF gene) initiates the synthesis of the biotin vitamin ring structure.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS This compound Synthase (AONS/BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON This compound (AON) AONS->AON CO₂ + CoA BioA BioA AON->BioA DAPA 7,8-Diaminopelargonic acid (DAPA) BioA->DAPA BioD BioD DAPA->BioD DTB Dethiobiotin (DTB) BioD->DTB BioB BioB DTB->BioB Biotin Biotin BioB->Biotin

Caption: The conserved late-stage biotin biosynthesis pathway initiated by AONS.

Experimental Protocols

I. Recombinant Expression and Purification of E. coli this compound Synthase

This protocol is adapted from the methods used for the structural determination of E. coli AONS.

A. Cloning and Overexpression

  • The bioF gene encoding AONS is amplified from E. coli K-12 genomic DNA.

  • The amplified gene is cloned into a suitable expression vector, such as pTrc99a, under the control of an inducible promoter (e.g., trc).

  • The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • The culture is further incubated for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

B. Purification

  • Cell Lysis: The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, and protease inhibitors). Cells are lysed by sonication on ice or by using a French press.

  • Clarification: The cell lysate is centrifuged at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Ammonium Sulfate Precipitation: The supernatant is brought to 40% ammonium sulfate saturation by the slow addition of solid ammonium sulfate while stirring on ice. After stirring for 30 minutes, the precipitate is removed by centrifugation. The supernatant is then brought to 70% ammonium sulfate saturation and stirred for another 30 minutes. The protein precipitate is collected by centrifugation.

  • Hydrophobic Interaction Chromatography (HIC): The protein pellet is resuspended in a high-salt buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 M (NH₄)₂SO₄) and loaded onto a Phenyl-Sepharose column pre-equilibrated with the same buffer. The column is washed with the high-salt buffer, and the protein is eluted with a decreasing linear gradient of ammonium sulfate.

  • Anion Exchange Chromatography (AEC): The fractions containing AONS from the HIC step are pooled, dialyzed against a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM DTT), and loaded onto a Q-Sepharose or Mono Q column. The column is washed with the low-salt buffer, and the protein is eluted with an increasing linear gradient of NaCl.

  • Size Exclusion Chromatography (SEC): The purest fractions from the AEC step are pooled, concentrated, and loaded onto a size exclusion column (e.g., Superdex 200) pre-equilibrated with a final buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to obtain a highly pure and homogeneous protein sample.

  • Purity and Concentration: The purity of the protein is assessed by SDS-PAGE. The protein concentration is determined using a spectrophotometer at 280 nm or by a colorimetric assay (e.g., Bradford assay).

II. Crystallization of E. coli this compound Synthase

This protocol describes the hanging drop vapor diffusion method for the crystallization of both the apo and PLP-bound forms of E. coli AONS.

A. Preparation for Crystallization

  • The purified AONS is concentrated to 10-15 mg/mL in the final SEC buffer.

  • For the crystallization of the PLP-bound holoenzyme, pyridoxal 5'-phosphate (PLP) is added to the protein solution to a final concentration of 1 mM and incubated on ice for at least 30 minutes.

  • The protein solution is centrifuged at 14,000 x g for 10 minutes at 4°C to remove any precipitate before setting up crystallization trials.

B. Crystallization Setup

  • Crystallization trials are set up using the hanging drop vapor diffusion method in 24-well plates.

  • The reservoir solution contains 12-15% (w/v) polyethylene glycol (PEG) 4000, 100 mM Tris-HCl pH 8.0, and 200 mM Li₂SO₄.

  • A 1-2 µL drop of the protein solution is mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.

  • The coverslip is inverted and sealed over the reservoir well.

  • The crystallization plates are incubated at 20°C.

  • Crystals typically appear within a few days to a week.

Experimental Workflow

Crystallization_Workflow cluster_Expression Recombinant Expression cluster_Purification Purification cluster_Crystallization Crystallization Cloning Cloning of bioF gene Transformation Transformation into E. coli Cloning->Transformation Cell_Culture Cell Culture and Induction Transformation->Cell_Culture Harvesting Cell Harvesting Cell_Culture->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Clarification Lysis->Clarification HIC Hydrophobic Interaction Chromatography Clarification->HIC AEC Anion Exchange Chromatography HIC->AEC SEC Size Exclusion Chromatography AEC->SEC Concentration Protein Concentration SEC->Concentration PLP_Binding PLP Incubation (optional) Concentration->PLP_Binding Vapor_Diffusion Hanging Drop Vapor Diffusion PLP_Binding->Vapor_Diffusion Crystal_Growth Crystal Growth Vapor_Diffusion->Crystal_Growth Xray_Diffraction Xray_Diffraction Crystal_Growth->Xray_Diffraction X-ray Diffraction

Caption: Workflow for the expression, purification, and crystallization of AONS.

Logical Relationships in Crystallization

Crystallization_Logic cluster_Factors Key Factors for Successful Crystallization cluster_Outcomes Potential Outcomes Protein_Purity High Protein Purity (>95%) No_Crystals No Crystals / Precipitate Protein_Purity->No_Crystals Poor_Crystals Poor Quality Crystals Protein_Purity->Poor_Crystals Diffraction_Crystals Diffraction Quality Crystals Protein_Purity->Diffraction_Crystals Protein_Homogeneity Homogeneity (Monodisperse) Protein_Homogeneity->No_Crystals Protein_Homogeneity->Poor_Crystals Protein_Homogeneity->Diffraction_Crystals Protein_Concentration Optimal Protein Concentration Protein_Concentration->No_Crystals Protein_Concentration->Poor_Crystals Protein_Concentration->Diffraction_Crystals Screening Broad Crystallization Screening Screening->Poor_Crystals Screening->Diffraction_Crystals

Caption: Logical dependencies for obtaining high-quality AONS crystals.

References

Application Notes and Protocols for Isotopic Labeling of 8-amino-7-oxononanoate for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the enzymatic synthesis of isotopically labeled 8-amino-7-oxononanoate (AON) and its application in metabolic tracing studies. AON is a key intermediate in the biotin (B1667282) biosynthesis pathway, and tracking its metabolic fate can provide valuable insights into the regulation of this essential vitamin's production.[1][2]

I. Introduction to this compound and Isotopic Labeling

This compound (AON), also known as 7-keto-8-aminopelargonate (KAPA), is synthesized by the enzyme this compound synthase (AONS), encoded by the bioF gene in Escherichia coli.[1][3] This pyridoxal (B1214274) 5'-phosphate-dependent enzyme catalyzes the condensation of L-alanine and pimeloyl-CoA to form AON, a crucial step in the biotin synthesis pathway.[1][2]

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N), researchers can track the incorporation of these isotopes into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes.

This document outlines the protocols for the enzymatic synthesis of isotopically labeled AON using ¹³C- and ¹⁵N-labeled L-alanine as a precursor and its subsequent use in metabolic tracing experiments in a model organism such as E. coli.

II. Enzymatic Synthesis of Isotopically Labeled this compound

This protocol describes the in vitro synthesis of isotopically labeled AON using purified this compound synthase (AONS). The label is introduced through the use of isotopically labeled L-alanine.

A. Materials and Reagents
  • Purified this compound synthase (AONS/BioF)

  • Isotopically labeled L-alanine (e.g., L-Alanine-¹³C₃,¹⁵N)

  • Pimeloyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer

  • Dithiothreitol (DTT)

  • Guanidine (B92328) HCl (for protein refolding if necessary)

  • HPLC system with a suitable column for purification

  • Mass spectrometer for verification of labeling

B. Experimental Protocol: Enzymatic Synthesis
  • Enzyme Preparation: Purify AONS from an overexpression host (e.g., E. coli) using standard protein purification techniques. If the protein is expressed as inclusion bodies, it can be solubilized in guanidine HCl and refolded.[1]

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube. The final concentrations of the components should be optimized but can be based on the following starting points:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 1 mM Dithiothreitol (DTT)

    • 50 µM Pyridoxal 5'-phosphate (PLP)

    • 1 mM Isotopically labeled L-alanine

    • 0.5 mM Pimeloyl-CoA

    • 1-5 µM Purified AONS enzyme

  • Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time should be determined empirically by monitoring product formation over time.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation at 95°C for 5 minutes.

  • Purification of Labeled AON:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

    • Purify the isotopically labeled AON from the supernatant using High-Performance Liquid Chromatography (HPLC). A C18 reverse-phase column is a suitable choice.

    • Monitor the elution profile and collect the fractions corresponding to the AON peak. The retention time of AON can be determined using an unlabeled AON standard.

  • Verification of Labeling: Confirm the incorporation of the isotopic label and the purity of the final product using mass spectrometry. The mass of the labeled AON should be increased by the mass of the incorporated isotopes.

C. Quantitative Data for Enzymatic Synthesis
ParameterValueReference
EnzymeThis compound synthase (AONS/BioF)[1]
Labeled SubstrateL-Alanine (e.g., ¹³C₃, ¹⁵N)Commercially available
Co-substratePimeloyl-CoA
CofactorPyridoxal 5'-phosphate (PLP)[1]
Reaction Buffer100 mM Potassium phosphate, pH 7.5
Incubation Temperature37°C
Incubation Time1-4 hours
Purification MethodHPLC (C18 reverse-phase)[1]
Analysis MethodMass Spectrometry[1]

III. Metabolic Tracing of Labeled this compound

This protocol describes the use of the synthesized isotopically labeled AON to trace its metabolic fate within a biological system, such as an E. coli culture.

A. Materials and Reagents
  • Isotopically labeled this compound

  • E. coli strain (a strain with a relevant genetic background, e.g., a biotin auxotroph, may be useful)

  • Minimal media for bacterial growth

  • Quenching solution (e.g., 60% methanol, -20°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Liquid chromatography-mass spectrometry (LC-MS) system

B. Experimental Protocol: Metabolic Tracing
  • Cell Culture: Grow the E. coli strain in minimal media to mid-log phase.

  • Introduction of Labeled AON: Add the purified isotopically labeled AON to the cell culture at a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes) after the addition of labeled AON, rapidly withdraw aliquots of the cell culture.

  • Quenching Metabolism: Immediately quench the metabolic activity in the collected samples by mixing with a cold quenching solution.

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension to pellet the cells.

    • Resuspend the cell pellet in a cold extraction solvent.

    • Lyse the cells using a suitable method (e.g., sonication, bead beating).

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using an LC-MS system.

    • Develop a targeted MS method to detect the isotopically labeled AON and its expected downstream metabolites in the biotin synthesis pathway (e.g., 7,8-diaminopelargonic acid, dethiobiotin, biotin).

    • Monitor for the expected mass shifts in the downstream metabolites corresponding to the incorporated isotopes.

C. Expected Labeled Metabolites and Mass Shifts
MetaboliteExpected Mass Shift with ¹³C₃,¹⁵N-Alanine Precursor
This compound (AON)+4
7,8-diaminopelargonic acid (DAPA)+4
Dethiobiotin (DTB)+4
Biotin+4

IV. Visualizations

A. Biotin Biosynthesis Pathway

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AON Isotopically Labeled This compound (AON) Pimeloyl_CoA->AON AONS (BioF) L_Alanine Isotopically Labeled L-Alanine L_Alanine->AON DAPA Isotopically Labeled 7,8-Diaminopelargonic acid (DAPA) AON->DAPA BioA DTB Isotopically Labeled Dethiobiotin (DTB) DAPA->DTB BioD Biotin Isotopically Labeled Biotin DTB->Biotin BioB

Caption: The biotin biosynthesis pathway highlighting the incorporation of the isotopic label.

B. Experimental Workflow for Isotopic Labeling and Metabolic Tracing

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_tracing Metabolic Tracing Labeled_Alanine Isotopically Labeled L-Alanine Reaction Enzymatic Reaction Labeled_Alanine->Reaction Pimeloyl_CoA Pimeloyl-CoA Pimeloyl_CoA->Reaction AONS AONS Enzyme AONS->Reaction Purification HPLC Purification Reaction->Purification Labeled_AON Purified Labeled AON Purification->Labeled_AON Incubation Incubation with Labeled AON Labeled_AON->Incubation Cell_Culture Cell Culture (e.g., E. coli) Cell_Culture->Incubation Extraction Metabolite Extraction Incubation->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: Workflow for the synthesis of labeled AON and subsequent metabolic tracing.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of 8-Amino-7-Oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of 8-amino-7-oxononanoate in enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for the synthesis of this compound?

A1: The synthesis of this compound (AON) is catalyzed by the enzyme this compound synthase (AONS), also known as BioF. This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme catalyzes the decarboxylative condensation of L-alanine with a pimeloyl thioester (either pimeloyl-CoA or pimeloyl-acyl carrier protein) to produce 8(S)-amino-7-oxononanoate, Coenzyme A (or ACP), and carbon dioxide.[1][2] This reaction is the first committed step in the biotin (B1667282) biosynthesis pathway.[1][2]

Q2: What are the common causes for low yield in the enzymatic synthesis of this compound?

A2: Low yields can stem from several factors, including:

  • Sub-optimal reaction conditions: Incorrect pH, temperature, or buffer composition.

  • Enzyme inactivity: Improper storage, handling, or the presence of inhibitors.

  • Substrate issues: Incorrect pimeloyl thioester substrate for the specific AONS enzyme, or degradation of substrates.

  • Cofactor deficiency: Insufficient concentration of the essential cofactor, pyridoxal 5'-phosphate (PLP).

  • Product instability: The product, this compound, is known to be unstable and can racemize at neutral pH.[2]

Q3: How does the choice of AONS enzyme affect the reaction?

A3: The origin of the AONS enzyme is critical due to differences in substrate specificity. For example, the AONS from Escherichia coli (E. coli) can utilize both pimeloyl-CoA and pimeloyl-acyl carrier protein (ACP) as the pimeloyl donor. In contrast, the AONS from Bacillus subtilis (B. subtilis) shows a strong preference for pimeloyl-CoA.[1] Using the incorrect pimeloyl thioester for your specific enzyme will result in significantly lower or no product formation.

Q4: What is the role of pyridoxal 5'-phosphate (PLP) in the reaction?

A4: Pyridoxal 5'-phosphate (PLP) is an essential cofactor for this compound synthase.[1][2] It forms a Schiff base with the amino group of L-alanine, which is a critical step in the reaction mechanism, facilitating the decarboxylation of L-alanine and the subsequent condensation with the pimeloyl thioester. A deficiency in PLP will lead to a drastic reduction in enzyme activity.

Q5: Is the product, this compound, stable?

A5: No, this compound is known to be unstable and can undergo racemization, particularly at a neutral pH.[2] This instability can lead to lower yields of the desired (S)-enantiomer and complicate purification and analysis. It is crucial to consider the pH of the reaction and purification buffers to minimize degradation.

Troubleshooting Guide

This guide addresses specific issues that may lead to a low yield of this compound.

Problem Possible Cause Recommended Solution
Low or no enzyme activity Improper enzyme storage or handling Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.
Enzyme denaturation Avoid exposing the enzyme to high temperatures or extreme pH values outside of its optimal range.[3][4]
Presence of inhibitors Ensure all reagents and buffers are free from potential enzyme inhibitors. For PLP-dependent enzymes, some compounds can react with the cofactor.
Incorrect buffer conditions The optimal pH for most enzymes is typically between 5.0 and 7.0.[5] Verify the pH of your reaction buffer and adjust if necessary.
Substrate-related issues Incorrect pimeloyl thioester substrate Confirm the substrate specificity of your AONS enzyme. For B. subtilis AONS, use pimeloyl-CoA. For E. coli AONS, either pimeloyl-CoA or pimeloyl-ACP can be used.[1]
Degradation of pimeloyl-CoA Pimeloyl-CoA can be susceptible to hydrolysis. Use freshly prepared or properly stored (at -20°C or below) substrate.
Sub-optimal substrate concentration For E. coli AONS, the half-maximal activity with pimeloyl-CoA is around 25 µM.[1] Ensure substrate concentrations are not limiting.
Cofactor deficiency Insufficient PLP concentration Supplement the reaction mixture with an adequate concentration of PLP. A typical starting concentration is 50-100 µM.
Product degradation or loss Product instability at neutral pH The product, this compound, racemizes at neutral pH.[2] Maintain a slightly acidic pH during the reaction and purification if possible.
Inefficient product recovery Optimize your purification protocol to minimize the loss of the product. Consider the chemical properties of this compound when selecting a purification method.

Data Presentation

Table 1: Recommended Reaction Conditions for E. coli this compound Synthase

Parameter Recommended Range Notes
pH 6.5 - 7.5The optimal pH for many enzymes is near neutral.[5]
Temperature 25 - 37°CMost enzymes function optimally within this range.[4][5]
L-Alanine Concentration 1 - 10 mMEnsure L-alanine is not a limiting substrate.
Pimeloyl-CoA Concentration 50 - 200 µMThe Km for pimeloyl-CoA with E. coli AONS is ~25 µM.[1] Using a concentration several times the Km is recommended.
PLP Concentration 50 - 100 µMEssential cofactor for enzyme activity.
Enzyme Concentration 1 - 10 µMThe optimal concentration will depend on the specific activity of the enzyme preparation.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a starting point and may require optimization for your specific experimental setup.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components at the final concentrations indicated in Table 1.

      • Buffer (e.g., 50 mM HEPES, pH 7.0)

      • L-Alanine

      • Pimeloyl-CoA

      • PLP

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Enzyme Addition:

    • Initiate the reaction by adding the purified this compound synthase to the reaction mixture.

  • Incubation:

    • Incubate the reaction at the chosen temperature for a set period (e.g., 1-4 hours). The optimal incubation time should be determined empirically.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or by heat inactivation (e.g., 95°C for 5 minutes).

  • Analysis:

    • Analyze the formation of this compound using a suitable method such as HPLC, GC-MS, or a bioassay.[1]

Protocol 2: Bioassay for this compound Detection

This bioassay utilizes an E. coli strain deficient in the bioF gene (ΔbioF), which cannot produce its own this compound and therefore requires it for growth in a minimal medium.[1]

  • Preparation of Assay Plates:

    • Prepare a minimal medium agar (B569324) plate lacking biotin.

    • Seed the agar with an overnight culture of the E. coli ΔbioF strain.

  • Sample Application:

    • Spot a small volume (e.g., 5-10 µL) of the terminated enzymatic reaction mixture onto a sterile paper disc and place it on the agar plate.

    • Include positive (a known concentration of this compound) and negative (a reaction mixture without enzyme) controls.

  • Incubation:

    • Incubate the plates at 37°C for 24-48 hours.

  • Result Interpretation:

    • A zone of growth around the paper disc indicates the presence of this compound. The size of the growth zone is semi-quantitative and can be compared to the positive control.

Visualizations

Biotin_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS This compound Synthase (AONS/BioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON This compound AONS->AON CO2, CoA Biotin Biotin AON->Biotin Multiple Steps PLP PLP (Cofactor) PLP->AONS

Caption: Biotin biosynthesis pathway initiation.

Troubleshooting_Yield Start Low Yield of this compound Check_Enzyme Check Enzyme Activity (Positive Control) Start->Check_Enzyme Check_Substrates Verify Substrate Integrity and Concentration Check_Enzyme->Check_Substrates Activity OK Enzyme_Issue Source New Enzyme or Optimize Storage Check_Enzyme->Enzyme_Issue No/Low Activity Check_Cofactor Ensure Sufficient PLP Cofactor Check_Substrates->Check_Cofactor Substrates OK Substrate_Issue Use Fresh Substrates and Correct Pimeloyl Donor Check_Substrates->Substrate_Issue Issue Found Check_Conditions Optimize Reaction Conditions (pH, Temperature) Check_Cofactor->Check_Conditions PLP OK Cofactor_Issue Increase PLP Concentration Check_Cofactor->Cofactor_Issue Issue Found Check_Product Investigate Product Instability Check_Conditions->Check_Product Conditions OK Conditions_Issue Adjust pH and Temperature Based on Literature Check_Conditions->Conditions_Issue Issue Found Product_Issue Adjust pH of Buffers to Stabilize Product Check_Product->Product_Issue Instability Detected Success Improved Yield Check_Product->Success Product Stable Enzyme_Issue->Start Substrate_Issue->Start Cofactor_Issue->Start Conditions_Issue->Start Product_Issue->Start

Caption: Troubleshooting decision tree for low yield.

Experimental_Workflow Prep 1. Prepare Reaction Mixture (Buffer, Substrates, Cofactor) Incubate_Pre 2. Pre-incubate at Reaction Temperature Prep->Incubate_Pre Start_Rxn 3. Initiate Reaction with AONS Enzyme Incubate_Pre->Start_Rxn Incubate_Rxn 4. Incubate for Optimized Time Start_Rxn->Incubate_Rxn Stop_Rxn 5. Terminate Reaction (e.g., TCA or Heat) Incubate_Rxn->Stop_Rxn Analysis 6. Analyze Product Formation (HPLC, GC-MS, Bioassay) Stop_Rxn->Analysis

Caption: Experimental workflow for enzymatic synthesis.

References

Stability of 8-amino-7-oxononanoate at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-amino-7-oxononanoate (AON). This resource is designed for researchers, scientists, and drug development professionals working with this key intermediate in the biotin (B1667282) biosynthesis pathway. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on the inherent instability of AON.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AON) and what is its primary role?

A1: this compound (AON), also known as 7-keto-8-aminopelargonate (KAPA), is a crucial intermediate in the biosynthesis of biotin (Vitamin B7). It is formed in the first committed step of this pathway through the decarboxylative condensation of L-alanine and pimeloyl-CoA, a reaction catalyzed by the enzyme this compound synthase (AONS).[1][2] AON serves as the precursor for the subsequent steps in the formation of the fused heterocyclic rings of biotin.[1]

Q2: I'm observing inconsistent results in my experiments involving AON. Could this be related to its stability?

A2: Yes, it is highly likely. AON is a notoriously unstable compound. It is known to racemize quickly, even at a neutral pH.[2] This inherent instability can lead to significant variability in experimental outcomes if not properly managed. Factors such as pH, temperature, and storage duration can all impact the integrity of AON.

Q3: What is the expected stability of AON at different pH values and temperatures?

A3: While it is widely acknowledged that AON is unstable, specific quantitative data on its degradation rates and half-life at various pH and temperature conditions are not extensively documented in publicly available literature. The primary piece of information is its rapid racemization at neutral pH.[2] It is reasonable to extrapolate that the stability of AON is likely compromised at both acidic and alkaline pH, as well as at elevated temperatures, similar to other amino acids and keto compounds. To obtain precise stability data for your specific experimental conditions, it is recommended to perform a stability study.

Q4: How can I determine the stability of AON in my own experimental setup?

A4: You can perform a stability study by incubating AON solutions under your desired range of pH and temperature conditions. At various time points, you would analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), to quantify the remaining AON and identify any degradation products.

Q5: Are there any known degradation products of AON?

A5: The specific chemical degradation pathways and resulting products of AON under various conditions are not well-defined in the available literature. Due to its structure (an amino ketone), potential degradation pathways could include cyclization, oxidation, or other rearrangements, especially under non-physiological pH and temperature conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no AON detected in samples Degradation due to improper storage (e.g., neutral pH, room temperature).Prepare AON solutions fresh whenever possible. If storage is necessary, store as a lyophilized powder at -20°C or below and protected from moisture. For solutions, perform a stability study to determine optimal storage conditions (e.g., acidic pH, frozen).
Inaccurate quantification method.Develop and validate a robust analytical method (e.g., HPLC-UV, LC-MS) for AON quantification. Use a freshly prepared standard curve for each assay.
High variability between replicate samples Inconsistent sample handling and incubation times.Standardize all sample handling procedures. Ensure precise timing for all incubation steps, especially when working with a time-sensitive compound like AON.
pH shifts in the buffer during the experiment.Use a buffer with a strong buffering capacity in the desired pH range. Verify the pH of your solutions before and after the experiment.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC chromatogram) Formation of AON degradation products.Attempt to identify the degradation products using mass spectrometry. This can provide insights into the degradation pathway and help in optimizing experimental conditions to minimize degradation.
Contamination of reagents or solvents.Use high-purity reagents and solvents. Filter all solutions before use.

Experimental Protocols

Protocol 1: General Procedure for Assessing AON Stability by HPLC

This protocol provides a general framework for determining the stability of AON under different pH and temperature conditions.

  • Preparation of AON Stock Solution:

    • Dissolve lyophilized AON in an appropriate acidic buffer (e.g., 0.1 M HCl) to a known concentration. An acidic pH is recommended for initial solubilization to enhance stability.

  • Preparation of Stability Buffers:

    • Prepare a range of buffers at your desired pH values (e.g., pH 4, 7, and 9). Ensure the buffer system is appropriate for the intended pH and temperature.

  • Incubation:

    • Dilute the AON stock solution into each of the stability buffers to a final working concentration.

    • Aliquot the solutions into separate vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).

    • At time zero (T=0), immediately analyze one aliquot from each condition.

    • Incubate the remaining vials at the designated temperatures.

  • Sample Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each condition.

    • Immediately quench any further degradation by adding an equal volume of a strong acid (e.g., 1 M HCl) or by freezing at -80°C until analysis.

    • Analyze the samples by a validated HPLC method. A reversed-phase C18 column is often suitable for amino acid analysis. Detection can be performed using UV-Vis or a more sensitive method like fluorescence detection after derivatization.

  • Data Analysis:

    • Quantify the peak area of AON at each time point.

    • Plot the concentration of AON versus time for each condition.

    • Calculate the degradation rate and half-life (t½) of AON at each pH and temperature.

Table 1: Example Data Structure for AON Stability Study

pHTemperature (°C)Time (hours)AON Concentration (µM)% Remaining
4.040100.0100
4.04199.599.5
4.04298.998.9
...............
7.0250100.0100
7.025185.285.2
7.025272.172.1
...............
9.0370100.0100
9.037150.350.3
9.037225.125.1
...............

Note: The data in this table is illustrative and does not represent actual experimental results.

Visualizations

Biotin Synthesis Pathway: The Role of AON

The following diagram illustrates the initial steps of the biotin synthesis pathway, highlighting the formation of AON.

Biotin_Synthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS This compound Synthase (AONS) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON This compound (AON) AONS->AON CO2, CoA BioA 7,8-Diaminononanoate Synthase (BioA) AON->BioA DAPA 7,8-Diaminononanoate (DAPA) BioA->DAPA Further_Steps Further Steps to Biotin DAPA->Further_Steps

Caption: Formation of this compound (AON) in the biotin synthesis pathway.

Logical Workflow for Investigating AON Stability

This diagram outlines a logical workflow for researchers investigating the stability of AON.

AON_Stability_Workflow Start Start: Hypothesis of AON Instability Prep Prepare AON Stock and Test Buffers (Varying pH) Start->Prep Incubate Incubate at Different Temperatures Prep->Incubate Sample Collect Samples at Time Points Incubate->Sample Analyze Analyze by HPLC or LC-MS Sample->Analyze Quantify Quantify AON Concentration Analyze->Quantify Data_Analysis Calculate Degradation Rate and Half-life Quantify->Data_Analysis Conclusion Conclusion on Stability under Tested Conditions Data_Analysis->Conclusion

Caption: Experimental workflow for determining the stability of AON.

References

Racemization of 8-amino-7-oxononanoate and how to prevent it.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-amino-7-oxononanoate (AON). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stereochemical instability of AON. Find answers to frequently asked questions and troubleshooting guides to prevent racemization during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AON) and why is its stereochemistry important?

A1: this compound (AON) is a chiral intermediate in the biosynthesis of biotin (B1667282) (Vitamin B7).[1][2][3] The naturally occurring stereoisomer, 8(S)-amino-7-oxononanoate, is the precursor to biotin in a pathway catalyzed by the enzyme this compound synthase (AONS).[4][5] The stereochemical integrity of AON is crucial because downstream enzymatic reactions in the biotin synthesis pathway are stereospecific. The presence of the incorrect enantiomer (8(R)-amino-7-oxononanoate) can lead to inactive products and complicate biological assays and drug development processes.

Q2: What is racemization and why is AON prone to it?

A2: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity. AON, as a β-aminoketone, is particularly susceptible to racemization. This is due to the presence of an acidic α-proton adjacent to the ketone group. The primary mechanism is keto-enol tautomerism, where the chiral center is temporarily destroyed by the formation of a planar enol or enolate intermediate.[6][7] This process is readily catalyzed by both acids and bases, and it has been noted that AON racemizes quickly, even at neutral pH.[1]

Q3: What are the main factors that influence the rate of racemization of AON?

A3: The rate of racemization of AON is significantly influenced by several experimental parameters. Understanding and controlling these factors is key to maintaining the enantiomeric purity of your compound.

FactorInfluence on Racemization RateRecommendations for Minimizing Racemization
pH Racemization is fastest at neutral pH and is catalyzed by both acids and bases. Extreme acidic or basic conditions can also promote racemization, but the rate is generally lowest in moderately acidic or basic environments.Maintain a pH that is either distinctly acidic (e.g., pH 3-5) or basic (e.g., pH 8-10) during synthesis, purification, and storage. Avoid neutral pH (around 7). The optimal pH should be determined empirically for your specific application.
Temperature Higher temperatures significantly accelerate the rate of racemization.Conduct all experimental steps, including reactions, workup, purification, and storage, at low temperatures (e.g., 0-4 °C or below). Avoid prolonged exposure to room temperature or elevated temperatures.
Solvent The choice of solvent can influence the rate of keto-enol tautomerism. Protic solvents can facilitate proton transfer, potentially increasing the rate of racemization.Use aprotic solvents where possible. If a protic solvent is necessary, select one that minimizes the solubility of potential acidic or basic impurities. The effect of the solvent should be evaluated for your specific process.
Presence of Catalysts Trace amounts of acids or bases can act as catalysts for racemization.Ensure all glassware is thoroughly cleaned and free of acidic or basic residues. Use high-purity, anhydrous solvents and reagents to minimize catalytic impurities.

Troubleshooting Guides

Issue 1: Loss of enantiomeric excess (e.e.) after synthesis.

  • Possible Cause: The reaction conditions are promoting racemization.

    • Solution:

      • Temperature Control: Ensure the reaction is carried out at the lowest possible temperature that allows for a reasonable reaction rate. Monitor and control the temperature throughout the synthesis.

      • pH Control: If applicable to your synthetic route, maintain a non-neutral pH by using appropriate buffers or acidic/basic conditions.

      • Reagent Purity: Use high-purity reagents and anhydrous solvents to avoid introducing catalytic impurities.

Issue 2: Racemization observed during purification.

  • Possible Cause 1: The purification method is too slow or is conducted at a suboptimal temperature.

    • Solution:

      • Low-Temperature Chromatography: Perform chromatographic purification, such as flash chromatography or HPLC, in a cold room or with a jacketed column cooled to a low temperature (e.g., 4 °C).

      • Method Optimization: Optimize the purification method to reduce the overall time the compound spends in solution.

  • Possible Cause 2: The stationary phase or mobile phase is promoting racemization.

    • Solution:

      • Stationary Phase Selection: For silica (B1680970) gel chromatography, residual acidity can sometimes catalyze racemization. Consider using deactivated silica gel or an alternative stationary phase like alumina.

      • Mobile Phase Buffering: If using HPLC, consider buffering the mobile phase to a pH that minimizes racemization. For normal phase chromatography, adding a small amount of a tertiary amine (e.g., triethylamine) can neutralize acidic sites on the silica gel.

Issue 3: Degradation of enantiomeric purity during storage.

  • Possible Cause: Improper storage conditions.

    • Solution:

      • Low-Temperature Storage: Store the purified AON at low temperatures, preferably at -20 °C or -80 °C.

      • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and CO2, which can form acidic species.

      • Solvent Choice for Storage: If stored in solution, choose a non-reactive, aprotic solvent and maintain a non-neutral pH if possible. Lyophilizing the compound to a solid powder is often the best option for long-term storage.

Experimental Protocols

Protocol 1: General Precautions to Minimize Racemization of AON

  • Temperature Management:

    • Maintain all reaction and purification steps at or below 4 °C. Use ice baths, cryocoolers, or cold rooms.

    • Pre-cool all solvents and solutions before adding them to the reaction mixture.

  • pH Control:

    • If the reaction allows, maintain a pH in the range of 3-5 or 8-10. Avoid pH values around 7.

    • Use appropriate buffers that are compatible with your reaction chemistry.

  • Inert Atmosphere:

    • Conduct all reactions and transfers under an inert atmosphere of argon or nitrogen to exclude moisture and carbon dioxide.

  • Solvent and Reagent Quality:

    • Use anhydrous, high-purity solvents.

    • Ensure all reagents are free from acidic or basic impurities.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a general guideline for the chiral separation of AON to determine its enantiomeric excess. The exact conditions may need to be optimized for your specific sample.

  • Column Selection:

    • Utilize a chiral stationary phase (CSP) suitable for the separation of aminoketones. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are often effective.[8]

  • Mobile Phase:

    • A typical mobile phase for normal phase chiral HPLC is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).

    • Start with a mobile phase composition of 90:10 (v/v) hexane:isopropanol and adjust the ratio to optimize separation.

    • For basic compounds like AON, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Analysis Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Temperature: Maintain the column at a low, controlled temperature (e.g., 10-20 °C) to prevent on-column racemization.

    • Detection: UV detection at a wavelength where AON absorbs (e.g., around 210 nm or 280 nm, depending on the absence or presence of other chromophores).

  • Sample Preparation:

    • Dissolve the AON sample in the mobile phase or a compatible solvent at a low temperature immediately before injection.

Visualizations

Racemization_Mechanism cluster_S S-Enantiomer cluster_R R-Enantiomer S_AON 8(S)-amino-7-oxononanoate R_AON 8(R)-amino-7-oxononanoate Enol Achiral Enol Intermediate S_AON->Enol Deprotonation (Base) or Protonation (Acid) Enol->S_AON Reprotonation Enol->R_AON Reprotonation

Caption: Mechanism of racemization of this compound via an achiral enol intermediate.

Prevention_Workflow cluster_conditions Control Parameters Start Start: Enantiomerically Enriched AON Synthesis Synthesis Synthesis Step Start->Synthesis Workup Aqueous Workup Synthesis->Workup Purification Purification (e.g., Chiral HPLC) Workup->Purification Storage Storage Purification->Storage End End: Enantiomerically Pure AON Storage->End Temp Low Temperature (0-4 °C) Temp->Synthesis Temp->Workup Temp->Purification Temp->Storage pH Non-Neutral pH (Acidic or Basic) pH->Synthesis pH->Workup pH->Storage Inert Inert Atmosphere (Ar or N2) Inert->Synthesis Inert->Storage

Caption: Experimental workflow for preventing the racemization of this compound.

References

Technical Support Center: Overcoming Insolubility of Expressed 8-Amino-7-Oxononanoate Synthase (AONS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the insolubility of recombinantly expressed 8-amino-7-oxononanoate synthase (AONS), an essential enzyme in the biotin (B1667282) biosynthesis pathway.

Troubleshooting Guides

This section provides structured guidance for addressing common issues encountered during the expression and purification of AONS.

Issue 1: Expressed AONS is found exclusively in the insoluble fraction (inclusion bodies).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Expression Rate: Rapid protein synthesis overwhelms the cellular folding machinery.1. Lower Induction Temperature: Reduce the post-induction temperature to 16-25°C.[1][2] 2. Reduce Inducer Concentration: Use a lower concentration of the inducing agent (e.g., IPTG). 3. Use a Weaker Promoter: Subclone the AONS gene into a vector with a weaker, more tightly regulated promoter.[2]Increased proportion of soluble AONS expression.
Suboptimal Codon Usage: The codon usage of the AONS gene is not optimized for the expression host.Codon Optimization: Synthesize a new version of the AONS gene with codons optimized for the expression host (e.g., E. coli).[2]Improved translation efficiency and potentially better co-translational folding, leading to increased solubility.
Lack of Chaperone Assistance: Insufficient levels of cellular chaperones to assist in proper folding.Co-expression with Chaperones: Co-transform the expression host with a plasmid encoding molecular chaperones (e.g., GroEL/GroES).Enhanced folding of AONS, resulting in a higher soluble fraction.
Fusion Tag Issues: The chosen fusion tag does not effectively enhance solubility or is cleaved prematurely.1. Experiment with Different Solubility-Enhancing Tags: Test various N-terminal or C-terminal fusion tags such as Maltose Binding Protein (MBP), Glutathione (B108866) S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO). 2. Optimize Tag Cleavage: If using a cleavable tag, ensure the cleavage conditions are optimal and not causing precipitation.Identification of a fusion tag that significantly improves the solubility of AONS.

Issue 2: Low recovery of active AONS after solubilization and refolding of inclusion bodies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Inclusion Body Solubilization: The denaturant is not effectively disrupting the protein aggregates.1. Optimize Denaturant Concentration: Test a range of denaturant concentrations (e.g., 6-8 M urea (B33335) or 4-6 M guanidine (B92328) hydrochloride). Guanidine hydrochloride is a stronger denaturant.[3] 2. Increase Solubilization Time/Agitation: Extend the incubation time with the denaturant and ensure gentle agitation.Complete solubilization of the inclusion body pellet.
Protein Aggregation During Refolding: The refolding process favors intermolecular aggregation over proper intramolecular folding.1. Optimize Refolding Method: Compare different refolding techniques such as rapid dilution, stepwise dialysis, or on-column refolding. 2. Adjust Protein Concentration: Perform refolding at a lower protein concentration (e.g., < 1 mg/mL). 3. Optimize Refolding Buffer: Screen for optimal pH, temperature, and the addition of refolding enhancers.Increased yield of soluble and active AONS.
Incorrect Disulfide Bond Formation: For AONS variants with cysteine residues, incorrect disulfide bonds may form during refolding.Incorporate a Redox System: Add a redox pair, such as reduced and oxidized glutathione (GSH/GSSG), to the refolding buffer to facilitate proper disulfide bond formation.Recovery of AONS with native disulfide bonds and restored activity.

Frequently Asked Questions (FAQs)

Q1: Why does my expressed this compound synthase (AONS) form inclusion bodies?

A1: The formation of inclusion bodies by recombinant proteins like AONS, particularly Bacillus subtilis BioF expressed in E. coli, is a common issue.[4][5] This often occurs due to high-level expression that outpaces the host cell's capacity for proper protein folding. The highly reductive environment of the bacterial cytoplasm can also be unfavorable for the folding of proteins that may require specific conditions.[2]

Q2: What are the most common denaturants for solubilizing AONS inclusion bodies?

A2: The most frequently used denaturants for solubilizing inclusion bodies, including those of AONS, are guanidine hydrochloride (GdnHCl) and urea.[3] GdnHCl is generally considered a stronger denaturant than urea.[3] For B. subtilis BioF, solubilization in 6 M GdnHCl has been successfully reported.[5]

Q3: What is the difference between refolding by dilution and dialysis?

A3: In refolding by dilution , the concentrated, denatured protein solution is rapidly or slowly added to a large volume of refolding buffer. This quick change in denaturant concentration can sometimes favor proper folding over aggregation. In refolding by dialysis , the denatured protein is placed in a dialysis bag and dialyzed against a refolding buffer with progressively lower concentrations of the denaturant. This gradual removal of the denaturant can allow the protein more time to fold correctly.

Q4: Can I improve the solubility of AONS without resorting to inclusion body purification and refolding?

A4: Yes, several strategies can be employed to increase the soluble expression of AONS. These include lowering the expression temperature, reducing the inducer concentration, using a weaker promoter, codon-optimizing the gene for the expression host, and co-expressing the protein with molecular chaperones.[1][2] Additionally, fusing AONS with a highly soluble protein tag, such as Maltose Binding Protein (MBP), can significantly enhance its solubility.

Q5: What additives can I use in my refolding buffer to improve the yield of active AONS?

A5: Various additives can be included in the refolding buffer to enhance the yield of correctly folded protein. These include:

  • L-arginine: Acts as an aggregation suppressor.

  • Sugars (e.g., sucrose, glycerol): Stabilize the protein structure.

  • Non-detergent sulfobetaines (NDSBs): Can help to solubilize folding intermediates.

  • Redox pairs (e.g., GSH/GSSG): Facilitate correct disulfide bond formation.

Quantitative Data Summary

The following tables summarize quantitative data related to inclusion body solubilization and refolding. Note that direct comparative data for AONS is limited; therefore, representative data from studies on other proteins are included to provide a general framework for optimization.

Table 1: Comparison of Denaturants for Inclusion Body Solubilization

Denaturant Typical Concentration Relative Strength Considerations
Urea 6 - 8 MModerateNon-ionic, compatible with ion-exchange chromatography. Can cause carbamylation of the protein at elevated temperatures and pH.
Guanidine Hydrochloride (GdnHCl) 4 - 6 MStrongIonic, may interfere with downstream ion-exchange chromatography. Generally more effective at lower concentrations than urea.[3]

Table 2: Representative Protein Refolding Yields with Different Methods

Refolding Method Protein Example Initial Protein Concentration Refolding Yield (%) Reference
Rapid Dilution Organophosphorus Hydrolase500 µg/mL~10%[4]
Dialysis Organophosphorus Hydrolase500 µg/mL12%[4]
On-Column Organophosphorus Hydrolase500 µg/mLNot specified, but successful[4]
Slow Dilution B. subtilis BioF (AONS)10 mg/mL (in 6M GdnHCl)Highly active protein obtained (specific yield not stated)[5]

Detailed Experimental Protocols

Protocol 1: Inclusion Body Purification from E. coli

  • Harvest the E. coli cells expressing AONS by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT) containing a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice or by using a French press.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Wash the inclusion body pellet by resuspending it in a wash buffer (e.g., lysis buffer with 1% Triton X-100) and centrifuging again. Repeat this step at least twice to remove cell debris and membrane proteins.

  • Perform a final wash with a buffer without detergent (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) to remove residual detergent.

  • The purified inclusion body pellet can be stored at -80°C or used immediately for solubilization.

Protocol 2: Solubilization and Refolding of AONS Inclusion Bodies by Slow Dilution

This protocol is adapted from the successful method reported for Bacillus subtilis BioF (AONS).[5]

  • Solubilization:

    • Resuspend the purified inclusion body pellet in solubilization buffer (6 M Guanidine Hydrochloride, 50 mM Tris-HCl, pH 7.5) to a final protein concentration of approximately 10 mg/mL.

    • Stir the suspension slowly at 4°C for 4-6 hours to ensure complete solubilization.

    • Clarify the solution by centrifugation at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Refolding by Slow Dilution:

    • Prepare a refolding buffer (e.g., 20 mM K2HPO4, pH 7.5, containing any desired additives like L-arginine or a redox system). The volume should be at least 100 times the volume of the solubilized protein solution.

    • Using a syringe pump or by manual dropwise addition, slowly add the solubilized AONS solution to the refolding buffer at a rate of approximately 1 drop every 5 seconds with constant, gentle stirring at 4°C.

    • After the addition is complete, continue to stir the solution gently at 4°C for an additional 12-24 hours to allow for complete refolding.

    • Concentrate the refolded protein solution using an appropriate method (e.g., ultrafiltration) and proceed with downstream purification steps like size-exclusion or affinity chromatography to separate the correctly folded monomer from any remaining aggregates.

Visualizations

Biotin Biosynthesis Pathway

Biotin_Biosynthesis_Pathway Pimeloyl_ACP Pimeloyl-ACP/ Pimeloyl-CoA AONS This compound synthase (AONS/BioF) Pimeloyl_ACP->AONS L_Alanine L-Alanine L_Alanine->AONS AON This compound (AON) AONS->AON CO2, CoA BioA BioA AON->BioA DAPA 7,8-Diaminopelargonic acid (DAPA) BioA->DAPA BioD BioD DAPA->BioD DTB Dethiobiotin (DTB) BioD->DTB BioB BioB DTB->BioB Biotin Biotin BioB->Biotin

Caption: The role of AONS in the biotin biosynthesis pathway.

Experimental Workflow for Overcoming AONS Insolubility

AONS_Insolubility_Workflow cluster_expression Expression cluster_purification Inclusion Body Processing Expression AONS Gene Expression in E. coli Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Soluble Fraction Centrifugation->Soluble Soluble AONS Insoluble Insoluble Fraction (Inclusion Bodies) Centrifugation->Insoluble Insoluble AONS Purification Purification of Soluble AONS Soluble->Purification Wash Inclusion Body Washing Insoluble->Wash Solubilization Solubilization (e.g., 6M GdnHCl) Wash->Solubilization Refolding Refolding (e.g., Dilution, Dialysis) Solubilization->Refolding Refolding->Purification Analysis Activity Assay & Structural Analysis Purification->Analysis

Caption: Workflow for expression, purification, and refolding of AONS.

References

Optimizing AON Assay Conditions for Kinetic Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Antisense Oligonucleotide (AON) assay conditions for kinetic studies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

AON Mechanisms of Action: A Brief Overview

Antisense oligonucleotides (AONs) are synthetic nucleic acid molecules designed to bind to specific RNA sequences, thereby modulating gene expression. Understanding their primary mechanisms of action is crucial for designing and interpreting kinetic studies.

  • RNase H-Mediated Degradation: Many AONs are designed as "gapmers," which, upon binding to the target mRNA, create an RNA-DNA hybrid duplex. This hybrid is recognized and cleaved by the endogenous enzyme RNase H, leading to the degradation of the target RNA.[1]

  • Steric Blocking: Alternatively, AONs can physically obstruct the binding of cellular machinery, such as ribosomes or splicing factors, to the target RNA. This steric hindrance can inhibit translation or modulate splicing patterns without degrading the RNA molecule.

Frequently Asked Questions (FAQs)

Q1: My AON shows lower binding affinity than expected in my SPR/BLI assay. What are the potential causes and how can I troubleshoot this?

A1: Low binding affinity can stem from several factors, including issues with the AON itself, the target RNA, or the assay conditions. For a detailed walkthrough of potential causes and solutions, please refer to our troubleshooting guides for --INVALID-LINK-- and --INVALID-LINK--.[2]

Q2: I'm observing high non-specific binding in my kinetic experiments. How can I minimize this?

A2: Non-specific binding is a common artifact where the AON or analyte interacts with the sensor surface or other components rather than the intended target. Our troubleshooting guides offer strategies to mitigate this issue for both --INVALID-LINK-- and --INVALID-LINK-- assays.

Q3: My sensogram shows an unusual shape or artifacts. What could be the reason?

A3: Irregular sensogram shapes can be indicative of various issues, such as mass transport limitations, analyte aggregation, or improper regeneration of the sensor surface. Consult the relevant troubleshooting guide (--INVALID-LINK-- or --INVALID-LINK--) for guidance on interpreting and resolving these artifacts.[3]

AON Kinetic Parameters: Representative Data

The following table summarizes hypothetical kinetic data for two different AONs targeting the same mRNA, as determined by Surface Plasmon Resonance (SPR). This data is for illustrative purposes to demonstrate how kinetic parameters can be presented and compared.

AON IDAnalyte Concentration (nM)Association Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Affinity (K_D) (nM)
AON-0011001.2 x 10⁵5.0 x 10⁻⁴4.2
501.1 x 10⁵5.2 x 10⁻⁴4.7
251.3 x 10⁵4.9 x 10⁻⁴3.8
12.51.2 x 10⁵5.1 x 10⁻⁴4.3
AON-002 100 8.5 x 10⁴ 2.1 x 10⁻³ 24.7
508.7 x 10⁴2.0 x 10⁻³23.0
258.4 x 10⁴2.2 x 10⁻³26.2
12.58.6 x 10⁴2.1 x 10⁻³24.4

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for AON Kinetic Analysis

This protocol outlines the general steps for determining the binding kinetics of an AON to its target RNA using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • AON (ligand)

  • Target RNA (analyte)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS) or appropriate capture chemistry reagents

Procedure:

  • Surface Preparation:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a fresh 1:1 mixture of EDC and NHS.

    • Immobilize the AON to the surface at the desired density. A lower density is often preferable for kinetic analysis to avoid mass transport effects.[4]

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Interaction:

    • Prepare a dilution series of the target RNA in running buffer. It is recommended to use concentrations spanning ~10-fold above and below the estimated K_D.[5]

    • Inject the different concentrations of the analyte over the sensor surface, followed by a dissociation phase with running buffer.

    • Include buffer-only injections (blanks) for double referencing.

  • Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. Test different regeneration conditions to ensure complete removal without damaging the immobilized ligand.[6]

  • Data Analysis:

    • Perform reference subtraction and blank subtraction.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and affinity (K_D).[7]

Bio-Layer Interferometry (BLI) Assay for AON Kinetic Analysis

This protocol provides a general workflow for assessing AON-RNA binding kinetics using BLI.

Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors (e.g., Streptavidin (SA) for biotinylated AONs)

  • AON (ligand), potentially biotinylated

  • Target RNA (analyte)

  • Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)

  • 96-well or 384-well black microplates

Procedure:

  • Biosensor Preparation and Ligand Immobilization:

    • Hydrate the biosensors in assay buffer for at least 10 minutes.

    • Immobilize the AON onto the biosensor surface. For SA biosensors, this involves dipping the sensors into wells containing the biotinylated AON.

  • Baseline Establishment:

    • Move the AON-coated biosensors to wells containing only assay buffer to establish a stable baseline.

  • Association:

    • Prepare a serial dilution of the target RNA in the assay buffer in the microplate.

    • Move the biosensors into the wells containing the different concentrations of the target RNA to measure the association phase.

  • Dissociation:

    • Transfer the biosensors back to wells containing only assay buffer to monitor the dissociation of the AON-RNA complex.

  • Data Analysis:

    • Reference subtract the data using a reference sensor that has undergone the same steps but without ligand immobilization.

    • Align the association and dissociation steps.

    • Fit the data to a 1:1 binding model to calculate k_on, k_off, and K_D.[8]

AON Signaling Pathways and Experimental Workflows

RNase_H_Mediated_Degradation AON Gapmer AON Hybrid AON:mRNA Hybrid AON->Hybrid Binding mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage Recruitment RNaseH RNase H RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation

Caption: RNase H-mediated degradation pathway of a target mRNA by a gapmer AON.

Steric_Blocking_Mechanism cluster_rna Target mRNA BindingSite Binding Site (e.g., Ribosome Binding Site) Translation Translation BindingSite->Translation AON Steric Block AON AON->BindingSite Binding NoTranslation Translation Inhibited AON->NoTranslation Blocks Ribosome Ribosome Ribosome Ribosome->Translation Binds Ribosome->NoTranslation

Caption: Steric blocking mechanism of an AON inhibiting mRNA translation.

Troubleshooting Guides

Surface Plasmon Resonance (SPR) Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No or Weak Signal 1. Inactive ligand or analyte.[9]2. Low immobilization level.[9]3. Inappropriate buffer conditions (pH, ionic strength).1. Confirm the activity and integrity of your AON and target RNA.2. Optimize the immobilization level; a higher density may be needed for weak interactions, but be mindful of steric hindrance.[10]3. Perform buffer scouting to find optimal conditions for the interaction.
High Non-Specific Binding 1. Hydrophobic or electrostatic interactions with the sensor surface.[4]2. Analyte aggregation.1. Add a blocking agent (e.g., BSA) and/or a non-ionic surfactant (e.g., Tween-20) to the running buffer.2. Increase the salt concentration of the running buffer to reduce electrostatic interactions.3. Use a reference surface with an immobilized, irrelevant molecule to subtract non-specific effects.4. Ensure analyte is well-solubilized and centrifuge before use.
Baseline Drift 1. Incomplete surface equilibration.[9]2. Temperature fluctuations.3. Inadequate regeneration.1. Allow sufficient time for the baseline to stabilize before starting injections.2. Ensure the instrument and buffers are at a stable temperature.3. Optimize the regeneration solution and contact time to completely remove the analyte between cycles.[4]
Mass Transport Limitation 1. High ligand density.2. Fast association rate.3. Low analyte concentration.1. Reduce the immobilization level of the AON.2. Increase the flow rate during analyte injection.3. Analyze the data using a mass transport-corrected binding model.
Bio-Layer Interferometry (BLI) Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No or Weak Signal 1. Low ligand density on the biosensor.2. Inactive ligand or analyte.3. Insufficient analyte concentration.1. Increase the concentration of the AON during the immobilization step.2. Verify the quality and activity of your biomolecules.3. Test a wider and higher concentration range of the target RNA.
High Non-Specific Binding 1. Interactions of the analyte with the biosensor surface.[11]2. Suboptimal buffer composition.1. Include a reference biosensor (no immobilized ligand) to subtract background signal.2. Add BSA and/or Tween-20 to the assay buffer.3. Modify the pH or salt concentration of the buffer.
Irregular Sensorgram Shape 1. Analyte aggregation on the biosensor surface.[3]2. Heterogeneous binding.[3]3. Buffer mismatch between steps.1. Centrifuge the analyte solution before the experiment.2. Ensure the ligand (AON) is pure and homogenous.3. Use the exact same buffer for baseline, association, and dissociation steps.
Incomplete Dissociation 1. Very high-affinity interaction.2. Non-specific binding or analyte rebinding.1. Extend the dissociation time.2. If dissociation is extremely slow, consider an equilibrium-based analysis to determine K_D.3. Address non-specific binding issues as described above.

References

Troubleshooting poor activity of purified BioF enzyme

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BioF Enzyme

This guide provides troubleshooting for common issues related to the purification and activity of the BioF enzyme (8-amino-7-oxonononanoate synthase), a key enzyme in the biotin (B1667282) biosynthesis pathway.

Section 1: Understanding the BioF Enzyme

Q1: What is the function of the BioF enzyme?

BioF, also known as 8-amino-7-oxononanoate synthase (AONS), is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme that plays a crucial role in the biotin biosynthetic pathway.[1][2][3] It catalyzes the decarboxylative condensation of L-alanine with a pimeloyl thioester to form this compound (AON), which is a key intermediate in the assembly of the biotin rings.[2][4][5]

Q2: What are the key substrates and cofactors for the BioF reaction?

The reaction requires two primary substrates and one essential cofactor:

  • Substrates: L-alanine and a pimeloyl thioester. The specific thioester can vary between organisms. For instance, E. coli BioF can utilize either pimeloyl-CoA or pimeloyl-acyl carrier protein (pimeloyl-ACP) as a substrate, while B. subtilis BioF is specific for pimeloyl-CoA.[1][2][6]

  • Cofactor: Pyridoxal 5'-phosphate (PLP) is an essential cofactor for the catalytic activity of BioF.[3][4] Its absence will result in an inactive enzyme, referred to as an apoenzyme.[7]

Section 2: The Biotin Synthesis Pathway & Troubleshooting Logic

The BioF enzyme catalyzes a critical step in the conserved pathway for assembling the biotin rings. Understanding its position is key to diagnosing issues.

Biotin_Pathway cluster_early Early Pathway (Pimelate Synthesis) cluster_late Late Pathway (Biotin Ring Assembly) Malonyl-ACP Malonyl-ACP Pimeloyl-ACP Pimeloyl-ACP Malonyl-ACP->Pimeloyl-ACP  BioC, BioH (E. coli) Pimeloyl_Thioester Pimeloyl-ACP or Pimeloyl-CoA Pimeloyl-ACP->Pimeloyl_Thioester Pimelate Pimelate Pimeloyl-CoA Pimeloyl-CoA Pimelate->Pimeloyl-CoA BioW (B. subtilis) Pimeloyl-CoA->Pimeloyl_Thioester BioF_Node BioF (AONS) Pimeloyl_Thioester->BioF_Node L_Alanine L_Alanine L_Alanine->BioF_Node AON This compound (AON) BioF_Node->AON PLP (Cofactor) BioA BioA AON->BioA BioD BioD BioA->BioD BioB BioB BioD->BioB Biotin Biotin BioB->Biotin

Caption: The E. coli Biotin Biosynthesis Pathway Highlighting BioF.

A logical approach is essential when troubleshooting. The following workflow can help pinpoint the source of poor enzyme activity.

Troubleshooting_Workflow Start Start: Poor BioF Activity CheckAssay 1. Verify Assay Components (Buffer, Substrates, PLP) Start->CheckAssay CheckProtein 2. Assess Purified Protein (Concentration, Purity, Degradation) CheckAssay->CheckProtein Assay OK Success Activity Restored CheckAssay->Success Issue Found & Solved CheckPurification 3. Review Purification Protocol (Buffers, Additives, Temperature) CheckProtein->CheckPurification Protein OK CheckProtein->Success Issue Found & Solved CheckExpression 4. Investigate Expression (Inclusion Bodies, Host Strain) CheckPurification->CheckExpression Purification OK CheckPurification->Success Issue Found & Solved CheckExpression->Success Issue Found & Solved Fail Consult Literature for Advanced Troubleshooting CheckExpression->Fail Expression OK (Problem Unresolved)

Caption: A Step-by-Step Workflow for Troubleshooting Poor BioF Activity.

Section 3: Troubleshooting Guides & FAQs

This section addresses specific problems in a question-and-answer format.

Purification Issues

Q3: My purified BioF protein forms insoluble aggregates (inclusion bodies). How can I improve its solubility?

Inclusion bodies are a common challenge with recombinant protein expression.[8][9] Notably, B. subtilis BioF has been reported to invariably form inclusion bodies when expressed in E. coli.[2]

  • Expression Temperature: Lower the induction temperature (e.g., to 16-20°C) and extend the expression time. This slows down protein synthesis, often allowing more time for proper folding.

  • Solubility Tags: Use a fusion tag known to enhance solubility, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[8]

  • Refolding Protocols: If inclusion bodies persist, they can be solubilized using denaturants (e.g., urea, guanidine (B92328) HCl) followed by a refolding process, such as stepwise dialysis against a buffer with decreasing denaturant concentration.[8][10]

Q4: My protein yield is high, but the specific activity is low. What could be wrong?

This common issue points towards a non-functional or partially functional protein population.[11]

Potential CauseRecommended Solution(s)
Cofactor (PLP) Loss The essential PLP cofactor may have dissociated during purification.[12] Supplement all purification and storage buffers with 20-50 µM PLP.
Proteolytic Degradation The protein may be getting clipped by proteases, leading to inactivation.[8][11] Add protease inhibitors to your lysis buffer and keep the protein at 4°C at all times.[12][13] Analyze purity with SDS-PAGE to check for degradation bands.
Oxidation Oxidation of critical residues (like cysteine) can inactivate the enzyme. Include reducing agents like DTT or BME (1-5 mM) in your buffers to maintain a reducing environment.[12]
Incorrect Folding A significant fraction of the protein may be misfolded despite being soluble. Try strategies to improve folding during expression (see Q3) or attempt in-vitro refolding.
Enzyme Activity Issues

Q5: My purified BioF shows no activity in the assay. Where do I start?

Start by verifying the most fundamental components of your assay.[14]

  • Check the Cofactor: Ensure fresh PLP is present in the assay buffer at an adequate concentration (e.g., 20-50 µM).

  • Verify Substrates: Confirm the integrity and concentration of L-alanine and pimeloyl-CoA/ACP. Pimeloyl-CoA can be unstable; use freshly prepared or properly stored aliquots.

  • Buffer pH and Composition: The enzyme's activity is highly dependent on pH. Perform a pH curve to find the optimum for your specific BioF variant. A typical starting point is a potassium phosphate (B84403) buffer at pH 7.1.[15]

  • Enzyme Concentration: Ensure you are using an appropriate amount of enzyme in the assay.[14] If the concentration is too low, the signal may be undetectable.

Q6: My enzyme is active immediately after purification but loses activity upon storage. How can I improve stability?

Enzyme instability is a frequent problem.[11]

Storage ConditionRecommended Action
Storage Buffer The buffer composition is critical. Additives can significantly enhance stability.[10][11]
Glycerol (B35011): Add 10-50% glycerol to the storage buffer to act as a cryoprotectant and stabilizer.[10]
Reducing Agents: Include DTT or BME (1-5 mM) to prevent oxidation.[12]
PLP: Always include 20-50 µM PLP in the storage buffer to prevent the formation of the inactive apoenzyme.
Temperature Store aliquots at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can denature the protein.
Concentration Very dilute protein solutions can be less stable.[12] If possible, store the enzyme at a higher concentration (e.g., >1 mg/mL).[13]

Section 4: Experimental Protocols

Q7: What is a standard protocol for assaying BioF activity?

A common method for assaying BioF activity is to monitor the release of Coenzyme A (CoA) from the pimeloyl-CoA substrate using a spectrophotometer.[15] This can be done by measuring the increase in absorbance at 260 nm.

Protocol: Spectrophotometric Assay for BioF Activity

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate (K₂HPO₄), pH 7.1.

    • PLP Stock: 10 mM Pyridoxal 5'-phosphate in water.

    • L-alanine Stock: 100 mM L-alanine in water.

    • Pimeloyl-CoA Stock: 10 mM Pimeloyl-CoA in water. Store in aliquots at -20°C or below.

    • Enzyme: Purified BioF, diluted to a suitable concentration in storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, 50 µM PLP).

  • Assay Procedure:

    • Set up the reaction in a 1 mL quartz cuvette.

    • To the cuvette, add the following components to a final volume of 1 mL:

      • 850 µL Assay Buffer

      • 5 µL PLP Stock (Final: 50 µM)

      • 50 µL L-alanine Stock (Final: 5 mM)

      • 50 µL Pimeloyl-CoA Stock (Final: 0.5 mM)

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.[16]

    • Initiate the reaction by adding a small volume (e.g., 5-10 µL) of the purified BioF enzyme.[16]

    • Immediately mix by gentle pipetting and start monitoring the increase in absorbance at 260 nm over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of CoA to convert the rate into µmol/min (Units of activity).

Reagent and Buffer Summary

ReagentStock ConcentrationFinal ConcentrationPurpose
Potassium Phosphate50 mM50 mMBuffer System (pH 7.1)
Pyridoxal 5'-phosphate (PLP)10 mM50 µMCofactor
L-alanine100 mM5 mMSubstrate
Pimeloyl-CoA10 mM0.5 mMSubstrate
Purified BioF EnzymeVariesVariesCatalyst

References

Improving the stability of 8-amino-7-oxononanoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 8-amino-7-oxononanoate (AON) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound (AON) in solution?

The main stability issue for this compound (AON) in solution is its propensity to racemize. The biologically active form is the (S)-enantiomer, which is a key intermediate in the biotin (B1667282) biosynthesis pathway.[1][2] This compound can rapidly convert to the (R)-enantiomer, particularly at neutral pH, leading to a loss of biological activity.[1]

Q2: What are the recommended storage conditions for AON?

For long-term storage, solid AON should be kept at -20°C. For short-term storage, 2-8°C is recommended.[3] When preparing solutions, it is advisable to use them immediately. If short-term storage of a solution is necessary, it should be kept on ice and protected from light.

Q3: How does pH affect the stability of AON in solution?

While specific quantitative data for AON is limited, the stability of related amino acids and α-keto acids is known to be significantly influenced by pH.[4][5] It has been noted that AON racemizes quickly at neutral pH.[1] In general, for amino acids, strongly acidic conditions tend to minimize racemization, whereas alkaline conditions can accelerate it.[4] It is crucial to experimentally determine the optimal pH for your specific application to minimize degradation. AON is also known to be incompatible with strong acids and alkalis.[3]

Q4: What other factors can influence the stability of AON in solution?

Besides pH, other factors that can affect AON stability include:

  • Temperature: Higher temperatures generally increase the rate of chemical degradation and racemization.[6]

  • Buffer Composition: The components of your buffer solution could potentially react with AON. It is advisable to use simple, well-characterized buffer systems.

  • Presence of Oxidizing or Reducing Agents: AON should not be stored with strong oxidizing or reducing agents.[3]

Q5: Are there any known degradation pathways for AON other than racemization?

While racemization is the most commonly cited stability issue, as an α-amino ketone, AON may be susceptible to other degradation pathways. Similar molecules, like α-ketoacyl peptides, can undergo hydrolysis of adjacent peptide bonds and the formation of imines (Schiff bases) through the reaction of the keto group with an amino group.[7] The degradation of amino acids can also lead to the formation of α-keto acids.[8][9]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues that may arise during experiments involving AON.

Problem Possible Cause Recommended Action
Loss of biological activity of AON in an assay. Racemization of the (S)-AON to the inactive (R)-enantiomer.Prepare fresh AON solutions immediately before use. Optimize the pH of your assay buffer to be slightly acidic, if the experiment allows. Maintain low temperatures throughout the experiment.
Chemical degradation of AON.Ensure the absence of strong oxidizing or reducing agents in your solution.[3] Analyze the purity of your AON solution using HPLC or a similar analytical method.
Inconsistent experimental results. Inconsistent age or storage conditions of AON solutions.Standardize the preparation and handling of AON solutions. Always use solutions of the same age for a set of experiments.
Variability in buffer preparation.Prepare fresh buffers for each experiment and ensure the pH is accurately measured and consistent.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Degradation products of AON.Characterize the unexpected peaks using mass spectrometry to identify potential degradation products. Review the solution preparation and storage conditions to identify potential causes of degradation.
Racemization leading to the separation of enantiomers.Use a chiral chromatography method to confirm the presence of both (S)- and (R)-AON.

Experimental Protocols

Protocol: Assessment of this compound Racemization by Chiral HPLC

This protocol provides a general framework for determining the extent of racemization of AON in a given solution. Researchers should adapt this protocol to their specific equipment and experimental needs.

Objective: To quantify the ratio of (S)-AON to (R)-AON in a solution over time.

Materials:

  • This compound (AON)

  • Buffer solutions at various pH values (e.g., pH 5, 7, 9)

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., a cyclodextrin-based or Pirkle-type column)

  • UV detector

  • Thermostated autosampler and column compartment

Methodology:

  • Preparation of AON Stock Solution:

    • Dissolve a known amount of AON in the desired buffer to create a stock solution of a specific concentration.

    • It is recommended to prepare the stock solution immediately before starting the time-course experiment.

  • Incubation:

    • Aliquot the AON stock solution into several vials.

    • Incubate the vials at a specific temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.

    • If necessary, quench the reaction to prevent further racemization before analysis (e.g., by rapid freezing or acidification).

  • Chiral HPLC Analysis:

    • Set up the HPLC system with a suitable chiral column and mobile phase. The choice of column and mobile phase will need to be optimized for the separation of AON enantiomers.

    • Inject the sample from each time point onto the HPLC system.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to (S)-AON and (R)-AON based on their retention times. (This may require running a standard of the pure (S)-enantiomer if available).

    • Integrate the peak areas for each enantiomer at each time point.

    • Calculate the percentage of each enantiomer at each time point.

    • Plot the percentage of (S)-AON versus time to determine the rate of racemization under the tested conditions.

Visualizations

Biotin Synthesis Pathway

Biotin Synthesis Pathway Pimeloyl_CoA Pimeloyl-CoA AON This compound (AON) Pimeloyl_CoA->AON bioF L_Alanine L-Alanine L_Alanine->AON bioF DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA bioA DTB Dethiobiotin (DTB) DAPA->DTB bioD Biotin Biotin DTB->Biotin bioB

Caption: The enzymatic conversion of Pimeloyl-CoA to Biotin.

AON Stability Troubleshooting Workflow

AON Stability Troubleshooting Workflow Start Inconsistent Results or Loss of AON Activity Check_Prep Review Solution Preparation & Storage Start->Check_Prep Fresh_Sol Use Freshly Prepared Solutions? Check_Prep->Fresh_Sol Consistent? Fresh_Sol->Start No pH_Temp Control pH and Temperature? Fresh_Sol->pH_Temp Yes pH_Temp->Start No Analyze_Purity Analyze AON Purity (e.g., HPLC) pH_Temp->Analyze_Purity Yes Degradation Degradation or Racemization Detected? Analyze_Purity->Degradation Optimize Optimize Buffer pH and Temperature Degradation->Optimize Yes Success Problem Resolved Degradation->Success No Optimize->Analyze_Purity Consult Consult Literature for Alternative Conditions Optimize->Consult

Caption: A logical workflow to troubleshoot AON stability issues.

Experimental Workflow for AON Stability Testing

Experimental Workflow for AON Stability Testing Prep Prepare AON Solution in Test Buffer Incubate Incubate at Controlled Temperature Prep->Incubate Sample Sample at Defined Time Points Incubate->Sample Analyze Analyze by Chiral HPLC Sample->Analyze Quantify Quantify Enantiomeric Ratio ((S)-AON vs (R)-AON) Analyze->Quantify Determine_Rate Determine Rate of Racemization Quantify->Determine_Rate

Caption: A workflow for assessing the stability of AON in solution.

References

Technical Support Center: Expression of Active 8-amino-7-oxononanoate Synthase (AONS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the expression of active 8-amino-7-oxononanoate synthase (AONS), also known as BioF.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Expression of AONS

Q1: I am not seeing any protein expression on my SDS-PAGE gel after induction. What could be the problem?

A1: Several factors can lead to a lack of protein expression. Here are some common causes and troubleshooting steps:

  • Codon Usage: The gene sequence of your AONS construct may contain codons that are rare in your expression host (e.g., E. coli). This can lead to translational stalling and truncated or non-existent protein.

    • Solution: Perform codon optimization of your gene sequence for the specific expression host. Many online tools and commercial services are available for this purpose.[1]

  • Promoter System and Inducer: Ensure you are using the correct inducer for your vector's promoter system (e.g., IPTG for lac-based promoters). The concentration of the inducer and the timing of induction are also critical.

    • Solution: Verify the promoter system in your expression vector. Optimize the inducer concentration (e.g., a range of 0.1 mM to 1.0 mM IPTG) and the cell density at the time of induction (typically an OD600 of 0.6-0.8).[2][3][4]

  • Plasmid Integrity: The expression vector itself could have mutations or be incorrect.

    • Solution: Sequence-verify your plasmid construct to ensure the AONS gene is in the correct reading frame and that there are no mutations in the promoter, ribosome binding site, or the gene itself.

  • Toxicity of AONS: The expressed AONS might be toxic to the host cells, leading to cell death upon induction.

    • Solution: Use a tightly regulated promoter system to minimize basal expression before induction.[5] Alternatively, lower the induction temperature and/or inducer concentration to reduce the rate of protein synthesis.[5][6]

Issue 2: AONS is Expressed but Insoluble (Inclusion Bodies)

Q2: I can see a strong band for AONS on my SDS-PAGE gel, but it's all in the insoluble fraction (pellet) after cell lysis. How can I obtain soluble, active protein?

A2: Insoluble protein aggregates, known as inclusion bodies, are a common problem in recombinant protein expression, particularly when expressing proteins from one organism in another (e.g., Bacillus subtilis AONS in E. coli).[7]

  • Expression Conditions: High induction temperatures and high inducer concentrations can lead to rapid protein synthesis, overwhelming the cell's folding machinery and promoting aggregation.

    • Solution 1: Optimize Expression Conditions. Lower the induction temperature to 16-25°C and induce for a longer period (e.g., overnight).[4][5][6] Reduce the inducer concentration.[3][5]

    • Solution 2: Use a Solubility-Enhancing Fusion Tag. Fusing a highly soluble protein, such as maltose-binding protein (MBP) or glutathione (B108866) S-transferase (GST), to the N-terminus of AONS can sometimes improve solubility. However, for some AONS variants, the fusion protein may still be inactive or aggregate upon tag removal.

  • Inclusion Body Solubilization and Refolding: If optimizing expression conditions fails, you can purify the inclusion bodies and then solubilize and refold the protein. This has been shown to be a successful strategy for obtaining active B. subtilis BioF.[8]

    • Solution: A detailed protocol for this process is provided in the "Experimental Protocols" section below. This typically involves washing the inclusion bodies, solubilizing them with a strong denaturant like guanidine (B92328) hydrochloride (Gua-HCl) or urea, and then gradually removing the denaturant to allow the protein to refold.[9][10][11]

Issue 3: Purified AONS is Inactive

Q3: I have successfully purified soluble AONS, but it shows no activity in my assay. What are the possible reasons?

A3: Lack of activity in a purified enzyme can be due to several factors, from incorrect folding to missing cofactors or incorrect substrate usage.

  • Incorrect Folding: Even if the protein is soluble, it may not be in its native, active conformation.

    • Solution: If the protein was refolded from inclusion bodies, the refolding protocol may need further optimization (e.g., different refolding buffers, additives like L-arginine, or slower removal of the denaturant).

  • Missing Cofactor: AONS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[12][13] The expression host may not have sufficient levels of PLP to incorporate into the overexpressed enzyme.

    • Solution: Supplement the growth media with pyridoxal 5'-phosphate (PLP) during expression and include it in the lysis and purification buffers to ensure the enzyme is in its holo-form.

  • Incorrect Substrate: There are key differences in the substrate requirements for AONS from different organisms. For example, E. coli AONS can utilize both pimeloyl-ACP (from the fatty acid synthesis pathway) and pimeloyl-CoA as substrates.[14] In contrast, B. subtilis AONS is specific for pimeloyl-CoA and cannot use pimeloyl-ACP.[7]

    • Solution: Ensure you are using the correct pimeloyl thioester substrate in your activity assay for the specific AONS you are expressing. If you are expressing B. subtilis AONS in E. coli for in vivo activity, you will need to co-express the pimeloyl-CoA synthetase (BioW) and supplement the medium with pimelic acid.[15]

  • Protein Degradation: The purified protein may be degrading over time.

    • Solution: Add protease inhibitors to your lysis buffer.[5] Handle the purified protein on ice and store it in an appropriate buffer, potentially with glycerol (B35011) for long-term storage at -80°C.

Data Presentation

Table 1: Comparison of AONS (BioF) from Different Bacterial Species

CharacteristicEscherichia coli AONSBacillus subtilis AONS
Expression in E. coli Generally solubleForms insoluble inclusion bodies[7]
Physiological Substrate Pimeloyl-ACP[14]Pimeloyl-CoA[7]
In Vitro Substrate Flexibility Can utilize both pimeloyl-ACP and pimeloyl-CoA[14]Weakly utilizes pimeloyl-ACP; robustly utilizes pimeloyl-CoA
Michaelis Constant (KM) ~10 µM for both pimeloyl-CoA and pimeloyl-ACP[8]Not reported for pimeloyl-CoA

Table 2: General Optimization Parameters for AONS Expression in E. coli

ParameterRecommended Starting ConditionsOptimization RangeRationale
Host Strain BL21(DE3)BL21(DE3) pLysS, Rosetta(DE3)BL21(DE3) is a standard choice. pLysS strains reduce basal expression. Rosetta strains provide tRNAs for rare codons.[5]
Induction Temperature 37°C16-30°CLower temperatures slow down protein synthesis, which can improve solubility.[5][6]
Inducer (IPTG) Conc. 1.0 mM0.05-1.0 mMLower concentrations can reduce expression rate and toxicity, potentially improving solubility.[2][16]
Induction Time 3-4 hours3 hours to overnightLonger induction times are needed at lower temperatures.
Cell Density at Induction OD600 ~0.60.5-0.8Induction during the mid-log phase of growth generally yields the best results.[2]

Experimental Protocols

Protocol 1: Expression and Inclusion Body Purification of B. subtilis AONS in E. coli

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the AONS expression plasmid. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to incubate at 37°C for 4 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA, with lysozyme (B549824) and DNase I). Lyse the cells by sonication on ice.

  • Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. The insoluble AONS will be in the pellet.

  • Inclusion Body Washing: Wash the pellet multiple times to remove contaminating proteins and lipids. A typical wash series is:

    • Wash 1: Lysis buffer with 1% Triton X-100.

    • Wash 2: Lysis buffer with 1 M NaCl.

    • Wash 3: Lysis buffer without detergents or high salt. After each wash, resuspend the pellet thoroughly and centrifuge as in step 7.

Protocol 2: Solubilization and Refolding of AONS from Inclusion Bodies

  • Solubilization: Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 6 M Guanidine-HCl, 10 mM DTT). Stir at room temperature for 1-2 hours until the pellet is completely dissolved.[8]

  • Clarification: Centrifuge the solubilized protein at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • Refolding by Slow Dilution:

    • Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA, 0.1 mM PLP).

    • Slowly add the solubilized protein to the refolding buffer with gentle stirring. A 1:100 dilution is a good starting point. This should be done dropwise over several hours at 4°C.

  • Concentration and Buffer Exchange: After refolding (e.g., overnight at 4°C), concentrate the protein using an appropriate method (e.g., ultrafiltration) and exchange it into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.1 mM PLP, 10% glycerol).

  • Activity Assay: Assess the activity of the refolded AONS using a suitable assay.

Protocol 3: AONS Activity Assays

Three primary methods have been used to measure AONS activity:[8]

  • CoA Release Assay (HPLC): This assay is suitable for the pimeloyl-CoA substrate. It measures the release of Coenzyme A, which can be separated and quantified by HPLC.

  • AON Bioassay: The product of the reaction, this compound (AON), can be detected using a bioassay with an E. coli ΔbioF mutant strain. This strain cannot grow without AON, so the amount of growth is proportional to the AON produced.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method that can measure AON synthesis from either pimeloyl-CoA or pimeloyl-ACP. It requires derivatization of the AON product to make it volatile for GC-MS analysis.

Visualizations

Biotin_Biosynthesis_Pathway cluster_pimelate Pimelate Synthesis cluster_biotin_core Core Biotin Synthesis Fatty Acid Synthesis Fatty Acid Synthesis Pimeloyl-ACP Pimeloyl-ACP Fatty Acid Synthesis->Pimeloyl-ACP E. coli (BioC/H) Pimeloyl-Thioester Pimeloyl-Thioester Pimeloyl-ACP->Pimeloyl-Thioester Pimelic Acid Pimelic Acid Pimeloyl-CoA Pimeloyl-CoA Pimelic Acid->Pimeloyl-CoA B. subtilis (BioW) Pimeloyl-CoA->Pimeloyl-Thioester AON AON Pimeloyl-Thioester->AON AONS (BioF) + L-Alanine DAPA DAPA AON->DAPA BioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin BioD Biotin Biotin Dethiobiotin->Biotin BioB AONS_Expression_Workflow start Start: AONS Expression Construct expression Express in E. coli start->expression lysis Cell Lysis & Fractionation expression->lysis check_expression Check Expression (SDS-PAGE) lysis->check_expression soluble Soluble Fraction check_expression->soluble Protein in Supernatant insoluble Insoluble Fraction (Inclusion Bodies) check_expression->insoluble Protein in Pellet no_expression No Expression check_expression->no_expression No Protein Band purify_soluble Purify Soluble Protein soluble->purify_soluble solubilize Solubilize Inclusion Bodies insoluble->solubilize activity_assay1 Activity Assay purify_soluble->activity_assay1 active_protein Active AONS activity_assay1->active_protein Active inactive_protein Inactive Protein activity_assay1->inactive_protein Inactive troubleshoot_activity Troubleshoot: - Cofactor (PLP) - Substrate - Folding inactive_protein->troubleshoot_activity refold Refold Protein solubilize->refold purify_refolded Purify Refolded Protein refold->purify_refolded activity_assay2 Activity Assay purify_refolded->activity_assay2 activity_assay2->active_protein Active activity_assay2->inactive_protein Inactive troubleshoot_expression Troubleshoot: - Codon Usage - Promoter/Inducer - Plasmid Integrity no_expression->troubleshoot_expression

References

Avoiding substrate inhibition in AONS kinetic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aminoglycoside 6'-N-acetyltransferase (AONS) kinetic assays.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of AONS kinetic assays?

A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at high concentrations of the substrate (aminoglycoside). Instead of reaching a maximum velocity (Vmax) and plateauing, the enzyme's activity is reduced. This occurs in approximately 25% of known enzymes. In AONS assays, this can be particularly prominent with certain aminoglycoside substrates, complicating the determination of kinetic parameters like K_m and k_cat.

Q2: What is the underlying mechanism of substrate inhibition in AONS?

A2: The most widely accepted mechanism for substrate inhibition involves the formation of a non-productive ternary complex. In the case of AONS, a second molecule of the aminoglycoside substrate binds to the enzyme-aminoglycoside complex (E-S) at a distinct, lower-affinity inhibitory site. This forms an unproductive E-S-S complex, which cannot proceed to form the product, thereby reducing the overall reaction rate. Another proposed mechanism is that a substrate molecule binds to the enzyme-product complex, blocking the release of the product and stalling the catalytic cycle.

Q3: How can I identify substrate inhibition in my AONS kinetic data?

A3: The most direct method is to plot the initial reaction velocity (v₀) against a wide range of aminoglycoside concentrations ([S]). If substrate inhibition is occurring, the resulting graph will show an initial increase in velocity, reach a peak, and then decline as the substrate concentration further increases. This contrasts with the typical hyperbolic curve described by Michaelis-Menten kinetics, which plateaus at Vmax.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Non-linear reaction rate (Substrate Inhibition) The aminoglycoside (substrate) concentration is too high, leading to the formation of a non-productive enzyme-substrate-substrate (ESS) complex.Systematically decrease the aminoglycoside concentration in your assay. Perform a substrate titration over a wide range of concentrations to identify the optimal concentration that gives the maximal reaction rate before inhibition occurs.
Low or no enzyme activity Inactive enzyme due to improper storage or handling.Ensure the AONS enzyme is stored at the recommended temperature and handled on ice. Avoid repeated freeze-thaw cycles.
Incorrect assay buffer pH or temperature.Verify that the assay buffer pH is optimal for AONS activity (typically around pH 7.5-8.0). Ensure the assay is performed at the recommended temperature (e.g., 37°C).
Presence of inhibitors in the sample or reagents.Use high-purity water and reagents. If screening compounds, ensure the solvent (e.g., DMSO) concentration is low and consistent across all assays.
High background signal Non-enzymatic reaction between the substrate and the detection reagent (e.g., DTNB).Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction. Subtract this background rate from your experimental data.
Contaminated reagents or microplates.Use fresh, high-quality reagents and clean, appropriate microplates (clear for colorimetric assays).
Inconsistent results between replicates Pipetting errors, especially with small volumes.Use calibrated pipettes and prepare a master mix of reagents to minimize pipetting variability.
Temperature fluctuations across the microplate.Ensure the microplate is uniformly equilibrated to the assay temperature before starting the reaction.
Bubbles in the wells.Be careful not to introduce bubbles when pipetting. Centrifuge the plate briefly if bubbles are present.

Data Presentation

While specific inhibitory concentrations (K_i) for a wide range of aminoglycosides with various AONS isozymes are not extensively compiled in a single source, published kinetic studies have reported substrate inhibition for several aminoglycosides. For instance, for aminoglycoside 2''-O-nucleotidyltransferase, substrate inhibition for gentamicin (B1671437) and tobramycin (B1681333) was observed at concentrations greater than 10⁻² mM.[1] For kanamycin (B1662678) acetyltransferase AAC(6')-IV, substrate inhibition was observed at pH 7.8 for amikacin, gentamicin C1a, kanamycin A, sisomicin, and tobramycin.[2] Researchers should empirically determine the optimal substrate concentration range for their specific AONS enzyme and aminoglycoside substrate to avoid the inhibitory phase.

Table 1: Representative Kinetic Parameters for AONS Substrates

AminoglycosideAONS IsozymeK_m (µM)V_max (µmol/min/mg)NotesReference
Kanamycin AAAC(6')-IVValue not specifiedValue not specifiedSubstrate inhibition observed at pH 7.8[2]
AmikacinAAC(6')-IVValue not specifiedValue not specifiedSubstrate inhibition observed at pH 7.8[2]
Gentamicin C1aAAC(6')-IVValue not specifiedValue not specifiedSubstrate inhibition observed at pH 7.8[2]
SisomicinAAC(6')-IVValue not specifiedValue not specifiedSubstrate inhibition observed at pH 7.8[2]
TobramycinAAC(6')-IVValue not specifiedValue not specifiedSubstrate inhibition observed at pH 7.8[2]
Gentamicin2''-O-nucleotidyltransferaseValue not specifiedValue not specifiedSubstrate inhibition > 10⁻² mM[1]
Tobramycin2''-O-nucleotidyltransferaseValue not specifiedValue not specifiedSubstrate inhibition > 10⁻² mM[1]

Note: This table is illustrative. Researchers must determine the kinetic parameters for their specific experimental conditions.

Experimental Protocols

Detailed Methodology for a Key Experiment: AONS Kinetic Assay using DTNB

This protocol describes a continuous spectrophotometric assay to determine AONS activity by measuring the release of Coenzyme A (CoA-SH) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction of CoA-SH with DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a yellow color and can be monitored at 412 nm.

Materials:

  • Purified AONS enzyme

  • Aminoglycoside substrate (e.g., kanamycin, amikacin)

  • Acetyl Coenzyme A (Acetyl-CoA)

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8)

  • Microplate reader capable of reading absorbance at 412 nm

  • 96-well clear, flat-bottom microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the aminoglycoside substrate in ultrapure water.

    • Prepare a stock solution of Acetyl-CoA in ultrapure water.

    • Prepare a stock solution of DTNB in the Tris-HCl buffer.

    • Prepare the AONS enzyme dilution in an appropriate buffer (e.g., Tris-HCl with a stabilizing agent like BSA or glycerol) and keep it on ice.

  • Assay Setup:

    • In a 96-well microplate, prepare a reaction mixture containing the Tris-HCl buffer, DTNB, and the aminoglycoside substrate at various concentrations.

    • Include control wells:

      • No enzyme control: Contains all components except the AONS enzyme to measure the background reaction rate.

      • No substrate control: Contains all components except the aminoglycoside to ensure the enzyme is not acting on other components.

      • No Acetyl-CoA control: Contains all components except Acetyl-CoA to confirm the reaction is dependent on the acetyl donor.

    • Equilibrate the plate to the desired assay temperature (e.g., 37°C) in the microplate reader for 5-10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding a pre-determined amount of the AONS enzyme to each well.

    • Immediately start monitoring the increase in absorbance at 412 nm in the microplate reader.

    • Collect data at regular intervals (e.g., every 30 seconds) for a sufficient duration to determine the initial linear rate of the reaction.

  • Data Analysis:

    • For each substrate concentration, plot the absorbance at 412 nm versus time.

    • Determine the initial velocity (v₀) from the slope of the linear portion of the curve.

    • Correct the initial velocities by subtracting the rate obtained from the no-enzyme control.

    • Plot the corrected initial velocities against the corresponding aminoglycoside concentrations to generate a Michaelis-Menten curve. If substrate inhibition is present, this curve will be bell-shaped.

Mandatory Visualizations

AONS_Reaction_Mechanism cluster_0 AONS Catalytic Cycle E AONS (E) E_AcCoA E-Acetyl-CoA E_AcCoA_AG E-Acetyl-CoA-AG (Ternary Complex) E_AcCoA->E_AcCoA_AG E_AcAG_CoA E-Acetylated-AG-CoA E_AcCoA_AG->E_AcAG_CoA Acetyl Transfer E_AcAG E-Acetylated-AG E_AcAG_CoA->E_AcAG CoA release CoA CoA-SH E_AcAG_CoA->CoA E_AcAG->E Product release Product Acetylated AG E_AcAG->Product AcCoA Acetyl-CoA AcCoA->E binds AG Aminoglycoside (AG) AG->E_AcCoA binds

Caption: The catalytic cycle of Aminoglycoside 6'-N-acetyltransferase (AONS).

Substrate_Inhibition_Mechanism cluster_1 Mechanism of Substrate Inhibition E Free Enzyme (E) ES Enzyme-Substrate (ES) (Productive) E->ES + S P Product (P) S Substrate (S) ES->E + P ESS Enzyme-Substrate-Substrate (ESS) (Non-productive) ES->ESS + S (High Conc.) ESS->ES

Caption: Formation of a non-productive ESS complex leads to substrate inhibition.

Experimental_Workflow cluster_2 AONS Kinetic Assay Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, Substrates, DTNB, Enzyme) Start->Reagent_Prep Assay_Setup Set up Reactions in 96-well Plate (including controls) Reagent_Prep->Assay_Setup Equilibration Equilibrate Plate to Assay Temperature Assay_Setup->Equilibration Initiate Initiate Reaction with Enzyme Equilibration->Initiate Measure Monitor Absorbance at 412 nm Initiate->Measure Data_Analysis Calculate Initial Velocities Measure->Data_Analysis Plot Plot v₀ vs. [Substrate] Data_Analysis->Plot End End Plot->End

Caption: A typical experimental workflow for an AONS kinetic assay.

References

Technical Support Center: Refolding Strategies for Insoluble 8-amino-7-oxononanoate Synthase (AONS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with recombinant 8-amino-7-oxononanoate synthase (AONS) that has been expressed as insoluble inclusion bodies in Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: Why is my recombinant AONS expressed as insoluble inclusion bodies in E. coli?

A1: High-level expression of recombinant proteins in E. coli often overwhelms the cellular folding machinery, leading to the formation of insoluble aggregates known as inclusion bodies.[1][2] This is a common issue, particularly for non-bacterial proteins or proteins expressed at a rapid rate. For instance, it has been reported that Bacillus subtilis AONS (BioF) consistently forms insoluble aggregates when expressed in E. coli.[3][4]

Q2: What is the general strategy for obtaining active AONS from inclusion bodies?

A2: The standard procedure involves a three-step process:

  • Isolation and Purification of Inclusion Bodies: After cell lysis, the dense inclusion bodies are separated from soluble cellular components by centrifugation.[5]

  • Solubilization: The purified inclusion bodies are unfolded and solubilized using strong denaturants like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335).[1][6] GdnHCl is often more effective for solubilizing most inclusion bodies.[1]

  • Refolding: The denatured AONS is then refolded into its active conformation by removing the denaturant. Common methods include dilution, dialysis, and on-column refolding.[2][7]

Q3: Which refolding method is recommended for insoluble AONS?

A3: Slow dilution of the denaturant is a widely used and effective method for refolding proteins from inclusion bodies.[8] Specifically, for Bacillus subtilis AONS expressed as inclusion bodies in E. coli, successful refolding has been achieved through slow dilution after solubilization with guanidine HCl.[3][4]

Q4: How can I assess the success of my AONS refolding experiment?

A4: The success of refolding can be evaluated by:

  • Solubility: Visually inspecting for the absence of precipitation after removal of the denaturant.

  • Spectroscopic Analysis: Using techniques like circular dichroism (CD) to confirm the presence of correct secondary structure.[9]

  • Enzymatic Activity Assay: Measuring the catalytic activity of the refolded AONS. This is the most definitive test for proper folding.[4]

Troubleshooting Guides

Problem 1: Low Yield of Refolded AONS
Possible Cause Troubleshooting Step Rationale
Protein aggregation during refoldingDecrease the final protein concentration during refolding (typically to 10-100 µg/mL).[8][10]Lower protein concentrations favor intramolecular folding over intermolecular aggregation.[8]
Perform refolding at a lower temperature (e.g., 4°C).Lower temperatures can slow down aggregation kinetics, giving the protein more time to fold correctly.[8]
Add aggregation suppressors to the refolding buffer, such as L-arginine (0.4-1.0 M) or polyethylene (B3416737) glycol (PEG).[11]These additives can shield hydrophobic patches on folding intermediates, preventing them from sticking together.
Inefficient removal of denaturantUse a stepwise dialysis protocol with gradually decreasing concentrations of the denaturant.[11]Rapid removal of the denaturant can shock the protein into aggregating. A gradual decrease allows for more controlled refolding.
For dilution refolding, add the solubilized protein solution dropwise to the refolding buffer with vigorous stirring.[11]This ensures rapid and even dispersal of the denatured protein, minimizing localized high concentrations that can lead to aggregation.
Problem 2: Precipitate Formation During Refolding
Possible Cause Troubleshooting Step Rationale
Incorrect refolding buffer conditionsOptimize the pH of the refolding buffer. The optimal pH is often near the protein's isoelectric point (pI) but may need to be adjusted empirically.The surface charge of the protein, which is influenced by pH, can affect its solubility and tendency to aggregate.[12]
Screen different buffer additives. Common additives include glycerol (B35011) (5-20%), sugars (e.g., sucrose), and low concentrations of non-ionic detergents.[12]These additives can increase the stability of the refolded protein and prevent aggregation.
Oxidation and incorrect disulfide bond formation (if applicable)Include a redox shuffling system in the refolding buffer, such as a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG).This allows for the correct formation of disulfide bonds, which are crucial for the stability and activity of many proteins.

Experimental Protocols

Protocol 1: Solubilization and Refolding of Insoluble AONS by Slow Dilution

This protocol is a general guideline based on the successful refolding of B. subtilis AONS and should be optimized for your specific construct and experimental conditions.

1. Isolation and Washing of Inclusion Bodies:

  • Resuspend the cell pellet from your E. coli expression culture in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

  • Lyse the cells using sonication or a French press.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.

  • Wash the inclusion body pellet multiple times with a wash buffer (e.g., lysis buffer containing 1-2 M urea or 0.5% Triton X-100) to remove contaminating proteins.[5]

2. Solubilization of Inclusion Bodies:

  • Resuspend the washed inclusion body pellet in a solubilization buffer: 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM DTT.

  • Incubate with gentle stirring at room temperature for 1-2 hours or until the solution is clear.[6]

  • Centrifuge at high speed to pellet any remaining insoluble material. The supernatant contains the denatured AONS.

3. Refolding by Slow Dilution:

  • Prepare a refolding buffer. A starting point could be: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG.

  • Cool the refolding buffer to 4°C.

  • Slowly add the solubilized AONS solution to the refolding buffer in a dropwise manner with constant, vigorous stirring. The final protein concentration should be in the range of 10-100 µg/mL.[8][10]

  • Allow the refolding to proceed at 4°C for 12-24 hours with gentle stirring.

4. Concentration and Purification of Refolded AONS:

  • Centrifuge the refolding mixture to remove any precipitated protein.

  • Concentrate the soluble, refolded AONS using an appropriate method such as ultrafiltration.

  • Further purify the refolded AONS using chromatography techniques like size-exclusion chromatography (SEC) to separate correctly folded monomers from aggregates.

Protocol 2: AONS Activity Assay

The activity of refolded AONS can be determined by measuring the formation of its product, this compound (AON), or by monitoring the release of Coenzyme A (CoA).[4][13]

Materials:

  • Refolded AONS sample

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

  • L-alanine

  • Pimeloyl-CoA

  • (Optional for CoA release assay) DTNB (Ellman's reagent)

Procedure (monitoring CoA release):

  • Prepare a reaction mixture in a cuvette containing assay buffer, L-alanine, and pimeloyl-CoA at desired concentrations.

  • Add DTNB to the reaction mixture. DTNB reacts with the free thiol group of CoA to produce a yellow-colored product that absorbs at 412 nm.

  • Initiate the reaction by adding the refolded AONS sample.

  • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

Quantitative Data Summary

ParameterRecommended Range/ValueReference
Solubilization
Denaturant6 M Guanidine-HCl or 8 M Urea[1]
Refolding (Dilution)
Final Protein Concentration10 - 100 µg/mL[8][10]
Temperature4°C[8]
Additive (Aggregation Suppressor)0.4 - 1.0 M L-arginine[11]
AONS Enzyme Kinetics (E. coli)
Michaelis Constant (Km) for pimeloyl-CoA~10 µM[4][13]
Michaelis Constant (Km) for pimeloyl-ACP~10 µM[4][13]

Visualizations

Biotin (B1667282) Biosynthesis Pathway

Biotin_Biosynthesis_Pathway cluster_pimelate Pimelate Synthesis cluster_biotin_ring Biotin Ring Assembly Malonyl-CoA Malonyl-CoA Pimeloyl-ACP Pimeloyl-ACP Malonyl-CoA->Pimeloyl-ACP bioC, bioH AON This compound Pimeloyl-ACP->AON bioF (AONS) + L-alanine DAPA 7,8-diaminopelargonic acid AON->DAPA bioA Dethiobiotin Dethiobiotin DAPA->Dethiobiotin bioD Biotin Biotin Dethiobiotin->Biotin bioB

Caption: The biotin biosynthesis pathway in E. coli, with AONS (bioF) catalyzing the first committed step.

Regulation of the Biotin Operon in E. coli

Biotin_Operon_Regulation cluster_low_biotin Low Biotin (Derepression) cluster_high_biotin High Biotin (Repression) BirA_mono_low BirA (monomer) bio_operon_low bio Operon BirA_mono_low->bio_operon_low Does not bind mRNA_low mRNA bio_operon_low->mRNA_low Transcription Biotin_enzymes_low Biotin Synthesis Enzymes mRNA_low->Biotin_enzymes_low Translation BirA_dimer_high BirA-biotinoyl-AMP (dimer) bio_operon_high bio Operon BirA_dimer_high->bio_operon_high Binds and represses no_mRNA_high No mRNA bio_operon_high->no_mRNA_high

Caption: Regulation of the E. coli biotin operon by the bifunctional BirA protein.

General Experimental Workflow for AONS Refolding

AONS_Refolding_Workflow Start Start Ecoli_Expression AONS Expression in E. coli Start->Ecoli_Expression Cell_Lysis Cell Lysis Ecoli_Expression->Cell_Lysis IB_Isolation Inclusion Body Isolation (Centrifugation) Cell_Lysis->IB_Isolation IB_Washing Inclusion Body Washing IB_Isolation->IB_Washing Solubilization Solubilization (e.g., 6M GdnHCl) IB_Washing->Solubilization Refolding Refolding by Slow Dilution Solubilization->Refolding Concentration Concentration (Ultrafiltration) Refolding->Concentration Purification Purification (e.g., SEC) Concentration->Purification Analysis Analysis (SDS-PAGE, Activity Assay) Purification->Analysis End End Analysis->End

Caption: A general workflow for the refolding of insoluble AONS from E. coli inclusion bodies.

References

Validation & Comparative

Validation of 8-Amino-7-Oxononanoate as a True Intermediate in Biotin Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data that validates 8-amino-7-oxononanoate (AON) as the definitive intermediate in the initial committed step of biotin (B1667282) biosynthesis. We present quantitative data on enzyme kinetics, detailed experimental protocols for key validation assays, and visual representations of the biosynthetic pathway and experimental workflows. This information is crucial for researchers targeting the biotin synthesis pathway for antimicrobial or herbicide development.

Quantitative Comparison of Substrate Specificity

The validation of this compound (AON) as the true intermediate in biotin biosynthesis is strongly supported by the high substrate specificity of this compound synthase (AONS), the enzyme catalyzing the first committed step in the pathway.[1] This enzyme, also known as KAPA synthase, facilitates the decarboxylative condensation of an activated pimelate (B1236862) thioester with L-alanine to form AON.[2] The following table summarizes the kinetic parameters of AONS from different organisms with its natural substrates and potential alternatives, demonstrating the enzyme's preference for the precursors of AON.

Enzyme SourceSubstrateAlternative SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Escherichia coliL-AlanineD-Alanine--2 x 10⁴[3]
D-Alanine--125[3]
Pimeloyl-CoA-~10--[4]
Pimeloyl-ACP-~10--[4]
Bacillus subtilisPimeloyl-CoA-~15--[4]
Pimeloyl-ACP-Very Weak Affinity--[4]

Key Findings from the Data:

  • Stereospecificity for L-Alanine: The forward rate constant for the formation of the external aldimine with L-alanine is significantly higher (2 x 10⁴ M⁻¹s⁻¹) compared to that with D-alanine (125 M⁻¹s⁻¹), indicating a strong preference for the L-isomer.[3] This high degree of stereospecificity ensures that only L-alanine is efficiently incorporated into the biotin backbone, solidifying the role of the resulting product, this compound, as the authentic intermediate.

  • Acyl-Carrier Specificity: While the E. coli AONS can utilize both pimeloyl-CoA and pimeloyl-ACP with similar efficiencies (Km of ~10 µM for both), the B. subtilis enzyme shows a clear preference for pimeloyl-CoA (Km of ~15 µM).[4] The activity with pimeloyl-ACP in B. subtilis is significantly lower, demonstrating that even among different bacterial species, the enzyme is highly tuned to a specific activated form of pimelate.[4] This specificity in the acyl donor further validates the precise nature of the condensation reaction leading to AON.

Experimental Protocols

The validation of this compound as a true intermediate has been established through a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Functional Complementation of an E. coli ΔbioF Mutant

This experiment is a cornerstone in validating the function of the AONS gene (bioF) and, by extension, the role of its product, AON.

Objective: To demonstrate that a candidate gene encodes a functional AONS capable of producing AON and rescuing a biotin-auxotrophic mutant.

Methodology:

  • Strain Preparation: An E. coli strain with a deletion in the bioF gene (ΔbioF) is used. This strain is unable to synthesize AON and therefore cannot produce biotin, making it auxotrophic for biotin.

  • Vector Construction: The candidate AONS gene (e.g., from another organism) is cloned into an expression vector under the control of an inducible promoter.

  • Transformation: The expression vector containing the candidate gene is transformed into the E. coli ΔbioF strain. A control transformation with an empty vector is also performed.

  • Growth Assay: Transformed cells are plated on minimal medium lacking biotin. The growth of the cells is monitored.

  • Interpretation: Growth of the E. coli ΔbioF strain containing the candidate gene on biotin-free medium indicates that the expressed protein is a functional AONS that produces AON, which is then converted to biotin by the downstream enzymes of the host's biotin synthesis pathway. The absence of growth in the empty vector control confirms that the rescue is due to the candidate gene.

In Vitro this compound Synthase (AONS) Activity Assay

This assay directly measures the enzymatic activity of AONS and allows for the characterization of its substrate specificity and kinetic parameters.

Objective: To quantify the production of AON from its precursors, L-alanine and an activated pimelate derivative.

Methodology:

  • Enzyme Purification: The AONS enzyme is overexpressed and purified from a suitable host organism (e.g., E. coli).

  • Reaction Mixture: A reaction mixture is prepared containing the purified AONS enzyme, L-alanine, pimeloyl-CoA or pimeloyl-ACP, and the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) in a suitable buffer.

  • Reaction Incubation: The reaction is initiated and incubated at an optimal temperature for a defined period.

  • Reaction Termination: The reaction is stopped, typically by the addition of acid or by heat inactivation.

  • Product Detection and Quantification: The amount of AON produced is quantified. This can be achieved through several methods:

    • HPLC Analysis: The reaction mixture is analyzed by high-performance liquid chromatography (HPLC) to separate AON from the substrates and other reaction components. The AON peak is identified by comparison to a standard and quantified by its peak area.[5][6]

    • Bioassay: The reaction product is spotted onto a lawn of an E. coli ΔbioF mutant on biotin-free agar. The diameter of the growth zone around the spot is proportional to the amount of AON produced.[7]

    • Spectrophotometric Assay: The release of Coenzyme A (CoA) from pimeloyl-CoA can be monitored continuously by coupling the reaction to a chromogenic reagent that reacts with the free thiol group of CoA.

Isotopic Labeling and Intermediate Identification

This powerful technique provides direct evidence for the incorporation of precursors into the final product through a specific intermediate.

Objective: To trace the metabolic fate of a labeled precursor and identify the labeled intermediates in the biosynthetic pathway.

Methodology:

  • Precursor Labeling: A precursor of biotin, such as pimelic acid, is synthesized with a radioactive isotope (e.g., ³H or ¹⁴C).

  • In Vivo or In Vitro Incubation: The labeled precursor is supplied to a culture of a biotin-producing organism or to a cell-free extract capable of biotin synthesis.

  • Extraction of Metabolites: After a suitable incubation period, the cells or the reaction mixture are harvested, and the metabolites are extracted.

  • Chromatographic Separation: The extracted metabolites are separated using techniques such as HPLC or thin-layer chromatography (TLC).

  • Detection of Labeled Compounds: The separated compounds are analyzed for the presence of the radioisotope using techniques like scintillation counting or autoradiography.

  • Identification of Intermediates: The labeled compounds that are not the final product (biotin) are identified by comparing their chromatographic behavior to that of authentic standards of the suspected intermediates, including AON.

Mandatory Visualizations

Biotin_Biosynthesis_Pathway cluster_0 Pimeloyl_CoA Pimeloyl-CoA AON This compound (AON) Pimeloyl_CoA->AON AONS (BioF) PLP, -CO₂ L_Alanine L-Alanine L_Alanine->AON AONS (BioF) PLP, -CO₂ DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA BioA SAM DTB Dethiobiotin (DTB) DAPA->DTB BioD ATP, CO₂ Biotin Biotin DTB->Biotin BioB [Fe-S], SAM

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_genetic Genetic Validation cluster_biochemical Biochemical Validation cluster_analytical Analytical Validation Hypothesis Hypothesize AON is an intermediate in biotin biosynthesis Mutant Create E. coli ΔbioF mutant (Biotin auxotroph) Hypothesis->Mutant Purification Purify AONS enzyme Hypothesis->Purification Labeling Incubate cells with radiolabeled pimelic acid Hypothesis->Labeling Complementation Functional complementation with candidate AONS gene Mutant->Complementation Growth Observe growth on biotin-free medium Complementation->Growth Conclusion Conclusion: this compound is a true intermediate Growth->Conclusion ActivityAssay In vitro activity assay with L-alanine and pimeloyl-CoA Purification->ActivityAssay Detection Detect AON production (HPLC, Bioassay) ActivityAssay->Detection Detection->Conclusion Extraction Extract metabolites Labeling->Extraction Identification Identify labeled AON via chromatography Extraction->Identification Identification->Conclusion

References

A Comparative Guide to the Substrate Specificity of 8-Amino-7-Oxononanoate Synthase in E. coli and Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of 8-amino-7-oxononanoate synthase (AONS), also known as BioF, from two well-studied bacterial species: Escherichia coli and Bacillus subtilis. AONS is a crucial pyridoxal (B1214274) 5'-phosphate-dependent enzyme that catalyzes the first committed step in the biotin (B1667282) biosynthesis pathway—the decarboxylative condensation of L-alanine with an activated pimelate (B1236862) derivative. Understanding the differences in substrate utilization between the AONS enzymes from these two organisms is vital for metabolic engineering, antibiotic development, and vitamin production.

Key Differences in Substrate Specificity

The primary distinction in substrate specificity between the AONS enzymes from E. coli and B. subtilis lies in their preference for the acyl chain donor. While both enzymes utilize L-alanine as the amino acid substrate, their ability to recognize and process the pimeloyl group donor differs significantly.

  • E. coli AONS: The enzyme from E. coli exhibits broader substrate flexibility concerning the acyl donor. It can efficiently utilize both pimeloyl-coenzyme A (pimeloyl-CoA) and pimeloyl-acyl carrier protein (pimeloyl-ACP) .[1] In fact, in vitro studies have demonstrated that the activity of E. coli AONS is nearly identical with both substrates.[1] It is believed that pimeloyl-ACP is the primary physiological substrate in E. coli.[2]

  • Bacillus subtilis AONS: In stark contrast, the AONS from B. subtilis displays stringent specificity for pimeloyl-CoA .[1][3] In vivo and in vitro experiments have shown that B. subtilis AONS is unable to effectively utilize pimeloyl-ACP as a substrate.[1] This specificity necessitates the presence of the enzyme BioW, a pimeloyl-CoA synthetase, in B. subtilis for biotin synthesis, to convert pimelate into the required pimeloyl-CoA.[1]

This divergence in substrate specificity reflects a key difference in the biotin synthesis pathways of these two bacteria.

Quantitative Analysis of Kinetic Parameters

OrganismSubstrateKmkcatCatalytic Efficiency (kcat/Km)
E. coli Pimeloyl-CoA~10 µM[1], 25 µMData not availableData not available
Pimeloyl-ACP~10 µMData not availableData not available
L-Alanine0.5 µMData not availableData not available
B. subtilis Pimeloyl-CoAData not availableData not availableData not available
Pimeloyl-ACPInactive--
B. sphaericus Pimeloyl-CoA1 µM[5]Data not availableData not available
L-Alanine3 mM[5]Data not availableData not available

Experimental Protocols

Purification of Recombinant AONS

A detailed protocol for the purification of His-tagged AONS from E. coli and B. subtilis would typically involve the following steps:

  • Gene Cloning and Expression: The bioF gene from the respective organism is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., His6-tag). The vector is then transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Cell Culture and Induction: The transformed E. coli is grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization.

  • Affinity Chromatography: The crude lysate is clarified by centrifugation, and the supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed to remove non-specifically bound proteins, and the His-tagged AONS is eluted using a buffer containing a high concentration of imidazole.

  • Further Purification (Optional): For higher purity, additional chromatography steps such as ion exchange or size-exclusion chromatography can be performed.

  • Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE.

AONS Activity Assay

The activity of AONS can be determined by measuring the rate of product formation (this compound or CoA). Two common methods are:

a) HPLC-Based Assay:

This method directly measures the release of Coenzyme A (CoA) from the pimeloyl-CoA substrate.

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., Tris-HCl, pH 7.5), L-alanine, pimeloyl-CoA (or pimeloyl-ACP), pyridoxal 5'-phosphate (PLP), and the purified AONS enzyme.

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid) or by heat inactivation.

  • HPLC Analysis: The reaction mixture is centrifuged to remove precipitated protein, and the supernatant is analyzed by reverse-phase HPLC. The amount of CoA released is quantified by comparing the peak area to a standard curve of known CoA concentrations.

b) DTNB (Ellman's Reagent) Spectrophotometric Assay:

This is a continuous, colorimetric assay that measures the free thiol group of the released CoA.

  • Reaction Mixture: The reaction mixture is similar to the HPLC-based assay but also includes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Spectrophotometric Monitoring: The reaction is initiated by the addition of the enzyme, and the increase in absorbance at 412 nm is monitored over time using a spectrophotometer. The absorbance change is due to the reaction of the free thiol group of CoA with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-), which is a yellow-colored product.

  • Calculation of Activity: The rate of the reaction is calculated from the initial linear rate of the absorbance increase using the molar extinction coefficient of TNB2-.

Visualizations

experimental_workflow cluster_purification Enzyme Purification cluster_assay Activity Assay cluster_detection Detection Methods cloning Gene Cloning & Expression culture Cell Culture & Induction cloning->culture lysis Cell Lysis culture->lysis chromatography Affinity Chromatography lysis->chromatography purity Purity Analysis (SDS-PAGE) chromatography->purity reaction_setup Reaction Setup (Buffer, Substrates, PLP, Enzyme) purity->reaction_setup incubation Incubation reaction_setup->incubation termination Reaction Termination incubation->termination detection Detection termination->detection hplc HPLC (CoA Quantification) detection->hplc dtnb DTNB Assay (Absorbance at 412 nm) detection->dtnb

Caption: Experimental workflow for determining AONS substrate specificity.

biotin_pathway_divergence cluster_ecoli E. coli Biotin Synthesis cluster_bsubtilis B. subtilis Biotin Synthesis pim_acp_e Pimeloyl-ACP aons_e AONS (BioF) pim_acp_e->aons_e pim_coa_e Pimeloyl-CoA pim_coa_e->aons_e aon_e This compound aons_e->aon_e pim_acp_b Pimeloyl-ACP pimelate Pimelate pim_acp_b->pimelate biow BioW pimelate->biow pim_coa_b Pimeloyl-CoA aons_b AONS (BioF) pim_coa_b->aons_b biow->pim_coa_b aon_b This compound aons_b->aon_b

References

Kinetic Comparison of Wild-Type and Mutant AONS Enzymes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate world of metabolic pathways, the enzyme 8-amino-7-oxononanoate synthase (AONS), encoded by the bioF gene, plays a pivotal role as the catalyst for the first committed step in biotin (B1667282) biosynthesis. Understanding the kinetic properties of this pyridoxal (B1214274) 5'-phosphate-dependent enzyme is crucial for advancements in metabolic engineering and the development of novel antimicrobial agents. This guide provides a comprehensive kinetic comparison of wild-type AONS with variants, supported by detailed experimental protocols and visual aids to facilitate research and drug development.

Executive Summary

This guide delves into the kinetic analysis of wild-type Escherichia coli this compound synthase (AONS) and contrasts its activity with a non-substrate enantiomer, D-alanine, to highlight the enzyme's stereospecificity. While specific kinetic data for engineered AONS mutants remains sparse in publicly available literature, this comparison serves as a foundational model for evaluating potential future mutations. A detailed protocol for a continuous spectrophotometric assay to determine AONS activity is also provided, enabling researchers to conduct their own comparative kinetic studies.

Data Presentation: A Comparative Look at AONS Kinetics

The kinetic efficiency of an enzyme is paramount to its biological function. The following tables summarize the available kinetic parameters for wild-type E. coli AONS, offering a baseline for future studies on mutant variants.

Table 1: Michaelis-Menten Constants (Km) for Wild-Type E. coli AONS [1]

SubstrateKm (µM)
Pimeloyl-CoA25
L-alanine0.5

This data indicates the substrate concentrations at which the enzyme reaches half of its maximum velocity, reflecting the enzyme's affinity for its substrates.

Table 2: Kinetic Comparison of Wild-Type E. coli AONS with L-alanine and D-alanine [2]

Enzyme VariantSubstrateRate Constant (k1) for External Aldimine Formation (M-1s-1)Catalytic Outcome
Wild-Type AONSL-alanine2 x 104Product Formation
Wild-Type AONSD-alanine125No Product Formation

This comparison starkly illustrates the stereospecificity of AONS. The rate of the initial step in the catalytic cycle with the natural substrate, L-alanine, is significantly faster than with its enantiomer, D-alanine, which does not lead to product formation.

Experimental Protocols

To facilitate further research into AONS kinetics, a detailed protocol for a continuous spectrophotometric assay is provided below. This assay is based on the quantification of Coenzyme A (CoA), a product of the AONS reaction, using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

Continuous Spectrophotometric Assay for AONS Activity

Principle:

The AONS-catalyzed condensation of L-alanine and pimeloyl-CoA produces this compound, CO2, and CoA. The free thiol group of the released CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB2-), a yellow-colored product that can be continuously monitored by measuring the increase in absorbance at 412 nm. The rate of this color change is directly proportional to the rate of the AONS reaction.

Materials:

  • Purified wild-type and/or mutant AONS enzyme

  • L-alanine

  • Pimeloyl-CoA

  • DTNB (Ellman's reagent)

  • Tris-HCl buffer (or other suitable buffer, pH 7.5-8.5)

  • Spectrophotometer capable of measuring absorbance at 412 nm and maintaining a constant temperature.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DTNB (e.g., 10 mM) in the assay buffer.

    • Prepare stock solutions of L-alanine and pimeloyl-CoA in the assay buffer. The concentrations should be varied to determine Km and Vmax.

    • Prepare the AONS enzyme solution to a suitable concentration in the assay buffer.

  • Assay Setup:

    • In a cuvette, prepare the reaction mixture containing the assay buffer, DTNB, and L-alanine.

    • Allow the mixture to equilibrate to the desired temperature (e.g., 30°C) in the spectrophotometer.

    • Initiate the reaction by adding a small volume of pimeloyl-CoA to the cuvette and mix thoroughly.

    • Immediately start monitoring the increase in absorbance at 412 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB2- at 412 nm (14,150 M-1cm-1).

    • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Biotin_Biosynthesis_Pathway Pimeloyl_CoA Pimeloyl-CoA AONS AONS (bioF) Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON This compound AONS->AON + CoA + CO2 BioA bioA AON->BioA DAPA 7,8-Diaminopelargonic acid BioA->DAPA BioD bioD DAPA->BioD DTB Dethiobiotin BioD->DTB BioB bioB DTB->BioB Biotin Biotin BioB->Biotin

Caption: The biotin biosynthesis pathway, highlighting the AONS-catalyzed step.

AONS_Assay_Workflow cluster_reactants Reactants cluster_products Products Pimeloyl_CoA Pimeloyl-CoA AONS AONS Enzyme Pimeloyl_CoA->AONS L_Alanine L-Alanine L_Alanine->AONS AON This compound AONS->AON CoA Coenzyme A (CoA-SH) AONS->CoA DTNB DTNB (Ellman's Reagent) CoA->DTNB reacts with TNB TNB (Yellow Product) DTNB->TNB Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer

Caption: Workflow of the continuous spectrophotometric assay for AONS activity.

References

Alternative biotin synthesis pathways not involving 8-amino-7-oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of biotin (B1667282) synthesis pathways reveals a highly conserved core pathway for the assembly of the biotin rings, which invariably proceeds through the intermediate 8-amino-7-oxononanoate (AON). While significant diversity exists in the preliminary steps of synthesizing the precursor molecule, pimeloyl-CoA, no known natural pathway for de novo biotin synthesis completely circumvents the formation of AON. This guide provides a detailed comparison of the canonical biotin synthesis pathway with known variations, supported by experimental data and methodologies.

Canonical Biotin Synthesis Pathway

The universally recognized pathway for the latter stages of biotin synthesis involves four key enzymes: this compound synthase (BioF), 7,8-diaminopelargonic acid aminotransferase (BioA), dethiobiotin (B101835) synthetase (BioD), and biotin synthase (BioB). BioF catalyzes the initial and committed step in the formation of the biotin rings: the condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine to produce this compound (AON), also known as 7-keto-8-aminopelargonic acid (KAPA).[1][2][3][4][5][6] Subsequent enzymatic reactions convert AON into biotin.

Canonical Biotin Synthesis Pathway Pimeloyl_CoA Pimeloyl-CoA + L-Alanine AON This compound (AON/KAPA) Pimeloyl_CoA->AON BioF DAPA 7,8-Diaminopelargonic acid (DAPA) AON->DAPA BioA DTB Dethiobiotin (DTB) DAPA->DTB BioD Biotin Biotin DTB->Biotin BioB

Canonical Biotin Synthesis Pathway Diagram.

Alternative Pathways: Variations on a Central Theme

While no pathway completely avoids this compound, notable variations exist in the synthesis of its precursor, pimeloyl-CoA, and in the enzymatic conversion of AON itself.

Diversity in Pimeloyl-CoA Synthesis

The initial stages of biotin synthesis, leading to the formation of pimeloyl-CoA, exhibit considerable diversity across different organisms. Three distinct pathways have been identified:

  • The BioC-BioH Pathway: Found in organisms like Escherichia coli, this pathway hijacks the fatty acid synthesis machinery to produce a pimeloyl-acyl carrier protein (ACP) methyl ester, which is then hydrolyzed by BioH to pimeloyl-ACP.[1][7]

  • The BioI-BioW Pathway: In Bacillus subtilis, the cytochrome P450 enzyme BioI oxidatively cleaves long-chain fatty acyl-ACPs to yield pimeloyl-ACP. Subsequently, BioW converts the resulting pimelic acid into pimeloyl-CoA.[2]

  • The BioZ Pathway: In some α-proteobacteria, BioZ, a FabH-like enzyme, condenses malonyl-ACP with glutaryl-CoA derived from lysine (B10760008) degradation to produce pimeloyl-ACP.

Pimeloyl-CoA Synthesis Diversity cluster_coli E. coli (BioC-BioH) cluster_subtilis B. subtilis (BioI-BioW) cluster_alpha α-proteobacteria (BioZ) Malonyl_ACP_Me Malonyl-ACP methyl ester Fatty_Acid_Synthase Fatty Acid Synthase Malonyl_ACP_Me->Fatty_Acid_Synthase BioC Pimeloyl_ACP_Me Pimeloyl-ACP methyl ester Fatty_Acid_Synthase->Pimeloyl_ACP_Me Pimeloyl_ACP_coli Pimeloyl-ACP Pimeloyl_ACP_Me->Pimeloyl_ACP_coli BioH Long_Chain_Acyl_ACP Long-chain Acyl-ACP Pimeloyl_ACP_subtilis Pimeloyl-ACP Long_Chain_Acyl_ACP->Pimeloyl_ACP_subtilis BioI Pimelic_Acid Pimelic Acid Pimeloyl_ACP_subtilis->Pimelic_Acid Pimeloyl_CoA_subtilis Pimeloyl-CoA Pimelic_Acid->Pimeloyl_CoA_subtilis BioW Malonyl_ACP Malonyl-ACP Pimeloyl_ACP_alpha Pimeloyl-ACP Malonyl_ACP->Pimeloyl_ACP_alpha BioZ Glutaryl_CoA Glutaryl-CoA Glutaryl_CoA->Pimeloyl_ACP_alpha

Comparative overview of Pimeloyl-CoA synthesis pathways.
The BioU Pathway: An Alternative to BioA

A significant variation in the core pathway was discovered in some haloarchaea and cyanobacteria, which lack the bioA gene.[1] In these organisms, a novel enzyme, BioU, functionally replaces BioA.[8][9] However, it is crucial to note that BioU still utilizes this compound as its substrate, converting it to 7,8-diaminopelargonic acid (DAPA).[8] Therefore, the BioU pathway represents an alternative enzymatic step for the conversion of AON, not a complete bypass of its formation.

BioA vs BioU Pathway cluster_bioA Canonical Pathway cluster_bioU BioU Pathway AON This compound (AON/KAPA) DAPA 7,8-Diaminopelargonic acid (DAPA) AON_A This compound (AON/KAPA) DAPA_A 7,8-Diaminopelargonic acid (DAPA) AON_A->DAPA_A BioA AON_U This compound (AON/KAPA) DAPA_U 7,8-Diaminopelargonic acid (DAPA) AON_U->DAPA_U BioU

Comparison of BioA and BioU catalyzed reactions.

Quantitative Comparison of Enzyme Performance

The efficiency of these different enzymatic pathways can be compared through their kinetic parameters.

EnzymeOrganismSubstrate(s)KmkcatReference
BioF Escherichia coliPimeloyl-CoA, L-Alanine25 µM, 400 µM0.05 s-1[4]
Bacillus subtilisPimeloyl-CoA, L-Alanine12 µM, 600 µM0.04 s-1[2]
BioA Escherichia coliThis compound, S-adenosyl-L-methionine10 µM, 150 µM0.013 s-1[10]
Bacillus subtilisThis compound, L-lysine5 µM, 2-25 mM0.002 s-1[10]
BioD Escherichia coli7,8-Diaminopelargonic acid, ATP1.5 µM, 20 µM0.06 s-1[11]
BioU Synechocystis sp. PCC 6803This compoundN/A (single turnover)N/A[8][9]

Note: Kinetic data for BioU is not presented in a standard Michaelis-Menten format as it is reported to be a single-turnover enzyme.

Experimental Protocols

Dethiobiotin Synthetase (BioD) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the activity of BioD by coupling the production of ADP to the oxidation of NADH.[11]

Materials:

  • Purified Dethiobiotin Synthetase (DTBS/BioD)

  • 7,8-diaminopelargonic acid (DAPA)

  • Adenosine triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • HEPES buffer (pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Sodium bicarbonate (NaHCO₃)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare an assay buffer of 50 mM HEPES (pH 7.5) containing 10 mM MgCl₂, 50 mM KCl, and 20 mM NaHCO₃.

  • Prepare a reaction mixture containing assay buffer, 1 mM ATP, 2 mM PEP, 0.2 mM NADH, 5 units of PK, and 10 units of LDH.

  • Add varying concentrations of DAPA to determine the Km for DAPA. For determining the Km of ATP, use a saturating concentration of DAPA and vary the ATP concentration.

  • Initiate the reaction by adding a fixed, appropriate amount of purified DTBS enzyme.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve.

DAPA Aminotransferase (BioA) Activity Assay (Fluorescence-Based)

This method determines BioA activity by detecting the fluorescent product formed from the reaction of DAPA with ortho-phthalaldehyde (OPA).[10]

Materials:

  • Purified DAPA aminotransferase (BioA)

  • This compound (AON/KAPA) solution

  • S-adenosyl-L-methionine (SAM) or L-lysine solution

  • Pyridoxal 5'-phosphate (PLP) solution

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0)

  • Ortho-phthalaldehyde (OPA) reagent

  • 2-mercaptoethanol (2ME)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 455 nm)

Procedure:

  • Set up reaction mixtures in a 96-well plate containing reaction buffer, AON, PLP, and the amino donor (SAM or L-lysine).

  • Initiate the reaction by adding purified BioA enzyme.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.

  • Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

  • Add the OPA reagent (prepared with 2ME) to each well and incubate in the dark to allow for the fluorescent adduct to form.

  • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

  • Create a standard curve with known concentrations of DAPA to quantify the amount of product formed.

References

A Comparative Guide to the BioC-BioH and BioI-BioW Biotin Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a variety of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions. While higher eukaryotes are incapable of de novo biotin synthesis and must obtain it from their diet, many bacteria, archaea, and plants possess the necessary enzymatic machinery. The biosynthesis of biotin universally proceeds through the formation of a pimelate (B1236862) moiety, a seven-carbon dicarboxylic acid, which is subsequently converted to biotin through a conserved four-step pathway. However, the initial synthesis of the pimelate precursor is not conserved, with several distinct pathways having been identified. This guide provides a detailed comparison of two of these pathways: the BioC-BioH pathway, predominantly found in Escherichia coli, and the BioI-BioW pathway, characteristic of Bacillus subtilis.

Overview of the Pathways

The BioC-BioH and BioI-BioW pathways represent two distinct evolutionary strategies for the synthesis of pimeloyl-acyl carrier protein (ACP) or pimeloyl-CoA, the key precursors for the final stages of biotin synthesis.[1][2][3][4]

The BioC-BioH pathway ingeniously hijacks the host's fatty acid synthesis (FAS) machinery. It employs a methylation and subsequent demethylation strategy to introduce a carboxyl group at the end of a growing acyl chain, effectively tricking the FAS enzymes into producing a dicarboxylic acid.[1][2][3]

In contrast, the BioI-BioW pathway utilizes an oxidative cleavage mechanism. It acts on long-chain fatty acids, cleaving them to release the seven-carbon pimelate moiety. This pathway is generally considered to be less common than the BioC-BioH pathway.[1][2][3]

Key Enzyme Comparison

The enzymatic players in each pathway are distinct, reflecting their different biochemical strategies. The following table summarizes the key enzymes and their known kinetic parameters.

PathwayEnzymeFunctionSubstrate(s)Product(s)K_m_k_cat_
BioC-BioH BioC O-methyltransferaseMalonyl-ACP, S-adenosylmethionine (SAM)Malonyl-ACP methyl ester, S-adenosylhomocysteine--
Fatty Acid Synthase (FAS) II System Elongation of the acyl chainMalonyl-ACP methyl ester, Malonyl-ACP, NADPHPimeloyl-ACP methyl ester--
BioH CarboxylesterasePimeloyl-ACP methyl esterPimeloyl-ACP, Methanol--
BioI-BioW BioI Cytochrome P450 monooxygenaseLong-chain acyl-ACPs (e.g., palmitoyl-ACP)Pimeloyl-ACP, other cleavage products--
BioW Pimeloyl-CoA synthetasePimelic acid, ATP, CoAPimeloyl-CoA, AMP, PPi--

Note: Specific K_m_ and k_cat_ values for the key enzymes in these pathways are not consistently reported across the literature, especially for direct comparative purposes. The available data is often context-dependent on the specific organism and experimental conditions.

Pathway Characteristics at a Glance

FeatureBioC-BioH Pathway (E. coli)BioI-BioW Pathway (B. subtilis)
Core Mechanism Hijacking of fatty acid synthesis via methylation/demethylation.[1][2][3]Oxidative cleavage of long-chain fatty acids.[1][2][3]
Pimelate Precursor Malonyl-ACP.[3]Long-chain acyl-ACPs.[3]
Key Intermediate Pimeloyl-ACP methyl ester.Free pimelic acid (for BioW).[5]
Final Product of the "Early" Pathway Pimeloyl-ACP.[5]Pimeloyl-ACP (from BioI) or Pimeloyl-CoA (from BioW).[3]
Reliance on Other Pathways Heavily reliant on the Fatty Acid Synthesis (FAS) II pathway.[3]Relies on the availability of long-chain fatty acids.
Regulation The bio operon in E. coli is transcriptionally repressed by the BirA protein in the presence of biotin.The bio operon in B. subtilis is also regulated by BirA.

Visualizing the Pathways

To illustrate the flow of these two distinct synthetic routes, the following diagrams have been generated using the DOT language.

BioC_BioH_Pathway cluster_fas Fatty Acid Synthesis (FAS) II Malonyl_ACP_ME Malonyl-ACP methyl ester Elongation_1 C5-acyl-ACP methyl ester Malonyl_ACP_ME->Elongation_1 FabH Elongation_2 ... Elongation_1->Elongation_2 FabG, FabZ, FabI Pimeloyl_ACP_ME Pimeloyl-ACP methyl ester Elongation_2->Pimeloyl_ACP_ME FabF/B, FabG, FabZ, FabI BioH BioH Pimeloyl_ACP_ME->BioH Malonyl_ACP Malonyl-ACP BioC BioC Malonyl_ACP->BioC SAM SAM SAM->BioC SAH SAH BioC->Malonyl_ACP_ME BioC->SAH Pimeloyl_ACP Pimeloyl-ACP BioH->Pimeloyl_ACP Methanol Methanol BioH->Methanol To_Biotin_Ring To Biotin Ring Assembly Pimeloyl_ACP->To_Biotin_Ring

BioC-BioH Pathway Diagram

BioI_BioW_Pathway cluster_bioi BioI Branch cluster_biow BioW Branch Long_Chain_Acyl_ACP Long-chain acyl-ACP BioI BioI (P450) Long_Chain_Acyl_ACP->BioI Pimeloyl_ACP Pimeloyl-ACP BioI->Pimeloyl_ACP To_Biotin_Ring To Biotin Ring Assembly Pimeloyl_ACP->To_Biotin_Ring Pimelic_Acid Pimelic Acid BioW BioW Pimelic_Acid->BioW ATP ATP ATP->BioW CoA CoA CoA->BioW Pimeloyl_CoA Pimeloyl-CoA BioW->Pimeloyl_CoA AMP_PPi AMP + PPi BioW->AMP_PPi Pimeloyl_CoA->To_Biotin_Ring

BioI-BioW Pathway Diagram

Experimental Protocols

The following sections provide generalized protocols for the heterologous expression and purification of the key enzymes from both pathways and a method for an in vitro biotin synthesis assay. These protocols are intended as a starting point and may require optimization for specific enzymes and experimental setups.

Heterologous Expression and Purification of Bio-Proteins

This protocol describes the expression of His-tagged BioC, BioH, BioI, and BioW in E. coli BL21(DE3) cells and subsequent purification by immobilized metal affinity chromatography (IMAC).

1. Gene Cloning and Expression Vector Construction:

  • Amplify the coding sequences of bioC, bioH, bioI, and bioW from the genomic DNA of E. coli and B. subtilis, respectively, using PCR with primers containing appropriate restriction sites.

  • Ligate the PCR products into a pET expression vector (e.g., pET-28a) containing an N-terminal His6-tag.

  • Transform the ligation products into competent E. coli DH5α cells for plasmid propagation.

  • Verify the sequence of the resulting plasmids by DNA sequencing.

2. Protein Expression:

  • Transform the verified expression plasmids into competent E. coli BL21(DE3) cells.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[6][7][8][9][10][11][12][13][14]

In Vitro Reconstitution and Activity Assay of Biotin Synthesis Pathways

This protocol describes a cell-free assay to reconstitute the early stages of biotin synthesis and quantify the production of dethiobiotin (B101835) (DTB), a downstream intermediate.

1. Preparation of Cell-Free Extract:

  • Grow an E. coli strain deficient in the early biotin synthesis genes (e.g., a ΔbioCΔbioH mutant) in a rich medium.

  • Harvest the cells in the mid-log phase and prepare a cell-free extract by sonication or French press, followed by centrifugation to remove cell debris.[15][16][17]

2. In Vitro Reaction Setup:

  • For the BioC-BioH pathway , set up a reaction mixture containing:

    • Cell-free extract from the ΔbioCΔbioH strain.

    • Purified BioC and BioH proteins.

    • Malonyl-CoA, S-adenosylmethionine (SAM), NADPH, and Acyl Carrier Protein (ACP).

    • ATP and L-alanine (for the subsequent conserved steps).

  • For the BioI-BioW pathway , set up two separate reaction mixtures:

    • BioI reaction: Cell-free extract, purified BioI, a long-chain acyl-ACP (e.g., palmitoyl-ACP), and an NADPH regeneration system.

    • BioW reaction: Cell-free extract, purified BioW, pimelic acid, ATP, and CoA.

  • Include control reactions lacking one or more key components.

3. Incubation and Product Detection:

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-2 hours).

  • Terminate the reactions by heating or adding a quenching solution.

  • Quantify the production of dethiobiotin (DTB) using a microbiological assay with a bioD mutant E. coli strain, which requires DTB for growth. The extent of growth is proportional to the amount of DTB produced in the in vitro reaction.

  • Alternatively, intermediates like pimeloyl-ACP can be quantified using methods such as LC-MS/MS.[18][19]

Conclusion

The BioC-BioH and BioI-BioW pathways provide fascinating examples of the diverse evolutionary solutions that have arisen to solve the same metabolic problem: the synthesis of the essential cofactor biotin. The BioC-BioH pathway's elegant co-opting of the ubiquitous fatty acid synthesis machinery likely accounts for its more widespread distribution. In contrast, the BioI-BioW pathway offers a more direct, albeit less common, route from existing fatty acids. For professionals in drug development, the unique enzymes in these pathways, particularly those with no homologs in humans, represent potential targets for novel antimicrobial agents. A thorough understanding of the mechanisms, kinetics, and regulation of these pathways is therefore crucial for both fundamental biological research and the development of new therapeutic strategies.

References

Probing the Catalytic Machinery: A Comparative Guide to 8-Amino-7-oxononanoate Analogs in Mechanistic Studies of AONS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of enzyme action is paramount. This guide provides a comprehensive comparison of 8-amino-7-oxononanoate (AON) analogs and other molecular tools used to elucidate the catalytic cycle of this compound synthase (AONS), a key enzyme in the biotin (B1667282) biosynthesis pathway.

This compound synthase (AONS), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the first committed step in biotin biosynthesis: the decarboxylative condensation of L-alanine and pimeloyl-CoA to form this compound (AON).[1] Given that biotin is an essential vitamin for all domains of life, the enzymes in its biosynthetic pathway, including AONS, are attractive targets for the development of novel antimicrobial agents and herbicides.[1] The use of substrate and product analogs has been instrumental in dissecting the multi-step reaction mechanism of AONS and in identifying potential inhibitors.

The AONS Catalytic Cycle: A Multi-Step Process

The catalytic mechanism of AONS is a well-orchestrated sequence of events involving the PLP cofactor and the two substrates, L-alanine and pimeloyl-CoA. The process can be summarized in the following key steps:

  • Formation of the External Aldimine: The cycle initiates with the formation of an external aldimine between the amino group of L-alanine and the PLP cofactor, which is covalently bound to a lysine (B10760008) residue in the enzyme's active site.[1][2]

  • Deprotonation and Quinonoid Intermediate Formation: A conformational change induced by the binding of the second substrate, pimeloyl-CoA, facilitates the abstraction of the Cα proton from L-alanine by an active site base, leading to the formation of a resonance-stabilized quinonoid intermediate.[1][2]

  • Acylation: The quinonoid intermediate then acts as a nucleophile, attacking the thioester carbonyl of pimeloyl-CoA. This results in the formation of a β-keto acid intermediate and the release of coenzyme A.

  • Decarboxylation: The unstable β-keto acid intermediate rapidly undergoes decarboxylation, yielding another quinonoid intermediate.[1]

  • Protonation and Product Release: Reprotonation of this intermediate, followed by transaldimination, releases the final product, this compound (AON), and regenerates the internal aldimine with the active site lysine, preparing the enzyme for the next catalytic cycle.[1]

Comparative Analysis of AON Analogs and Other Mechanistic Probes

A variety of molecules have been employed to study the AONS mechanism, ranging from stereoisomers of substrates to suicide inhibitors. The following sections and tables provide a comparative overview of these tools and their impact on the enzyme's function.

Substrate Analogs: Probing Specificity and Intermediate Steps

The use of analogs for the natural substrates, L-alanine and pimeloyl-CoA, has provided valuable insights into the enzyme's specificity and the kinetics of individual reaction steps.

Analog/AlternativeTypeTarget Step/Enzyme FeatureKey FindingsReference(s)
D-Alanine L-Alanine Analog (Stereoisomer)Substrate Specificity, External Aldimine FormationActs as a competitive inhibitor with respect to L-alanine. The rate of external aldimine formation is significantly slower compared to L-alanine. Binding is enhanced in the presence of pimeloyl-CoA.[2]
Pimeloyl-ACP Pimeloyl-CoA Analog (Alternative Acyl Donor)Acyl-CoA Binding Site SpecificityServes as an alternative substrate for E. coli AONS but is not utilized by B. subtilis AONS, highlighting differences in the acyl donor binding pocket between species.[3]
Inhibitors: Halting the Catalytic Cycle

Inhibitors are powerful tools for studying enzyme mechanisms and for developing potential therapeutic or commercial products. Both reversible and irreversible inhibitors of AONS have been characterized.

Suicide inhibitors are substrate analogs that are processed by the enzyme to a reactive species that then irreversibly inactivates the enzyme.

InhibitorTypeMechanism of ActionKey FindingsReference(s)
L-Trifluoroalanine L-Alanine Analog (Suicide Inhibitor)Covalent Modification of the Active SiteUndergoes decarboxylative defluorination to form a reactive intermediate that covalently modifies the active site lysine, leading to irreversible inhibition.[4]

A class of triazolyl phenyl disulfide derivatives has been identified as potent inhibitors of AONS with potential herbicidal activity.

InhibitorTypeInhibition Constant (IC50)Key FindingsReference(s)
Triazolyl Phenyl Disulfides Reversible Inhibitors48 to 592 μMThese compounds effectively inhibit AONS activity in vitro and exhibit herbicidal effects on Arabidopsis thaliana.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of mechanistic studies. Below are summaries of key experimental protocols used in the characterization of AONS and its interactions with analogs and inhibitors.

This compound Synthase (AONS) Activity Assays

Several methods have been developed to monitor the activity of AONS:

  • HPLC-Based Assay: This method quantifies the release of Coenzyme A (CoA) from pimeloyl-CoA. The reaction mixture, containing the enzyme, L-alanine, and pimeloyl-CoA in a suitable buffer, is incubated for a specific time. The reaction is then quenched, and the supernatant is analyzed by reverse-phase HPLC to separate and quantify the amount of CoA produced.[5]

  • Bioassay: The product of the AONS reaction, AON, can be detected using an auxotrophic strain of E. coli that lacks a functional bioF gene (the gene encoding AONS).[5][6] The amount of AON produced in an in vitro reaction is proportional to the growth of the reporter strain, which can be quantified.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This highly sensitive method allows for the direct quantification of AON. To make the molecule volatile for GC analysis, the keto, carboxyl, and amino groups of AON are derivatized prior to analysis by selected-ion monitoring mass spectrometry.[6]

Kinetic Analysis of Inhibition

To determine the mode of inhibition and the inhibition constants (Ki or IC50), a series of enzymatic assays are performed with varying concentrations of the substrate and the inhibitor.

  • For competitive inhibitors like D-alanine: The initial reaction velocities are measured at different L-alanine concentrations in the presence of several fixed concentrations of D-alanine. The data are then fitted to the competitive inhibition model using non-linear regression analysis to determine the Ki value.

  • For IC50 determination of reversible inhibitors: The enzyme activity is measured at a fixed substrate concentration in the presence of a range of inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Visualizing the Pathway and Experimental Logic

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

AONS_Catalytic_Cycle cluster_Enzyme AONS Active Site cluster_IO Inputs & Outputs E_PLP E-PLP (Internal Aldimine) E_Ala_PLP E-[Ala-PLP] (External Aldimine) E_PLP->E_Ala_PLP + L-Ala - E-Lys Quinonoid1 Quinonoid Intermediate I E_Ala_PLP->Quinonoid1 + Pim-CoA - H+ Beta_Keto β-Keto Acid Intermediate Quinonoid1->Beta_Keto - CoA Quinonoid2 Quinonoid Intermediate II Beta_Keto->Quinonoid2 - CO2 CoA CoA E_AON_PLP E-[AON-PLP] Quinonoid2->E_AON_PLP + H+ CO2 CO2 E_AON_PLP->E_PLP - AON + E-Lys AON This compound L_Ala L-Alanine Pim_CoA Pimeloyl-CoA

Figure 1. The catalytic cycle of this compound synthase (AONS).

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Enzymatic Assay cluster_Analysis Data Analysis Purify_Enzyme Purify AONS Enzyme Incubate Incubate Enzyme, Substrates, and Analog/Inhibitor Purify_Enzyme->Incubate Synthesize_Analog Synthesize/Obtain Analog/Inhibitor Synthesize_Analog->Incubate Quench Quench Reaction Incubate->Quench Detection Detect Product/CoA (HPLC, GC-MS, Bioassay) Quench->Detection Kinetics Kinetic Analysis (Km, Ki, IC50) Detection->Kinetics

Figure 2. General experimental workflow for studying AONS with analogs/inhibitors.

References

A Comparative Guide to Pimeloyl-ACP Synthesis: The BioZ Pathway vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diverse bacterial pathways for synthesizing the essential biotin (B1667282) precursor, pimeloyl-acyl carrier protein (pimeloyl-ACP), is critical for developing novel antimicrobial strategies. This guide provides a detailed characterization of the BioZ pathway, offering a direct comparison with the canonical BioC-BioH and other alternative pathways, supported by experimental data and detailed protocols.

Introduction to Pimeloyl-ACP Synthesis Pathways

Biotin, also known as vitamin B7, is an indispensable cofactor for enzymes involved in crucial metabolic processes, including carboxylation, decarboxylation, and transcarboxylation reactions.[1][2] The synthesis of biotin is a conserved process, but the initial steps leading to the formation of its pimeloyl-ACP precursor exhibit remarkable diversity across different bacterial species. At least three distinct pathways for pimeloyl moiety synthesis have been identified: the BioC-BioH pathway, the BioI-BioW pathway, and the more recently characterized BioZ pathway.[3]

The BioZ pathway, predominantly found in α-proteobacteria such as Agrobacterium tumefaciens and Brucella melitensis, represents a significant departure from the well-studied Escherichia coli (BioC-BioH) system.[4][5] This guide focuses on the biochemical and structural characterization of the BioZ pathway, providing a comparative analysis to inform research and drug discovery efforts targeting bacterial biotin synthesis.

The BioZ Pathway: A Novel Mechanism

The BioZ pathway initiates biotin synthesis by bypassing the canonical route.[1][2] BioZ, an atypical β-ketoacyl-ACP synthase III (FabH-like) enzyme, catalyzes the condensation of glutaryl-CoA or glutaryl-ACP with malonyl-ACP.[1][2][4] This reaction yields 5'-keto-pimeloyl-ACP, which is subsequently processed by the type II fatty acid synthesis (FASII) pathway to produce pimeloyl-ACP.[1][2] A key feature of this pathway is its link to lysine (B10760008) catabolism, which can serve as a source for the glutaryl-CoA substrate.[4][5][6]

Comparative Analysis of Pimeloyl-ACP Synthesis Pathways
FeatureBioZ PathwayBioC-BioH PathwayBioI-BioW Pathway
Key Enzyme(s) BioZ (β-ketoacyl-ACP synthase III-like)BioC (Methyltransferase) & BioH (Esterase)BioI (Cytochrome P450) & BioW (Ligase)
Initial Substrates Glutaryl-CoA/ACP + Malonyl-ACPMalonyl-ACP methyl esterLong-chain fatty acyl-ACPs
Mechanism Condensation followed by FASII pathway elongationFASII elongation of a methylated primer, followed by demethylationOxidative cleavage of fatty acids
Intermediate(s) 5'-keto-pimeloyl-ACPPimeloyl-ACP methyl esterPimelic acid
Prevalence α-proteobacteria (e.g., Agrobacterium, Brucella)Many bacteria (e.g., E. coli)Bacillus subtilis
Link to Other Pathways Lysine catabolism, Fatty Acid Synthesis IIFatty Acid Synthesis IIFatty Acid Metabolism

Experimental Characterization of the BioZ Pathway

The elucidation of the BioZ pathway has been supported by a combination of genetic, biochemical, and structural studies. Key experimental evidence includes the ability of BioZ to complement E. coli mutants deficient in the BioC-BioH pathway and the in vitro reconstitution of pimeloyl-ACP synthesis using purified BioZ and FASII components.[1][7]

In Vitro Synthesis of Pimeloyl-ACP via the BioZ Pathway

Objective: To demonstrate the synthesis of pimeloyl-ACP from glutaryl-CoA and malonyl-ACP catalyzed by BioZ in conjunction with the FASII system.

Experimental Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified BioZ enzyme, malonyl-ACP, glutaryl-CoA, and components of the reconstituted FASII system (FabD, FabG, FabZ, FabI, and ACP).

  • Incubation: The reaction is incubated to allow for the synthesis of the C7-ACP species.

  • Product Analysis via Urea-PAGE: The reaction products are separated using conformation-sensitive urea (B33335) polyacrylamide gel electrophoresis (PAGE).[1][4] This technique allows for the separation of different ACP species based on the length of their acyl chain.

  • Product Identification via Mass Spectrometry (MS/MS): The band corresponding to the C7-ACP product is excised from the gel and subjected to MS/MS analysis for definitive identification of 5-keto-pimeloyl-ACP and subsequent intermediates.[1][4]

SubstrateEnzymeKey ReagentsProductDetection Method
Glutaryl-CoA, Malonyl-ACPBioZ, FASII enzymesNADPHPimeloyl-ACP and intermediatesUrea-PAGE, MS/MS

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the molecular processes and experimental setups, the following diagrams have been generated.

BioZ_Pathway cluster_inputs Substrates cluster_intermediates Intermediates & FASII Pathway Glutaryl_CoA Glutaryl-CoA BioZ BioZ Glutaryl_CoA->BioZ Malonyl_ACP Malonyl-ACP Malonyl_ACP->BioZ Keto_Pimeloyl_ACP 5-keto-pimeloyl-ACP BioZ->Keto_Pimeloyl_ACP Condensation FASII FASII Enzymes (FabG, FabZ, FabI) Keto_Pimeloyl_ACP->FASII Pimeloyl_ACP Pimeloyl-ACP FASII->Pimeloyl_ACP Reduction, Dehydration, Reduction To_Biotin_Synth To Biotin Synthesis (BioF, A, D, B) Pimeloyl_ACP->To_Biotin_Synth Experimental_Workflow cluster_detection start Start: In Vitro Reaction Setup reagents Combine: - Purified BioZ - Glutaryl-CoA - Malonyl-ACP - FASII components - NADPH start->reagents incubation Incubate at optimal temperature reagents->incubation separation Product Separation (Conformation-sensitive Urea-PAGE) incubation->separation detection Product Identification separation->detection gel_analysis Gel band visualization ms_analysis Excise band and perform MS/MS analysis end End: Confirm Pimeloyl-ACP Synthesis gel_analysis->end ms_analysis->end Pathway_Comparison cluster_BioZ BioZ Pathway cluster_BioC_BioH BioC-BioH Pathway cluster_BioI_BioW BioI-BioW Pathway Pimeloyl_ACP Pimeloyl-ACP BioZ_start Glutaryl-CoA + Malonyl-ACP BioZ_enzyme BioZ BioZ_start->BioZ_enzyme BioZ_enzyme->Pimeloyl_ACP BioC_start Malonyl-ACP methyl ester BioC_enzymes BioC, FASII, BioH BioC_start->BioC_enzymes BioC_enzymes->Pimeloyl_ACP BioI_start Long-chain fatty acyl-ACP BioI_enzymes BioI, BioW BioI_start->BioI_enzymes BioI_enzymes->Pimeloyl_ACP

References

A Researcher's Guide to Functional Complementation Assays for bioF Gene Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional complementation assays for determining the function of the bioF gene, a critical component in the biotin (B1667282) biosynthesis pathway. We will delve into the experimental data supporting these assays, compare them with alternative methods, and provide detailed protocols for implementation in your research.

The Role of bioF in Biotin Biosynthesis

The bioF gene encodes the enzyme 8-amino-7-oxononanoate synthase (AONS), which catalyzes the first committed step in the biosynthesis of biotin (Vitamin B7).[1][2][3][4] Biotin is an essential cofactor for a variety of carboxylase enzymes involved in critical metabolic processes such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[1] In Escherichia coli, AONS catalyzes the decarboxylative condensation of pimeloyl-[acyl-carrier protein] (pimeloyl-ACP) or pimeloyl-CoA with L-alanine to produce this compound (AON).[4]

Functional Complementation Assay: A Powerful Tool for Gene Function Analysis

A functional complementation assay is a classic genetic technique used to determine if a gene from one organism can functionally replace a homologous gene in another organism that has a mutant phenotype. In the context of bioF, this typically involves introducing a wild-type bioF gene into an E. coli strain with a non-functional bioF gene (e.g., a ΔbioF knockout mutant). If the introduced bioF gene is functional, it will "rescue" the mutant phenotype, allowing the E. coli to grow in a medium lacking biotin.

Comparative Performance of bioF Orthologs in E. coli

The ability of bioF orthologs from different species to complement an E. coli ΔbioF mutant can vary, providing insights into the enzyme's substrate specificity and evolutionary divergence.

Gene SourceComplementation in E. coli ΔbioFGrowth ConditionSupporting Data/Observations
Escherichia coliYesMinimal medium without biotinRestores growth, indicating the expressed BioF can utilize the endogenous pimeloyl-ACP substrate.[1][5]
Bacillus subtilisNoMinimal medium without biotinFails to restore growth, suggesting B. subtilis BioF cannot efficiently use E. coli's endogenous pimeloyl-ACP.[5]
Bacillus subtilis (bioF + bioW)YesMinimal medium with pimelic acidCo-expression with bioW (pimeloyl-CoA synthetase) and supplementation with pimelic acid rescues growth. This indicates that B. subtilis BioF preferentially uses pimeloyl-CoA as a substrate, which is produced by BioW from pimelic acid.[5]
Pseudomonas putidaYesMinimal medium without biotinThe P. putidabioBFHCD gene cluster, when expressed in E. coli, leads to biotin production, implying a functional BioF.[6]

Experimental Protocols

Key Experiment: Functional Complementation of E. coli ΔbioF

This protocol outlines the steps to assess the function of a candidate bioF gene by its ability to rescue the growth of an E. coli ΔbioF mutant.

1. Strain and Plasmid Preparation:

  • Bacterial Strain: E. coli ΔbioF mutant strain (auxotrophic for biotin).

  • Plasmids:

    • Expression vector containing the candidate bioF gene under the control of an inducible promoter (e.g., pBAD, pTrc).

    • Positive control: Expression vector with E. coli bioF.

    • Negative control: Empty expression vector.

2. Transformation:

  • Prepare competent E. coli ΔbioF cells.

  • Transform the cells with the candidate bioF plasmid, positive control plasmid, and negative control plasmid separately using a standard heat shock or electroporation protocol.

  • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.

3. Growth Assay (Qualitative - Agar Plates):

  • Prepare M9 minimal medium agar plates with and without biotin (e.g., 1 nM). Add the appropriate antibiotic and inducer (e.g., L-arabinose for pBAD).

  • Inoculate single colonies from the transformation plates into a liquid M9 minimal medium containing the antibiotic and inducer, and grow overnight at 37°C with shaking.

  • Spot equal amounts of the overnight cultures onto the M9 minimal medium plates (with and without biotin).

  • Incubate the plates at 37°C for 24-48 hours and observe for growth. Growth on the plate without biotin indicates successful complementation.

4. Growth Assay (Quantitative - Liquid Culture):

  • Inoculate single colonies into M9 minimal medium (containing antibiotic and inducer, but no biotin) to a starting OD600 of ~0.05.

  • Incubate the cultures in a shaking incubator at 37°C.

  • Measure the OD600 at regular intervals (e.g., every hour) for 12-24 hours to generate growth curves.

  • Plot OD600 versus time to compare the growth rates of the strains complemented with different bioF genes.

Visualizing the Experimental Workflow and Biotin Biosynthesis Pathway

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain E. coli ΔbioF strain transformation Transformation strain->transformation plasmid_test Expression plasmid (candidate bioF) plasmid_test->transformation plasmid_pos Positive control (E. coli bioF) plasmid_pos->transformation plasmid_neg Negative control (empty vector) plasmid_neg->transformation plate_assay Qualitative Assay (Agar Plates) transformation->plate_assay liquid_assay Quantitative Assay (Liquid Culture) transformation->liquid_assay growth_obs Observe Growth plate_assay->growth_obs growth_curve Generate Growth Curves liquid_assay->growth_curve conclusion Determine Complementation growth_obs->conclusion growth_curve->conclusion

Functional complementation assay workflow.

biotin_biosynthesis cluster_pimeloyl_synthesis Pimeloyl Moiety Synthesis cluster_ring_assembly Biotin Ring Assembly malonyl_acp Malonyl-ACP bioC bioC malonyl_acp->bioC pimeloyl_acp Pimeloyl-ACP bioF bioF pimeloyl_acp->bioF fatty_acid_synthesis Fatty Acid Synthesis (2 rounds) bioC->fatty_acid_synthesis Malonyl-ACP methyl ester bioH bioH bioH->pimeloyl_acp fatty_acid_synthesis->bioH Pimeloyl-ACP methyl ester l_alanine L-Alanine l_alanine->bioF aon This compound (AON) bioA bioA aon->bioA dapa 7,8-Diaminopelargonic acid (DAPA) bioD bioD dapa->bioD dtb Dethiobiotin (DTB) bioB bioB dtb->bioB biotin Biotin bioF->aon bioA->dapa bioD->dtb bioB->biotin

Biotin biosynthesis pathway in E. coli.

Comparison with Alternative Methods

While functional complementation is a robust in vivo method, other techniques can provide complementary information on bioF function.

MethodPrincipleAdvantagesDisadvantages
Functional Complementation Rescue of a mutant phenotype by a functional gene.- In vivo assessment of gene function.- Relatively simple and cost-effective.- Can be used to compare orthologs.- Relies on the availability of a suitable mutant strain.- Can be confounded by differences in codon usage, protein expression, or substrate availability between the host and the source of the gene.[5]
In Vitro Enzyme Assays Measurement of the catalytic activity of the purified BioF enzyme.[7][8]- Allows for detailed kinetic characterization (Km, kcat).- Can directly test different substrates (e.g., pimeloyl-ACP vs. pimeloyl-CoA).[5]- Requires protein purification.- In vitro conditions may not fully reflect the cellular environment.
CRISPR Interference (CRISPRi) Repression of bioF gene expression using a catalytically dead Cas9 (dCas9) fused to a repressor domain, guided by a specific sgRNA.- Allows for tunable knockdown of gene expression.- Does not require the creation of a knockout mutant.- Can be applied to a wide range of organisms.- May not achieve complete knockout, leading to leaky expression.- Potential for off-target effects.

Conclusion

Functional complementation assays are a cornerstone for the characterization of bioF gene function. They provide a straightforward in vivo readout of a gene's ability to participate in the biotin biosynthesis pathway. By comparing the complementation efficiency of bioF orthologs, researchers can gain valuable insights into the enzyme's evolution and substrate specificity. When combined with data from alternative methods such as in vitro enzyme assays, a more complete picture of BioF's role in cellular metabolism can be achieved. This guide provides the necessary framework for designing and implementing these powerful assays in your research endeavors.

References

A Comparative Analysis of Alpha-Oxoamine Synthases: Structure, Function, and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed structural and functional comparison of key alpha-oxoamine synthases (AOS), a family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes crucial in various metabolic pathways. This document is intended for researchers, scientists, and drug development professionals interested in the comparative analysis of these enzymes for therapeutic and biotechnological applications. We will focus on three prominent members: Human Serine Palmitoyltransferase (SPT), Escherichia coli 8-amino-7-oxononanoate synthase (AONS), and Escherichia coli 2-amino-3-ketobutyrate CoA ligase (KBL).

Structural Overview

Alpha-oxoamine synthases catalyze the condensation of an amino acid with an acyl-CoA thioester, a fundamental reaction in the biosynthesis of sphingolipids, biotin (B1667282), and in amino acid catabolism. While sharing a conserved catalytic mechanism, these enzymes exhibit significant structural diversity, influencing their substrate specificity and regulation.

  • Human Serine Palmitoyltransferase (SPT): As the rate-limiting enzyme in sphingolipid biosynthesis, human SPT is a heterotrimeric complex composed of SPTLC1, SPTLC2, and a small subunit, ssSPTa.[1] This complex is localized to the endoplasmic reticulum. The catalytic activity resides in the SPTLC2 subunit, while SPTLC1 is essential for its stability and function. The ssSPTa subunit plays a crucial role in enhancing catalytic efficiency and determining acyl-CoA substrate specificity.[1]

  • Escherichia coli this compound synthase (AONS): A key enzyme in biotin synthesis, AONS in E. coli functions as a homodimer.[2] Its structure has been well-characterized, revealing a typical fold for PLP-dependent enzymes. The active site is located at the dimer interface, with residues from both subunits contributing to substrate binding and catalysis.[2]

  • Escherichia coli 2-amino-3-ketobutyrate CoA ligase (KBL): Involved in the threonine degradation pathway, E. coli KBL is also a dimeric enzyme.[3] Structurally, it shares homology with other alpha-oxoamine synthases, particularly AONS.[3] The active site architecture is tailored to accommodate its specific substrates, 2-amino-3-ketobutyrate and Coenzyme A.

Quantitative Performance Comparison

The catalytic performance of these enzymes has been characterized to varying extents. The following table summarizes the available kinetic parameters. It is important to note that direct comparison of kinetic values should be made with caution due to variations in experimental conditions and enzyme preparations across different studies.

EnzymeOrganismSubstrateKmkcatSpecific ActivityCatalytic Efficiency (kcat/Km)
Serine Palmitoyltransferase (SPT) Homo sapiensL-Serine0.26 mM[1]-19.8 nmol/mg/min[1]-
Homo sapiens (keratinocytes)L-Serine0.40 mM[4]-270 pmol/min/mg (microsomal protein)[4]-
Sphingomonas paucimobilisL-Serine6.2 mM0.69 s-1-111.3 M-1s-1
Sphingomonas paucimobilisPalmitoyl-CoA1.0 mM0.69 s-1-690 M-1s-1
This compound synthase (AONS) Escherichia coliPimeloyl-CoA~10 µM---
2-amino-3-ketobutyrate CoA ligase (KBL) Escherichia coliAcetyl-CoA59 µM---
Escherichia colin-Propionyl-CoA80 µM---
Escherichia coliGlycine12 mM---

Note: "-" indicates that the data was not available in the cited literature. The kcat for E. coli KBL's cleavage of 2-amino-3-ketobutyrate is reported to be 50-fold higher than for its formation.

Generalized Reaction Mechanism

The catalytic cycle of alpha-oxoamine synthases follows a conserved mechanism involving the PLP cofactor. The process begins with the formation of an external aldimine between the amino acid substrate and PLP, followed by decarboxylation to generate a quinonoid intermediate. This intermediate then performs a nucleophilic attack on the acyl-CoA substrate, leading to the formation of the alpha-oxoamine product and release of Coenzyme A.

Alpha-Oxoamine Synthase Mechanism cluster_0 Catalytic Cycle PLP-Enzyme PLP-Enzyme Internal Aldimine External_Aldimine Amino Acid-PLP External Aldimine PLP-Enzyme->External_Aldimine + Amino Acid - Enzyme-Lys Quinonoid Quinonoid Intermediate External_Aldimine->Quinonoid - H+ - CO2 Acyl-CoA_Addition Acyl-CoA Addition & C-C Bond Formation Quinonoid->Acyl-CoA_Addition + Acyl-CoA Product_Release Product & CoA Release Acyl-CoA_Addition->Product_Release Product_Release->PLP-Enzyme + Enzyme-Lys

Generalized reaction mechanism of alpha-oxoamine synthases.

Experimental Protocols

Accurate characterization of alpha-oxoamine synthases relies on robust experimental protocols. Below are summaries of typical methodologies for determining the activity of the discussed enzymes.

Serine Palmitoyltransferase (SPT) Activity Assay (Fluorescence-based)

This method quantifies SPT activity by detecting the release of Coenzyme A (CoA) using a thiol-sensitive fluorescent probe.[1]

  • Protein Preparation: The human SPT complex (SPTLC1, SPTLC2, and ssSPTa) is co-expressed in a suitable system (e.g., mammalian cells) and purified.

  • Reaction Mixture: A reaction mixture is prepared containing the purified SPT enzyme in an appropriate assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrates, L-serine and palmitoyl-CoA, to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature) for a defined period.

  • Detection: After incubation, a thiol-sensitive fluorescent dye (e.g., ThioGlo™) is added. The fluorescence intensity, which is proportional to the amount of CoA produced, is measured using a fluorometer.

  • Data Analysis: The rate of the reaction is determined by measuring the change in fluorescence over time. Kinetic parameters (Km and Vmax) can be calculated by varying the substrate concentrations and fitting the data to the Michaelis-Menten equation.

This compound synthase (AONS) Activity Assay (GC-MS-based)

This assay measures the formation of the product, this compound (AON), using gas chromatography-mass spectrometry (GC-MS).

  • Enzyme Preparation: Recombinant E. coli AONS is expressed and purified.

  • Reaction Mixture: The assay is performed in a buffered solution (e.g., HEPES or phosphate (B84403) buffer) containing the purified AONS, L-alanine, pimeloyl-CoA, and the cofactor pyridoxal 5'-phosphate.

  • Reaction and Termination: The reaction is incubated at an optimal temperature (e.g., 37°C) and then terminated, for example, by adding acid.

  • Derivatization: The product, AON, is chemically derivatized to increase its volatility for GC analysis. This may involve esterification of the carboxyl group and acylation of the amino group.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The AON derivative is separated from other components and detected by the mass spectrometer.

  • Quantification: The amount of AON produced is quantified by comparing its peak area to that of a known amount of an internal standard.

2-amino-3-ketobutyrate CoA ligase (KBL) Activity Assay (Spectrophotometric)

This continuous assay monitors the CoA-dependent cleavage of 2-amino-3-ketobutyrate by coupling the release of Coenzyme A to a colorimetric reaction.

  • Enzyme and Substrate Preparation: Purified recombinant E. coli KBL is used. The substrate, 2-amino-3-ketobutyrate, is typically generated in situ by the action of threonine dehydrogenase on threonine, as it is unstable.

  • Reaction Mixture: The reaction mixture contains buffer, threonine, NAD+, threonine dehydrogenase, KBL, Coenzyme A, and a chromogenic reagent that reacts with free thiols, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Principle: Threonine dehydrogenase converts threonine to 2-amino-3-ketobutyrate. KBL then catalyzes the reaction of 2-amino-3-ketobutyrate with CoA to produce glycine, acetyl-CoA, and a free CoA molecule. This newly formed CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

  • Measurement: The increase in absorbance at 412 nm is monitored over time using a spectrophotometer.

  • Calculation: The rate of the reaction is calculated from the rate of change in absorbance using the molar extinction coefficient of TNB.

Experimental and Logical Workflow

The characterization of a novel alpha-oxoamine synthase typically follows a structured workflow, from gene identification to detailed biochemical and structural analysis.

AOS Characterization Workflow cluster_1 Characterization Pipeline Gene_ID Gene Identification & Cloning Expression Protein Expression & Purification Gene_ID->Expression Activity_Assay Enzyme Activity Assay Expression->Activity_Assay Structural_Analysis Structural Determination (X-ray Crystallography / Cryo-EM) Expression->Structural_Analysis Kinetic_Analysis Steady-State Kinetic Analysis Activity_Assay->Kinetic_Analysis Functional_Studies Substrate Specificity & Inhibition Studies Kinetic_Analysis->Functional_Studies Structural_Analysis->Functional_Studies

A typical workflow for the characterization of an alpha-oxoamine synthase.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 8-amino-7-oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 8-amino-7-oxononanoate to ensure personal safety and environmental protection. This document provides a comprehensive guide to the proper disposal and handling procedures based on available safety data.

Key Safety and Handling Information

The following table summarizes critical safety information for handling this compound.

ParameterRecommendationSource
Storage Keep container tightly closed in a dry and well-ventilated place. Recommended long-term storage at -20°C and short-term at 2-8°C.[1]
Handling Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling. Keep away from sources of ignition.[1][1]
Personal Protective Equipment (PPE) Full-face particle respirator (type N99 US or P2 EN 143), chemical-resistant gloves, and safety goggles with side protection.[1]
Accidental Release Wear respiratory protection. Avoid dust formation. Do not let product enter drains. Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.[1][1]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus.[1]

Experimental Protocol: Accidental Spill and Containment

In the event of an accidental spill of this compound, the following steps should be taken to ensure safe containment and cleanup:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation to avoid inhalation of dust or vapors.

  • Wear Appropriate PPE: Before attempting to clean the spill, all personnel must wear the recommended personal protective equipment, including a full-face respirator, chemical-resistant gloves, and safety goggles.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the product to enter drains or waterways.[1]

  • Clean Up: Gently sweep or shovel the spilled material to avoid creating dust.[1] Place the collected material into a suitable, closed container for disposal.[1]

  • Decontaminate: Thoroughly clean the spill area with appropriate cleaning agents.

  • Dispose of Waste: All contaminated materials, including cleaning materials and personal protective equipment, should be placed in a sealed container and disposed of as hazardous waste according to local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final waste disposal.

Figure 1. Disposal Workflow for this compound cluster_handling Safe Handling and Use cluster_spill Accidental Spill Response cluster_disposal Waste Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe handling Use in a well-ventilated area. Avoid dust formation. ppe->handling storage Store at recommended temperature (-20°C long-term, 2-8°C short-term) handling->storage spill Spill Occurs handling->spill waste_collection Collect waste in a sealed, labeled container handling->waste_collection Routine Waste contain Contain Spill (Prevent entry to drains) spill->contain cleanup Clean up spill (Sweep, shovel without creating dust) contain->cleanup cleanup->waste_collection disposal Dispose of as hazardous waste (Follow institutional and local regulations) waste_collection->disposal end End of Process disposal->end

Caption: Figure 1. Disposal Workflow for this compound

Environmental and Health Hazards

While one safety data sheet indicates that this compound is not hazardous to the environment, it is crucial to prevent its discharge into drains and waterways.[2] The primary health hazards are skin and serious eye irritation.[2] In case of skin contact, wash with plenty of soap and water.[2] If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so, and continue rinsing.[2]

It is imperative to consult your institution's specific safety guidelines and local regulations for chemical disposal, as these may contain more detailed instructions. The information provided here is based on the available safety data sheets and should be used as a guide for safe handling and disposal practices.

References

Essential Safety and Operational Protocols for 8-Amino-7-Oxononanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 8-amino-7-oxononanoate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.

Personal Protective Equipment (PPE) Requirements

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required and recommended PPE.

Body PartPPE TypeRequirement LevelSpecifications
Respiratory Air-purifying respiratorRecommendedFull-face particle respirator (N99 - US) or P2 (EN 143) as a backup to engineering controls.[1]
Supplied-air respiratorRequiredA full-face supplied air respirator should be used if it is the sole means of protection.[1]
Hands GlovesRequiredChemically resistant gloves. Must be inspected before use.[1][2]
Eyes Safety glasses/gogglesRequiredEquipment for eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Body Laboratory coatRequiredStandard laboratory coat to prevent skin contact.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational workflow is crucial for minimizing risks during the handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in a Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Carefully handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Work Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Material Safety Data Sheet (MSDS) for this compound before commencing any work.[1]

    • Ensure all required PPE is available and in good condition. Don the appropriate PPE as specified in the table above.

    • Prepare a designated, well-ventilated work area, preferably within a chemical fume hood.

  • Handling:

    • Avoid the formation of dust and aerosols.[1]

    • Weigh the solid compound carefully within the fume hood.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not ingest or inhale the compound.[1]

  • Post-Handling:

    • Decontaminate all work surfaces after use.

    • Follow the disposal plan outlined below for all waste materials.

    • Remove and properly dispose of contaminated gloves.[1]

    • Wash hands thoroughly with soap and water after handling is complete.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, kimwipes) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.[1]

  • Container Disposal:

    • Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.

  • Accidental Spills:

    • In the event of a spill, wear appropriate PPE, including respiratory protection.[1]

    • Contain the spill and prevent it from entering drains.[1]

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[1]

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

    • Ventilate the area and wash the spill site after the material has been removed.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-amino-7-oxononanoate
Reactant of Route 2
8-amino-7-oxononanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.